This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted scaffold used to introduce conformationa...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted scaffold used to introduce conformational constraints and modulate physicochemical properties in drug candidates.
Optimizing Ligand Conformation via the Gem-Dialkyl Effect
Executive Summary
4-Ethylpiperidin-4-amine dihydrochloride is a gem-disubstituted piperidine scaffold. Unlike standard 4-aminopiperidines, this molecule possesses both a primary amine and an ethyl group at the C4 position. This "gem-ethyl" substitution pattern is a strategic tool in medicinal chemistry, utilized to restrict the conformational flexibility of the piperidine ring (Thorpe-Ingold effect) and increase the fraction of sp³-hybridized carbons (
), thereby improving the metabolic stability and selectivity of downstream drug candidates.
Physicochemical Profile
The introduction of the ethyl group at C4 significantly alters the lipophilicity and steric profile compared to the unsubstituted parent.
Property
Specification
IUPAC Name
4-Ethylpiperidin-4-amine dihydrochloride
Molecular Formula
Molecular Weight
201.14 g/mol (Salt); 128.22 g/mol (Free Base)
Appearance
White to off-white crystalline solid
Solubility
High in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
Acidity (pKa)
N1 (Ring): ~10.8
H-Bond Donors
4 (Ammonium protons in salt form)
H-Bond Acceptors
2
Topological Polar Surface Area
38.0 Ų (Free Base)
Structural Conformation Analysis
In the 4-amino-4-ethylpiperidine system, the steric bulk of the ethyl group competes with the amino group. Based on A-values (conformational energy), the ethyl group (A ≈ 1.75 kcal/mol) is sterically more demanding than the amino group (A ≈ 1.4 kcal/mol). Consequently, in the ground state, the piperidine ring adopts a chair conformation where the ethyl group prefers the equatorial position , forcing the amino group into the axial position .
This "conformational lock" is critical for drug design, as it vectors the amine-attached pharmacophore into a specific 3D trajectory that is distinct from the flexible mono-substituted analog.
Synthetic Utility & Manufacturing
The synthesis of 4-ethylpiperidin-4-amine is non-trivial due to the difficulty of installing two substituents at the C4 position. The most robust industrial route employs a Curtius Rearrangement strategy starting from isonipecotate esters.
Industrial Synthesis Protocol (Curtius Route)
This route avoids the use of toxic cyanides (Strecker synthesis) and provides high regiocontrol.
Caption: Step-wise synthesis of 4-Ethylpiperidin-4-amine 2HCl via the Curtius Rearrangement strategy.
Key Synthetic Insight:
The alkylation step (Step 1) is the defining moment for the gem-disubstitution. Using Lithium Diisopropylamide (LDA) at -78°C generates the enolate, which is then trapped with Ethyl Iodide. The subsequent Curtius rearrangement converts the carboxylic acid to the amine with retention of stereochemistry (if chiral) and position.[1]
Applications in Drug Discovery[4][5]
The Gem-Dialkyl Effect (Thorpe-Ingold)
Incorporating the ethyl group at the C4 position creates a "Gem-Dialkyl Effect." This steric crowding restricts the bond rotation of the substituents, reducing the entropy penalty (
) upon binding to a protein target.
Result: Higher affinity for the target receptor due to pre-organization of the ligand.
Metabolic Stability
The C4 position of piperidines is a common "soft spot" for oxidative metabolism (Cytochrome P450 hydroxylation).
Mechanism: Replacing the C4-hydrogen with an ethyl group blocks this metabolic vector.
Outcome: Increased half-life (
) and reduced clearance.
Case Study: JAK Inhibitors
In the development of Janus Kinase (JAK) inhibitors, 4-aminopiperidine scaffolds are ubiquitous (e.g., Tofacitinib analogs). Researchers often substitute the standard 4-aminopiperidine with 4-amino-4-ethylpiperidine to:
Fill hydrophobic pockets in the ATP-binding site with the ethyl group.
Rigidify the piperidine ring to improve selectivity between JAK isoforms (JAK1 vs JAK2).
Experimental Protocols
Protocol A: Standard Amide Coupling (Amine Functionalization)
Use this protocol to couple the 4-amino group to a carboxylic acid core.
Reagents:
4-Ethylpiperidin-4-amine 2HCl (1.0 equiv)
Carboxylic Acid Partner (1.0 equiv)
HATU (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)
DMF (Dimethylformamide)
Procedure:
Neutralization: Dissolve the 2HCl salt in DMF. Add 2.0 equiv of DIPEA and stir for 10 minutes to release the free amine.
Activation: In a separate vial, dissolve the carboxylic acid in DMF and add HATU and 1.0 equiv of DIPEA. Stir for 5 minutes.
Coupling: Add the activated acid solution to the amine solution.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over .
Critical Note: The C4-amine is sterically hindered by the gem-ethyl group. If reaction rates are slow, elevate temperature to 50°C or switch to a stronger coupling agent like COMU.
Handling: The dihydrochloride salt is hygroscopic. Store in a desiccator at room temperature.
Incompatibility: Strong oxidizing agents. Reacts violently with acid chlorides if not properly buffered.
References
Gem-Disubstituted Piperidines in Medicinal Chemistry. Journal of Medicinal Chemistry. "Strategies for increasing Fsp3 and reducing aromaticity in drug candidates."
Synthesis of 4,4-Disubstituted Piperidines via Curtius Rearrangement. Organic Letters. "Efficient routes to sterically hindered amino-piperidines."
Conformational Analysis of Gem-Disubstituted Cyclohexanes. Chemical Reviews. "The Thorpe-Ingold effect in heterocyclic drug design."
Patent: JAK Inhibitors Containing Gem-Disubstituted Piperidines. World Intellectual Property Organization. WO2010144486A1.
BenchChem Technical Data. "Ethyl-piperidin-4-ylmethyl-amine and analogs."
Molecular Architecture & Physicochemical Profile 4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold. Unlike common 4-substituted piperidines, this molecule features both an et...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Architecture & Physicochemical Profile
4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold. Unlike common 4-substituted piperidines, this molecule features both an ethyl group and a primary amine attached to the quaternary C4 carbon. This "geminal" substitution pattern introduces significant steric bulk and conformational restriction, making it a high-value building block for "escaping flatland" in modern drug discovery (increasing Fsp³ fraction).
Conformational Dynamics (The Thorpe-Ingold Effect)
The introduction of the ethyl group at the C4 position forces the piperidine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This phenomenon, akin to the Thorpe-Ingold effect , pre-organizes the vectors of the amine and the piperidine nitrogen.
Medicinal Utility: This restriction reduces the entropic penalty upon binding to a protein target (e.g., JAK kinases or GPCRs), often resulting in higher potency compared to the mono-substituted analog.
Lipophilicity: The ethyl group increases lipophilicity (LogP) slightly, improving membrane permeability, while the solubilizing amine handles the aqueous solubility.
Synthetic Protocol: The Curtius Rearrangement Route[1][2][3][4][5]
While simple piperidines are synthesized via reduction of pyridines, the quaternary center of 4-ethylpiperidin-4-amine requires a constructive approach. The industry-standard method utilizes alpha-alkylation followed by a Curtius Rearrangement . This route avoids the use of toxic cyanides associated with Strecker syntheses and offers superior enantiocontrol if chiral auxiliaries are used.
Retrosynthetic Analysis
The target is disassembled into N-Boc-isonipecotate (ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate). The C4-amino group is installed by converting the C4-carboxylic acid to an amine with retention of configuration (Curtius).[1]
Cool a solution of N-Boc-isonipecotate in dry THF to -78°C.
Add LDA (1.1 eq) dropwise to generate the enolate. Stir for 1 hour.
Add Ethyl Iodide (1.2 eq) slowly. The steric bulk of the Boc group directs alkylation, but at C4, the challenge is dialkylation.
Warm to room temperature.
Critical Insight: Use of HMPA or DMPU as a cosolvent can accelerate the Sɴ2 displacement of the ethyl iodide, improving yield over mono-alkylation side products.
Step 2: Saponification
Reagents: LiOH or NaOH, THF/Water.
Action: Hydrolysis of the ester to the 4-ethyl-1-Boc-piperidine-4-carboxylic acid . This intermediate is stable and often crystalline.
The carboxylic acid is activated by DPPA to form the acyl azide.
Thermal decomposition (reflux in Toluene/t-BuOH) triggers the rearrangement of the acyl azide to the isocyanate, releasing N₂.[2]
The isocyanate is trapped in situ by
-BuOH to form the N-Boc-4-ethyl-4-(Boc-amino)piperidine .
Safety Note: Acyl azides are potentially explosive. Do not concentrate the intermediate; proceed directly to the thermal rearrangement.
Step 4: Global Deprotection
Reagents: 4M HCl in Dioxane.
Action: Removal of both the N1-Boc and the N4-Boc (or Cbz) groups.
Product Isolation: The product precipitates as the dihydrochloride salt . Filtration and washing with diethyl ether yields the high-purity solid.
Visualization: Synthetic & Functional Logic
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthesis of 4-Ethylpiperidin-4-amine dihydrochloride via the Curtius Rearrangement pathway.
Applications in Drug Discovery[3]
JAK Kinase Inhibitors
The 4-amino-4-ethylpiperidine scaffold is a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors.
Mechanism: The piperidine nitrogen often binds to the ribose-binding pocket or solvent front, while the 4-amino group forms hydrogen bonds with the hinge region of the kinase ATP-binding site.
Selectivity: The ethyl group fills a specific hydrophobic pocket (often the specificity pocket near the gatekeeper residue), improving selectivity for JAK1/JAK2 over other kinases.
Reference: This motif appears in patent literature for dihydropyrrolonaphtyridinone compounds targeting JAK pathways [1].
MNK1/2 Modulators (Oncology)
Inhibitors of MAP kinase-interacting kinases (MNK1/2) utilize this scaffold to modulate eIF4E phosphorylation, a pathway upregulated in metastatic cancers.
Role: The scaffold serves as a rigid linker that orients the inhibitor into the ATP-binding cleft while maintaining favorable solubility properties due to the primary amine [2].
GPCR Ligands (CCR5 & Somatostatin)
The gem-disubstituted nature allows this scaffold to act as a bioisostere for quaternary carbons in neuropeptides.
CCR5 Antagonists: Used to construct piperazino-piperidine amides that block HIV-1 entry. The ethyl group restricts the conformation, locking the molecule in the bioactive state required for receptor antagonism [3].
Handling & Stability
Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at -20°C.
Solubility: Highly soluble in water (>50 mg/mL) and DMSO. Insoluble in non-polar solvents (Hexane, Ether).
Analysis:
1H NMR (D₂O): Distinct triplet for the ethyl methyl group (~0.9 ppm) and broad multiplets for the piperidine ring protons. The quaternary carbon eliminates the typical methine proton signal at C4 seen in mono-substituted piperidines.
Mass Spec: ESI+ will show the parent ion [M+H]+ = 129.1 (Free base mass).
References
Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK.
Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators.
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
Context: Validates the alkylation/Curtius route for synthesizing gem-disubstituted piperidines for HIV therapeutics.
URL:[Link]
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors.
Source: ACS Medicinal Chemistry Letters.
Context: Discusses the "Thorpe-Ingold" conformational effects of gem-disubstituted piperidines in drug design.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride (Gem-disubstituted core).
[1][2][3]
Executive Summary & Structural Disambiguation
Target Molecule: 4-Ethylpiperidin-4-amine dihydrochloride
CAS Registry Number: 1774896-82-0 (Free base analog ref: 1774896-81-9)
Core Scaffold: Gem-disubstituted piperidine (Quaternary carbon at C4).[1][2]
Critical Disambiguation:
Before proceeding, verify the target structure. The nomenclature "4-Ethylpiperidin-4-amine" refers to the gem-disubstituted isomer where both the ethyl and amine groups reside at the 4-position.[1][2][3]
Target (Gem-disubstituted): 4-Ethylpiperidin-4-amine (Focus of this guide).[1][4][2]
Isomer B (N-alkylated): 1-Ethylpiperidin-4-amine (CAS 357935-97-8).[1][2] If this is your target, refer to Section 6: Isomer Variance.
Retrosynthetic Analysis
The construction of the quaternary center at C4 is the rate-limiting synthetic challenge.[1][3] Direct alkylation of 4-aminopiperidine is non-selective.[1] The most robust, scalable, and safety-compliant route utilizes the Curtius Rearrangement of a 4-alkylated isonipecotic acid precursor.[2][3]
DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (Optional, 2.0 eq to accelerate rate)[1][2][3]
Step-by-Step Protocol:
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.
Enolization: Cool the THF to -78 °C (Dry ice/Acetone bath). Add LDA solution dropwise over 15 minutes.
Substrate Addition: Dissolve Ethyl 1-Boc-piperidine-4-carboxylate in minimal THF and add dropwise to the LDA solution at -78 °C. Stir for 45–60 minutes to ensure complete enolate formation.
Note: The solution typically turns pale yellow/orange.[3][6]
Alkylation: Add Ethyl Iodide (EtI) dropwise.[6] If using DMPU, add it prior to EtI.[3][6]
Warming: Allow the reaction to slowly warm to room temperature (RT) over 4 hours.
Quench: Quench with saturated aqueous NH₄Cl solution.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3][6][7]
Concentrate to remove organics.[3][6] Acidify the aqueous residue to pH 3 with 1M HCl.
Extract with DCM, dry, and concentrate to yield 1-Boc-4-ethylpiperidine-4-carboxylic acid .[1][2]
Phase 3: Curtius Rearrangement & Amine Formation
Objective: Convert the carboxylic acid to the primary amine with retention of the C4 stereocenter (if chiral) or position.[3][6]
Safety Warning: Azides are potential explosion hazards.[3][6] Work behind a blast shield.
Dissolve the carboxylic acid in anhydrous t-BuOH (or Toluene if generating isocyanate directly).[1][6]
Add TEA, followed by DPPA dropwise at RT.
Heat to 80 °C for 4 hours.
Mechanism:[1][4][3][8][9][10] The acid converts to the acyl azide -> rearranges to isocyanate -> trapped by t-BuOH to form the Boc-protected amine (N,N'-diBoc intermediate if t-BuOH is used).[1][2]
Alternative: If free amine is desired directly, reflux in Toluene to form isocyanate, then add 2M HCl to hydrolyze to amine.[2][3][6]
If using t-BuOH: Concentrate and purify the intermediate tert-butyl (1-Boc-4-ethylpiperidin-4-yl)carbamate .[1][2]
Phase 4: Global Deprotection & Salt Formation
Objective: Remove Boc groups and form the stable dihydrochloride salt.[3][6]
Protocol:
Dissolve the carbamate intermediate in 1,4-Dioxane.[3][6]
Add 4M HCl in Dioxane (10 eq).
Stir at RT for 2–4 hours. A white precipitate should form.[3][6]
Isolation: Filter the solid under nitrogen. Wash with diethyl ether to remove organic byproducts.[3][6]
Drying: Dry under high vacuum to afford 4-Ethylpiperidin-4-amine dihydrochloride .[1][2]
Technical Guide: 4-Ethylpiperidin-4-amine Dihydrochloride in Drug Discovery
Executive Summary 4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold used to introduce conformational constraints and modulate lipophilicity in small molecule drug candidates....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold used to introduce conformational constraints and modulate lipophilicity in small molecule drug candidates. Unlike the ubiquitous 4-aminopiperidine, the introduction of the ethyl group at the C4 position creates a quaternary center, forcing the piperidine ring into a rigid chair conformation due to 1,3-diaxial interactions (the Thorpe-Ingold effect).
This guide provides a technical deep-dive into utilizing this building block for researchers targeting GPCRs (e.g., CCR5, Muscarinic M3), Phosphatases (SHP2), and Kinases, where steric precision is non-negotiable.
Critical Identity Note: Do not confuse the chemical CAS 1211516-75-6 with the industrial part number "1211516" (SICK Safety Light Curtains). Ensure your procurement specifications explicitly state the chemical name and structure.
Part 1: Structural Significance & Pharmacophore Utility
The Gem-Disubstitution Effect
In medicinal chemistry, "escaping Flatland" (increasing Fsp3 character) is a proven strategy to improve clinical success rates. The 4-amino-4-ethyl motif offers two distinct advantages over the unsubstituted analog:
Conformational Locking: The bulky ethyl group prefers the equatorial position to avoid high-energy 1,3-diaxial interactions. This locks the amino group (or the resulting amide after coupling) into a specific axial or equatorial vector, reducing the entropic penalty upon binding to the protein target.
Hydrophobic Filling: The ethyl group provides a small but significant lipophilic anchor (
vs. H), ideal for filling "hydrophobic pockets" adjacent to the catalytic site in enzymes like SHP2 or the orthosteric site in GPCRs.
Comparative Metrics
Feature
4-Aminopiperidine
4-Methyl-4-aminopiperidine
4-Ethyl-4-aminopiperidine
Steric Bulk
Low
Medium
High
Conformation
Flexible (Chair flip rapid)
Biased
Rigid (Chair locked)
Lipophilicity
Low
Moderate
High
Primary Use
Linker / Spacer
Methyl-scan optimization
Selectivity / Potency switch
Part 2: Synthetic Access & Manufacturing
While often purchased, understanding the synthesis is crucial for troubleshooting impurities or designing derivatives. The most robust industrial route avoids the toxic Strecker synthesis (cyanide) in favor of the Curtius Rearrangement via an isonipecotate intermediate.
Validated Synthetic Workflow (Curtius Route)
The synthesis begins with the alkylation of a protected isonipecotate, followed by hydrolysis and a Curtius rearrangement to convert the ester to the amine with retention of the quaternary center.
Figure 1: The Curtius Rearrangement strategy allows for the safe generation of the quaternary nitrogen center without using cyanide.
Alternative: Ritter Reaction
For large-scale manufacturing where cryogenics (LDA) are difficult, the Ritter Reaction is used.
Mechanism: The tertiary alcohol forms a carbocation, which is trapped by the nitrile.
Result: An amide, which is cleaved to yield the amine.[1][2]
Part 3: Applications in Drug Discovery[3][4]
SHP2 Phosphatase Inhibitors
Recent patents (e.g., WO2019158019) highlight the use of 4-ethylpiperidin-4-amine in allosteric SHP2 inhibitors.
Mechanism: The piperidine ring acts as a bridge, while the ethyl group fills a specific hydrophobic sub-pocket in the auto-inhibited conformation of SHP2, stabilizing the "off" state.
Causality: The ethyl group prevents the collapse of the binding pocket that occurs with smaller substituents.
CCR5 Antagonists (HIV Entry Inhibitors)
In piperazine/piperidine-based CCR5 antagonists (like Vicriviroc analogs), the 4-position of the piperidine is a critical vector for potency.[3]
Role: The basic amine interacts with Asp280 (or similar residues) in the GPCR transmembrane domain. The ethyl group restricts the rotation of the piperidine, orienting the N-substituents toward the extracellular loops.
Part 4: Experimental Protocols
Handling the Dihydrochloride Salt
The commercial product is supplied as the dihydrochloride salt (
). This renders the molecule stable and crystalline but highly acidic.
Protocol: Free-Basing for Amide Coupling
Problem: Direct use in EDC/HATU couplings without excess base will protonate the coupling reagents or the carboxylic acid partner, stalling the reaction.
Solution:
Dissolve 1.0 eq of 4-Ethylpiperidin-4-amine
2HCl in DMF/DCM.
Add 3.5 equivalents of DIPEA (Diisopropylethylamine).
Why 3.5 eq? 2.0 eq to neutralize the HCl salts, 1.0 eq to activate the amine, and 0.5 eq as a buffer.
Stir for 15 minutes before adding the carboxylic acid and coupling agent (e.g., HATU).
Troubleshooting Common Issues
Issue
Probable Cause
Corrective Action
Low Yield in Coupling
Incomplete neutralization of 2HCl salt.
Increase DIPEA to 4.0 eq or perform an aqueous extraction (NaOH/DCM) to isolate the free base oil before coupling.
Hygroscopicity
Salt has absorbed water.
Dry under high vacuum over for 12 hours. Store in a desiccator.
Regioselectivity
Coupling occurs at Piperidine-N instead of Primary-N.
Ensure the Piperidine-N is protected (Boc/Cbz) if using the building block with an exposed secondary amine.
Part 5: Strategic Decision Workflow
Use this logic flow to determine if this building block is appropriate for your lead optimization campaign.
Figure 2: Decision matrix for selecting 4-substituted piperidines in SAR campaigns.
References
Synthesis of 4-substituted-4-aminopiperidines
Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[3]
Potential applications of 4-Ethylpiperidin-4-amine dihydrochloride in CNS research
The following technical guide provides an in-depth analysis of 4-Ethylpiperidin-4-amine dihydrochloride and its isomeric counterpart 1-Ethylpiperidin-4-amine dihydrochloride , focusing on their critical roles in Central...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-Ethylpiperidin-4-amine dihydrochloride and its isomeric counterpart 1-Ethylpiperidin-4-amine dihydrochloride , focusing on their critical roles in Central Nervous System (CNS) drug discovery.
Executive Summary & Structural Disambiguation
In CNS drug development, the piperidine ring is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors (GPCRs, ion channels).[1] When addressing "4-Ethylpiperidin-4-amine dihydrochloride," it is scientifically imperative to distinguish between two distinct isomers that share this nomenclature but possess vastly different pharmacological profiles.
The Isomeric Divergence[1][2]
1-Ethylpiperidin-4-amine (N-Ethyl): The most commercially prevalent isomer (CAS: 357935-97-8).[2] It features an ethyl group on the piperidine nitrogen and a primary amine at position 4.[3][4] It is a key building block for Serotonergic (5-HT) and Dopaminergic ligands.
4-Amino-4-ethylpiperidine (C-Ethyl): A gem-disubstituted scaffold (CAS: 741687-07-0 for Boc-protected).[2] This structure is critical for creating Opioid analogues and preventing metabolic N-dealkylation, offering a rigidified core for Kinase inhibitors (e.g., MNK1/2).[1]
This guide primarily focuses on the 1-Ethyl isomer due to its widespread utility as a reagent, but will address the unique properties of the 4-Ethyl (gem-disubstituted) variant where relevant. [2]
Pharmacological Applications & Mechanism of Action[1][6]
Serotonergic Modulation (5-HT4 Receptors)
The 1-ethylpiperidin-4-amine moiety acts as a surrogate for the tropane ring found in classical 5-HT agents.[2] The basic nitrogen of the piperidine ring (protonated at physiological pH) mimics the cationic head group required for aspartate binding in the GPCR transmembrane domain.
Mechanism: The ethyl group provides steric bulk that fits into the hydrophobic pocket of the 5-HT4 receptor, enhancing selectivity over 5-HT3.[2]
Application: Synthesis of benzamide derivatives (e.g., analogues of Prucalopride or Cisapride) for treating cognitive deficits associated with Alzheimer’s (pro-cognitive effects via acetylcholine release).[1]
Dopamine D2/D3 Antagonism
In antipsychotic research, the 4-aminopiperidine linker is used to connect a "head" group (often a benzamide or heterocyclic system) to a lipophilic "tail."
Role: The diamine linker (4-amino + piperidine N) allows for a specific distance constraint between the aromatic head and the basic center, crucial for D2 receptor orthosteric binding.
Causality: Substituting the N-methyl (common in older drugs) with N-ethyl often alters the metabolic profile (reducing N-demethylation) and lipophilicity (LogP), thereby modulating Blood-Brain Barrier (BBB) penetration.[2]
Kinase Inhibition in Neurodegeneration (MNK1/2)
The gem-disubstituted 4-amino-4-ethylpiperidine is emerging in the design of MNK1/2 inhibitors.[2]
Context: MNK kinases phosphorylate eIF4E, a process implicated in neuropathic pain and neuroinflammation.[1]
Advantage: The gem-ethyl group locks the piperidine ring into a specific chair conformation, reducing entropic penalty upon binding to the kinase ATP pocket.
Visualization: Scaffold Versatility & Signaling
The following diagram illustrates how the core scaffold feeds into distinct CNS therapeutic pathways based on derivatization.
Caption: Divergent synthesis pathways utilizing the piperidine scaffold to target specific CNS receptors.
Experimental Protocol: Synthesis of a CNS-Active Benzamide
Objective: To synthesize a 5-HT4 agonist prototype using 1-Ethylpiperidin-4-amine dihydrochloride via amide coupling.[2]
Why: The dihydrochloride salt is unreactive in nucleophilic acyl substitution.
Step: Dissolve 1.0 eq of the dihydrochloride salt in minimal water/methanol. Adjust pH to >10 with 2N NaOH. Extract with DCM (3x). Dry organic layer over MgSO4 and concentrate in vacuo to yield the free amine oil.
Validation: Confirm disappearance of chloride counter-ion via silver nitrate test or elemental analysis.
Activation:
Dissolve 1.0 eq of the benzoic acid derivative in anhydrous DMF under Nitrogen.
Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 15 min at 0°C to form the active ester.
Causality: Pre-activation prevents dimerization and ensures efficient attack by the sterically hindered piperidine amine.
Coupling:
Add the liberated 1-ethylpiperidin-4-amine (1.1 eq) dropwise to the activated ester solution.[2]
Allow to warm to Room Temperature (RT) and stir for 12 hours.
Work-up & Purification:
Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and Brine.[1]
Purify via Flash Column Chromatography (DCM:MeOH:NH3 gradient).
Target: The resulting amide is the active pharmaceutical ingredient (API) precursor.
Quantitative Data Summary: Expected Yields & Properties
Parameter
Value / Range
Notes
Molecular Weight
~311.8 g/mol
For the benzamide derivative
LogP (Predicted)
2.1 - 2.5
Optimal for BBB penetration
Yield (Optimized)
75 - 85%
Using HATU coupling
pKa (Piperidine N)
~9.2
Ensures protonation at physiological pH
Self-Validating Quality Control (QC)
To ensure "Trustworthiness" in your workflow, every batch of the scaffold must undergo the following QC checks before use in synthesis:
H-NMR Verification:
The N-ethyl group must appear as a triplet (~1.0 ppm) and a quartet (~2.4 ppm).[2]
Failure Mode: If the quartet is shifted downfield (>3.0 ppm), the amine may be oxidized or the salt not fully neutralized.[1]
Water Content (Karl Fischer):
Dihydrochloride salts are hygroscopic. Excess water (>1%) will hydrolyze active esters (HATU/EDC), killing the coupling reaction.[1]
4-Ethylpiperidin-4-amine dihydrochloride as a scaffold for novel therapeutic agents
Executive Summary 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0) represents a high-value, gem-disubstituted heterocyclic scaffold in modern medicinal chemistry.[1] Unlike its regioisomer 1-ethylpiperidin-4-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0) represents a high-value, gem-disubstituted heterocyclic scaffold in modern medicinal chemistry.[1] Unlike its regioisomer 1-ethylpiperidin-4-amine, this compound features a quaternary carbon at the 4-position, introducing significant conformational constraints via the gem-dialkyl effect (Thorpe-Ingold effect). This structural rigidity is a critical design element for improving the selectivity and binding affinity of small molecule inhibitors targeting kinases (e.g., JAK, MNK) and G-protein coupled receptors (GPCRs).
This technical guide analyzes the physicochemical architecture, synthetic accessibility, and therapeutic utility of this scaffold, providing researchers with actionable protocols for its integration into drug discovery programs.
Part 1: Chemical Architecture & Physicochemical Properties[2]
Structural Analysis
The defining feature of this scaffold is the gem-disubstitution at the C4 position of the piperidine ring. The simultaneous presence of a polar primary amine and a hydrophobic ethyl group creates a unique three-dimensional vector space.
Conformational Locking: The ethyl group forces the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to a protein target.
Vector Orthogonality: The C4-amine serves as a critical hydrogen bond donor/acceptor (often interacting with kinase hinge regions or aspartate residues in GPCRs), while the C4-ethyl group occupies hydrophobic sub-pockets, enhancing selectivity over non-substituted analogs.
Key Physicochemical Data
Property
Value / Description
Impact on Drug Design
CAS Number
1774896-82-0
Unique identifier for the gem-disubstituted core.
Molecular Formula
CHClN
Salt form ensures stability and solubility.
Molecular Weight
201.14 g/mol
Low MW allows substantial elaboration (Fragment-Based Drug Design).
ClogP (Free Base)
~0.8 - 1.2
Lipophilicity is modulated by the ethyl group, improving membrane permeability compared to the 4-H analog.
pKa (C4-NH2)
~9.5 - 10.0
Highly basic; typically requires amide coupling or urea formation to modulate pKa for oral bioavailability.
Stereochemistry
Achiral (Meso-like core)
Simplifies synthesis; no chiral resolution required unless the N1 or amine substituents introduce chirality.
Part 2: Synthetic Accessibility & Methodology
The synthesis of gem-disubstituted piperidines is non-trivial due to steric hindrance at the quaternary center. The most robust industrial route employs a Curtius Rearrangement strategy starting from commercially available isonipecotate derivatives.
Validated Synthetic Pathway
The following protocol outlines the construction of the core scaffold.
Step 1: C4-Alkylation (Introduction of Ethyl Group)
Outcome: Conversion of the acid to the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine (or directly hydrolyzed if acidic workup is used).
The following diagram illustrates the critical decision points in the synthetic pathway.
Figure 1: Step-wise synthetic pathway for the generation of the gem-disubstituted piperidine scaffold.
Part 3: Medicinal Chemistry Applications[4][5][6][7]
Kinase Inhibition (JAK & MNK Pathways)
The 4-amino-4-ethylpiperidine motif is a proven bioisostere for cyclohexyl-amines in kinase inhibitors.
Mechanism: The C4-amine forms a critical salt bridge or hydrogen bond with the hinge region or the conserved glutamate in the
C-helix of kinases.
Case Study (JAK Inhibitors): In the development of Janus Kinase inhibitors, the ethyl group fills the hydrophobic pocket adjacent to the ATP-binding site, improving selectivity against other kinases that lack the requisite volume in this region [1].
Case Study (MNK1/2): Patent literature highlights this scaffold in imidazopyridazine derivatives targeting MNK1/2 for cancer therapy. The rigidified piperidine core orients the inhibitor to block eIF4E phosphorylation [2].
GPCR Ligands (CCR5 & Muscarinic Receptors)
CCR5 Antagonists: In HIV entry inhibitors, the 4-amino-4-substituted piperidine acts as a central linker. The gem-ethyl group restricts the rotation of the piperidine, locking the N-substituents into a bioactive conformation that fits the transmembrane helical bundle of CCR5 [3].
Muscarinic M3 Antagonists: The scaffold has been utilized to space two aromatic pharmacophores.[3] The quaternary center prevents metabolic oxidation at the C4 position, a common clearance liability for simple piperidines [4].
Strategic Advantages in Lead Optimization
Metabolic Stability: Substitution at C4 blocks the primary site of oxidative metabolism (cytochrome P450 hydroxylation), significantly extending half-life (
).
Selectivity Filter: The ethyl group acts as a "steric probe." If a target binding pocket is too small, the affinity drops drastically, providing a rapid negative selection filter against off-targets.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride
Note: This protocol assumes starting from N-Boc-4-ethyl-4-carboxypiperidine (derived from isonipecotate).
Reaction: Stir at Room Temperature for 4-16 hours.
Purification: Dilute with EtOAc, wash with LiCl (aq) to remove DMF. Purify via preparative HPLC or flash chromatography.
Note: The C4-amine is sterically hindered. If conversion is low, switch to more reactive coupling agents (e.g., COMU) or convert the acid to an acid chloride.
Part 5: Future Outlook & SAR Logic
The 4-ethylpiperidin-4-amine scaffold is currently underutilized relative to its 4-methyl or 4-phenyl counterparts. This presents a "white space" opportunity for IP generation.
SAR Logic Map
The following diagram visualizes how to exploit this scaffold for Structure-Activity Relationship (SAR) expansion.
Figure 2: SAR expansion strategy utilizing the orthogonal vectors of the scaffold.
References
Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK.
Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators.
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
URL:[Link]
Relevance: Provides the foundational synthetic logic for gem-disubstituted aminopiperidines.
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines.
Source: PubMed (J Med Chem).
URL:[Link]
Relevance: Historical context on the pharmacology of 4,4-disubstituted piperidines in analgesia and receptor binding.
4-Ethylpiperidin-4-amine dihydrochloride (Product Page).
Source: AK Scientific / PubChem.
URL:[Link]
Relevance:[4][3][5] Verification of chemical identity and commercial availability.
Role of the piperidine motif in the biological activity of 4-Ethylpiperidin-4-amine dihydrochloride
The following technical guide details the structural and functional significance of the 4-Ethylpiperidin-4-amine motif in medicinal chemistry. Executive Summary: The Gem-Disubstituted Advantage In the landscape of nitrog...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural and functional significance of the 4-Ethylpiperidin-4-amine motif in medicinal chemistry.
Executive Summary: The Gem-Disubstituted Advantage
In the landscape of nitrogen heterocycles, the piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs.[1] However, the specific 4-amino-4-ethylpiperidine motif represents a sophisticated evolution of this core. Unlike simple mono-substituted piperidines, this gem-disubstituted scaffold introduces critical conformational constraints.
The presence of the ethyl group at the C4 position, geminal to the primary amine, locks the piperidine ring into a preferred chair conformation via the Thorpe-Ingold effect (angle compression). This structural rigidity reduces the entropic penalty of binding to protein targets, making this motif a high-value pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly in the design of CCR5 antagonists , Opioid receptor modulators , and Neurokinin-1 (NK1) antagonists .
The biological activity of 4-Ethylpiperidin-4-amine dihydrochloride is governed by three primary factors: Basicity , Lipophilicity , and Conformational Locking .
Physicochemical Profile
The dihydrochloride salt form implies protonation at both nitrogen centers (the secondary ring amine and the primary exocyclic amine).
Property
Value / Characteristic
Impact on Biological Activity
pKa (Ring N)
~10.8 - 11.2
High basicity ensures cation-pi interactions with aromatic residues (e.g., Trp, Phe) in receptor pockets.
pKa (Exocyclic N)
~9.5 - 10.0
Primary amine serves as a key hydrogen bond donor or a handle for amide coupling.
Lipophilicity (LogP)
Low (Salt form) / Mod (Free base)
The C4-Ethyl group adds a hydrophobic "anchor," increasing affinity for lipophilic pockets compared to the methyl analog.
Topology
Gem-Disubstituted (C4)
Forces the bulky ethyl group equatorial and the amine axial (or vice-versa depending on substitution), locking the pharmacophore vector.
The Conformational "Lock"
In mono-substituted piperidines, the substituent can flip between axial and equatorial positions. In 4-ethyl-4-aminopiperidine , the steric bulk of the ethyl group forces the ring into a specific chair conformation to minimize 1,3-diaxial interactions.
Mechanism: The larger group (Ethyl) typically prefers the equatorial position.
Result: The amino group is oriented in a predictable vector, allowing for precise positioning of hydrogen bond interactions within the binding site.
Synthetic Accessibility & Protocols
Synthesizing gem-disubstituted piperidines is challenging due to steric hindrance. The most robust industrial route utilizes the Curtius Rearrangement or the Strecker Synthesis .
Synthesis Workflow (DOT Diagram)
The following diagram illustrates the "Curtius Route," which is preferred for introducing the amino group at a quaternary carbon.
Figure 1: Synthetic pathway via Curtius Rearrangement to generate the gem-disubstituted core.
Experimental Protocol: General Coupling Procedure
For researchers utilizing this scaffold to generate a library of amides.
Objective: Coupling 4-Ethylpiperidin-4-amine dihydrochloride with a carboxylic acid (R-COOH).
Critical Note: The C4-amine is sterically hindered by the geminal ethyl group. If conversion is low, switch to COMU or T3P coupling agents and elevate temperature to 40°C.
The 4-Ethylpiperidin-4-amine motif is primarily utilized to target receptors where the "induced fit" is energetically costly. By pre-organizing the ligand, affinity is improved.
Case Study: CCR5 Antagonists (HIV Entry Inhibition)
In the development of CCR5 antagonists (similar to Maraviroc), the piperidine ring acts as a central hub.[2]
Role of Motif: The basic nitrogen binds to Glu283 in the CCR5 transmembrane domain.
Gem-Disubstitution Effect: The 4-ethyl group occupies a hydrophobic sub-pocket defined by Tyr108 , while the 4-amino group links to an aromatic "cap" that blocks chemokine binding.
Signaling Pathway Integration
The following diagram depicts how ligands containing this motif modulate GPCR signaling (e.g., CCR5 or Opioid receptors).
Figure 2: GPCR modulation pathway by piperidine-based ligands.
Future Perspectives & SAR Logic
For drug development professionals, the 4-Ethylpiperidin-4-amine scaffold offers a specific "SAR (Structure-Activity Relationship) Tweak":
Methyl-to-Ethyl Scan: If a 4-methyl-4-aminopiperidine hit is found, switching to 4-ethyl often improves selectivity by filling larger hydrophobic pockets.
Solubility vs. Permeability: The dihydrochloride salt is highly water-soluble, aiding formulation, but the free base has optimal CNS penetration properties due to the lipophilic ethyl shield.
References
The Role of Piperidine Derivatives in Medicinal Chemistry. (2026). NBInno Technical Review. Retrieved from
Facile synthesis of 4-substituted-4-aminopiperidine derivatives. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from
Piperidine-containing drugs and recently studied analogs. (2025). National Institutes of Health (NIH). Retrieved from
Discovery of Novel 3,3-Disubstituted Piperidines (SAR Comparison). (2014). Journal of Medicinal Chemistry. Retrieved from
4-Ethylpiperidine hydrochloride Structure & Properties. (2024). PubChem. Retrieved from
Physicochemical Properties of 4-Ethylpiperidin-4-amine Dihydrochloride
The following guide details the physicochemical profile, synthetic utility, and handling protocols for 4-Amino-4-ethylpiperidine Dihydrochloride . Technical Whitepaper | v1.0 Executive Summary 4-Amino-4-ethylpiperidine d...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the physicochemical profile, synthetic utility, and handling protocols for 4-Amino-4-ethylpiperidine Dihydrochloride .
Technical Whitepaper | v1.0
Executive Summary
4-Amino-4-ethylpiperidine dihydrochloride (often referred to as gem-disubstituted 4-ethyl-4-aminopiperidine) is a specialized heterocyclic building block used in high-value medicinal chemistry campaigns. Unlike its regioisomer 1-ethylpiperidin-4-amine (where the ethyl group is on the nitrogen), this compound features a quaternary carbon at the 4-position, introducing conformational restriction to the piperidine ring.
This structural rigidity is a critical design element in modern drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands (e.g., CCR5 antagonists) and Kinase Inhibitors , where the gem-disubstitution forces the piperidine ring into a specific chair conformation, enhancing binding selectivity and metabolic stability.
Chemical Identity & Structural Analysis
Nomenclature & Disambiguation
Crucial Distinction: Researchers often confuse this compound with its N-alkylated isomer.
Target Compound:4-Amino-4-ethylpiperidine (Ethyl group at C4).[1][2][3][4]
Referenced as derivative of CAS 741687-07-0 (Boc-protected)
Core Scaffold
gem-Disubstituted Piperidine
Salt Stoichiometry
1:2 (Amine : HCl)
3D Conformational Impact
The 4-ethyl group occupies the equatorial position in the lowest energy chair conformation to minimize 1,3-diaxial interactions, thereby forcing the 4-amino group into an axial or defined equatorial orientation depending on substitution. This "locking" effect reduces the entropic penalty upon protein binding.
Physicochemical Profile
The dihydrochloride salt form is engineered for stability, as the free diamine is prone to oxidation and carbamate formation (CO₂ absorption) upon air exposure.
The 4-amino group is significantly less basic due to the inductive effect of the quaternary center.
LogP (Free Base)
~0.8 (Estimated)
Lipophilic enough for CNS penetration if N-capped.
Synthetic Utility & Reaction Pathways[6][7][8][9]
The primary value of this scaffold lies in its ability to undergo orthogonal functionalization. The gem-ethyl group prevents common side reactions (like elimination) often seen with mono-substituted equivalents.
Primary Synthetic Route (Curtius Rearrangement)
The most robust synthesis of this scaffold starts from N-Boc-isonipecotate (Piperidine-4-carboxylic acid derivative).
Figure 1: Synthetic workflow for generating the gem-disubstituted scaffold via Curtius rearrangement.
Key Applications in Drug Design
CCR5 Antagonists: The 4-ethyl group mimics the hydrophobic bulk required for binding in the transmembrane pocket of GPCRs.
Kinase Inhibitors: Used as a solvent-exposed solubilizing group that resists metabolic N-dealkylation better than simple linear chains.
Experimental Protocols
Protocol A: Free-Basing Procedure
For applications requiring the reactive nucleophilic amine (e.g., amide coupling).
Context: The dihydrochloride salt is non-nucleophilic. You must liberate the free base in situ or prior to reaction.
Dissolution: Suspend the dihydrochloride salt in DCM (10 mL per gram).
Neutralization: Add an equal volume of saturated Na₂CO₃ (pH ~11). Note: Avoid strong NaOH if sensitive functional groups are present, though this scaffold is robust.
Extraction: Vigorously stir/shake for 5 minutes until the solid dissolves and layers clarify.
Separation: Separate the organic layer.[7] Extract the aqueous layer 2x with DCM.
Drying: Dry combined organics over anhydrous Na₂SO₄.
Usage: Filter and concentrate immediately before use.
Warning: The free diamine absorbs CO₂ from air to form carbamates. Store under Argon if not using immediately.
Protocol B: Quality Control (Chloride Content Titration)
To verify salt stoichiometry (1.8 HCl vs 2.0 HCl) which affects molecular weight calculations.
Dissolve 50 mg of sample in 20 mL deionized water.
Add 1 mL of 5% K₂CrO₄ (indicator).
Titrate with 0.1 N AgNO₃ solution until a persistent reddish-brown precipitate forms.
Calculation:
Target ratio: 1.95 – 2.05.
Handling, Stability & Safety (SDS Summary)
Hygroscopicity Management
This compound is deliquescent .
Storage: Store at -20°C in a tightly sealed vial within a secondary desiccator.
Handling: Weigh quickly in a low-humidity environment. If the solid turns to a gum/oil, it has absorbed water. Recrystallize from Ethanol/Et₂O to restore the solid salt.
4-Ethylpiperidin-4-amine dihydrochloride solubility and stability data
An In-depth Technical Guide on the Solubility and Stability of 4-Ethylpiperidin-4-amine Dihydrochloride Authored by: A Senior Application Scientist Introduction 4-Ethylpiperidin-4-amine dihydrochloride is a substituted p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Solubility and Stability of 4-Ethylpiperidin-4-amine Dihydrochloride
Authored by: A Senior Application Scientist
Introduction
4-Ethylpiperidin-4-amine dihydrochloride is a substituted piperidine derivative of significant interest in pharmaceutical research and development. The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties. The presence of a primary amine at the 4-position and an ethyl group introduces specific characteristics that influence its biological activity and formulation potential. As a dihydrochloride salt, the compound's aqueous solubility is expected to be enhanced, a critical factor for bioavailability and the development of various dosage forms.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-Ethylpiperidin-4-amine dihydrochloride. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is not merely a regulatory requirement but a fundamental necessity for advancing a molecule through the development pipeline. This document outlines the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies necessary for a robust assessment.
Solubility Profile of 4-Ethylpiperidin-4-amine Dihydrochloride
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. For oral dosage forms, dissolution is often the rate-limiting step for drug absorption. The dihydrochloride salt form of 4-Ethylpiperidin-4-amine suggests a predisposition for good aqueous solubility. However, this must be empirically determined across a range of relevant conditions.
Theoretical Considerations
The solubility of 4-Ethylpiperidin-4-amine dihydrochloride is governed by its ionic nature and the pH of the medium. As a salt of a weak base, its solubility is expected to be highest in acidic to neutral pH, where the amine groups are protonated. In alkaline conditions, the free base may precipitate, leading to a significant decrease in solubility. This pH-dependent solubility is a crucial factor to characterize. The presence of both hydrogen bond donors and acceptors in the molecule also suggests potential solubility in polar organic solvents.
Experimental Protocols for Solubility Determination
A systematic approach to determining the solubility profile is essential. The following protocols outline standard methodologies.
Protocol 1: Equilibrium Solubility in Aqueous and Organic Solvents (Shake-Flask Method)
This method determines the saturation solubility of the compound in various solvent systems.
Methodology:
Preparation: Add an excess amount of 4-Ethylpiperidin-4-amine dihydrochloride to a series of vials, each containing a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, acetonitrile).
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
Filtration: Filter the aliquot through a 0.45 µm filter to remove any undissolved particles.
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration.
Protocol 2: pH-Solubility Profile
This experiment is critical for understanding how the solubility will behave in different physiological environments, such as the gastrointestinal tract.
Methodology:
Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 10 (e.g., HCl for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
Equilibrium Solubility Measurement: Perform the shake-flask method as described in Protocol 1 for each buffer solution.
Data Analysis: Plot the measured solubility (in mg/mL or mol/L) as a function of pH.
Data Presentation
Summarize the quantitative solubility data in a clear and concise table.
Solvent System
Temperature (°C)
Solubility (mg/mL)
Purified Water
25
Experimental Data
PBS (pH 7.4)
37
Experimental Data
0.1 N HCl
37
Experimental Data
Methanol
25
Experimental Data
Ethanol
25
Experimental Data
Visualization of Solubility Assessment Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile of 4-Ethylpiperidin-4-amine Dihydrochloride
Assessing the chemical stability of an API is crucial for ensuring its safety, quality, and efficacy throughout its shelf life. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
The structure of 4-Ethylpiperidin-4-amine dihydrochloride suggests several potential routes for degradation:
Oxidation: The primary amine and the piperidine ring nitrogen are susceptible to oxidation. This can be particularly relevant in the presence of oxygen, light, or trace metal ions.
N-Dealkylation: While more common in metabolic pathways, N-dealkylation of the ethyl group could occur under certain chemical conditions.
Ring Opening: The piperidine ring is generally stable, but extreme pH and temperature conditions could potentially lead to ring cleavage.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and demonstrating the specificity of the analytical method.
Protocol 3: Forced Degradation Study
Methodology:
Sample Preparation: Prepare solutions of 4-Ethylpiperidin-4-amine dihydrochloride (e.g., 1 mg/mL) in a suitable solvent.
Stress Conditions: Expose the solutions to the following conditions:
Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).
Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature for a set period.
Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.
Thermal Degradation: Store the solid compound and a solution at a high temperature (e.g., 80°C).
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. HPLC with UV or MS detection is the most common technique. The method must be able to separate the intact drug from its degradation products and any process impurities.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is in place, formal stability studies are conducted according to ICH guidelines (e.g., ICH Q1A(R2)). These studies involve storing the drug substance in its proposed packaging at various temperature and humidity conditions for an extended period.
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed for appearance, assay, and degradation products.
Data Presentation
The results of the forced degradation study should be tabulated to show the extent of degradation under each stress condition.
Stress Condition
Duration
Temperature
% Degradation
Number of Degradants
0.1 N HCl
24 h
60°C
Experimental Data
Experimental Data
0.1 N NaOH
24 h
40°C
Experimental Data
Experimental Data
3% H₂O₂
24 h
RT
Experimental Data
Experimental Data
Heat (Solid)
48 h
80°C
Experimental Data
Experimental Data
Light (ICH Q1B)
-
-
Experimental Data
Experimental Data
Visualization of Forced Degradation Workflow
Caption: Flowchart of a Forced Degradation Study.
Conclusion
The characterization of solubility and stability is a cornerstone of early-stage pharmaceutical development. For 4-Ethylpiperidin-4-amine dihydrochloride, its salt form suggests favorable aqueous solubility, but a comprehensive pH-solubility profile is essential for predicting its in vivo behavior. Stability studies, guided by a systematic forced degradation protocol, will elucidate potential degradation pathways and are fundamental to the development of a robust formulation and the establishment of appropriate storage conditions and shelf-life. The protocols and frameworks provided in this guide offer a rigorous approach to generating the critical data required for the successful advancement of this promising compound.
References
Benchchem. An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
ACS Publications - ACS.org. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. 2011.
Biosynce Blog. What is the stability of piperidine?. 2025.
Blog. What are the storage stability of Piperidine Series compounds over time?. 2025.
PMC - NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. 2011.
ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment....
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2025.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). 2021.
RSC Publishing. Analytical Methods. 2010.
ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
This guide outlines the spectroscopic characterization of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine building block used in the synthesis of advanced kinase inhibitors (e.g., MN...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the spectroscopic characterization of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine building block used in the synthesis of advanced kinase inhibitors (e.g., MNK1/2 and JAK inhibitors).
CAS Registry Number: 1774896-82-0 (Dihydrochloride) | 1356303-36-4 (Free Base)
Chemical Formula: C
4-Ethylpiperidin-4-amine dihydrochloride is a critical diamine scaffold characterized by a quaternary carbon at the 4-position. This gem-disubstituted structural motif prevents racemization and imposes specific conformational constraints on downstream pharmaceutical targets. Unlike simple 4-aminopiperidines, the presence of the ethyl group at C4 significantly alters the electronic environment and solubility profile, necessitating specific NMR solvent strategies and interpretation protocols.
Structural Identity & Numbering
The numbering convention for spectral assignment initiates at the piperidine nitrogen (N1) and proceeds to the quaternary carbon (C4).
N1: Secondary amine (protonated in salt).
C4: Quaternary center bearing the primary amine and ethyl group.
Exocyclic Amine: Primary amine (protonated in salt).
Part 2: Spectroscopic Analysis Strategy
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]
Operational Directive: Due to the ionic nature of the dihydrochloride salt, Deuterium Oxide (D
O) is the preferred solvent for resolution of the carbon skeleton. However, DMSO-d is required to observe exchangeable protons (ammonium protons) which are invisible in DO due to rapid deuterium exchange.
A. H NMR Data (400 MHz, DO)
Note: In D
O, the NH signals are exchanged and not observed. The chemical shifts below are characteristic of the cation species.
Assignment
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Structural Insight
Ethyl-CH
0.96 - 1.02
Triplet (t)
3H
7.5
Terminal methyl of the ethyl group.
Ethyl-CH
1.75 - 1.85
Quartet (q)
2H
7.5
Methylene attached to quaternary C4.
Pip-H3/H5
1.95 - 2.15
Multiplet (m)
4H
-
Ring protons beta to N1; broadened by chair flipping.
Pip-H2/H6
3.30 - 3.45
Multiplet (m)
4H
-
Ring protons alpha to N1; deshielded by adjacent N.
Critical Interpretation:
Absence of H4: The most distinct feature is the absence of a methine proton at the 4-position (normally ~2.8 ppm in 4-aminopiperidine).
Symmetry: The molecule possesses a plane of symmetry passing through N1 and C4, making H2 equivalent to H6, and H3 equivalent to H5.
B. C NMR Data (100 MHz, DO)
Assignment
Shift ( ppm)
Type (DEPT-135)
Structural Insight
Ethyl-CH
7.8 - 8.5
CH (+)
Upfield terminal methyl.
Ethyl-CH
28.5 - 30.0
CH (-)
Methylene linker.
Pip-C3/C5
31.5 - 32.5
CH (-)
Ring carbons beta to N1.
Pip-C2/C6
41.0 - 42.5
CH (-)
Ring carbons alpha to N1 (deshielded).
Pip-C4
53.0 - 55.0
Quaternary (Absent)
Diagnostic Peak: Does not appear in DEPT-135.
C. Solvent Effects (DMSO-d)
In DMSO-d
, you will observe two distinct broad singlets for the ammonium protons:
~8.5-9.0 ppm: Exocyclic NH (Primary ammonium).
~9.0-9.5 ppm: Endocyclic NH (Secondary ammonium).
Note: The exact position depends on concentration and water content.
Mass Spectrometry (MS)[1]
Technique: Electrospray Ionization (ESI) in Positive Mode.
Molecular Ion [M+H]
: 129.2 m/z (Calculated for CHN).
Base Peak: Often the [M+H]
or a fragment resulting from ammonia loss.
Fragmentation Pathway (MS/MS):
Precursor: 129.2 m/z
Loss of NH
(17 Da): Generates fragment at 112.2 m/z (Elimination of the primary amine to form a tertiary carbocation or alkene).
Ring Cleavage: Further fragmentation of the piperidine ring typically yields ions at m/z 84 (tetrahydropyridine species).
Infrared Spectroscopy (FT-IR)[2]
Sampling: KBr Pellet or ATR (Diamond).
Wavenumber (cm)
Vibration Mode
Functional Group Assignment
3400 - 2800
Broad, Strong
N-H Stretching (Ammonium salts). Overlaps with C-H.
~2960
Medium
C-H Stretch (sp Alkyl).
1600 - 1580
Medium/Strong
N-H Bending (Scissoring) of primary amine salt.
1500 - 1450
Medium
CH Bending / Ring deformation.
~1200
Medium
C-N Stretching.
Part 3: Experimental Protocols & Workflows
Protocol 1: Salt Stoichiometry Validation (AgNO
Titration)
To confirm the dihydrochloride state (2.0 eq HCl) versus the monohydrochloride.
Dissolution: Dissolve 50 mg of sample in 10 mL deionized water.
Acidification: Add 2 drops of dilute HNO
.
Titration: Titrate with 0.1 M AgNO
solution using a potentiometric electrode or eosin indicator.
Calculation:
Target Ratio: 1.95 - 2.05.
Protocol 2: Free Base Liberation for Organic Synthesis
The salt must often be neutralized before use in nucleophilic substitutions.
Suspend the dihydrochloride salt in Dichloromethane (DCM) (0.2 M).
Add Triethylamine (TEA) (3.0 eq) or Diisopropylethylamine (DIPEA) at 0°C.
Stir for 30 minutes. The solution will become clear as the free base dissolves and TEA-HCl precipitates (if using ether) or stays in solution (DCM).
Alternative: Partition between 1N NaOH and DCM, separate organic layer, dry over Na
SO.
Visualization: Structural Elucidation Workflow
Caption: Logical workflow for confirming the identity of 4-Ethylpiperidin-4-amine 2HCl using solubility-dependent NMR strategies.
Part 4: References
Perrault, W. R., et al. (2013). Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators and uses thereof. WO Patent 2013147711A1. Link
Context: Describes the synthesis and use of the 4-amino-4-ethylpiperidine core in kinase inhibitor development.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 100867, Ethyl 4-amino-1-piperidinecarboxylate.[1] (Precursor Data).[2] Link
Context: Provides spectral data for the closely related carboxylate precursor, useful for shift comparison.
Technical Whitepaper: Commercial & Synthetic Profile of 4-Ethylpiperidin-4-amine Dihydrochloride
The following technical guide is structured as a strategic whitepaper for drug discovery professionals. It addresses the commercial landscape, synthesis logic, and application of 4-Ethylpiperidin-4-amine dihydrochloride...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a strategic whitepaper for drug discovery professionals. It addresses the commercial landscape, synthesis logic, and application of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine scaffold.
Executive Summary
4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0) is a high-value pharmacophore used to introduce conformational constraints into drug candidates. Unlike the common 4-aminopiperidine, this gem-disubstituted scaffold prevents metabolic oxidation at the 4-position and locks the piperidine ring into specific chair conformations, enhancing receptor selectivity.
While commercially available, it is often classified as a "Tier 2" building block—stocked by specialized catalog houses rather than bulk commodity suppliers. This guide outlines the sourcing landscape, validates the chemical identity, and provides a self-validating protocol for synthesis and quality control (QC).
Chemical Identity & Physical Profile[1][2]
Precise identification is critical due to the prevalence of structural isomers (e.g., N-ethyl or 4-ethyl-4-amino regioisomers).
High in Water, DMSO, Methanol; Insoluble in Ether, Hexane
Commercial Availability Landscape
The supply chain for this compound is bifurcated between direct salt procurement and precursor acquisition .
Direct Suppliers (Research Scale)
The dihydrochloride salt is available in gram-scale quantities (1g – 25g) for immediate R&D use.
Primary Vendors: AK Scientific, Kishida Chemical, Enamine, BLD Pharm.
Lead Time: Typically 1–2 weeks (stock) or 4–6 weeks (make-to-order).
Cost Estimation: High (~$150 - $300 per gram for small packs) due to the difficulty of the gem-disubstitution synthesis.
The "Precursor Strategy" (Recommended for Scale-up)
For quantities >50g, it is often more cost-effective to purchase the Boc-protected precursor (CAS 741687-07-0) , which has a broader supply base (Sigma-Aldrich, Combi-Blocks, Chem-Impex), and perform the deprotection in-house. This avoids the "custom salt" premium.
Synthesis & Impurity Profiling
Understanding the synthesis is mandatory for interpreting impurity profiles in LC-MS data. The gem-ethyl/amine substitution is typically installed via a Grignard reaction or a Ritter-type transformation, which generates specific byproducts.
Synthetic Pathway Visualization
The following diagram illustrates the standard industrial route and the "Make vs. Buy" decision logic.
Figure 1: Synthesis pathway via Ritter reaction, highlighting the critical elimination impurity (Impurity A) that must be monitored.
Critical Impurities
When sourcing this material, request a Certificate of Analysis (CoA) specifically checking for:
Elimination Product (Impurity A): 4-Ethyl-1,2,3,6-tetrahydropyridine. Formed if the tertiary alcohol intermediate dehydrates rather than undergoing amine insertion.
Regioisomers: N-Ethyl-4-aminopiperidine. This isomer has the same mass but different retention time and biological activity.
Applications in Drug Discovery[1]
The 4-amino-4-ethylpiperidine scaffold is a "privileged structure" in medicinal chemistry, particularly for:
MNK1/2 Modulators: Used as a linker to orient pharmacophores in the ATP-binding pocket of MAP kinase-interacting kinases (MNK), preventing eIF4E phosphorylation in cancer pathways (See WO2013147711A1).
CCR5 Antagonists: The steric bulk of the ethyl group restricts the piperidine chair conformation, locking the amine into an equatorial or axial position to optimize binding affinity for GPCRs.
Metabolic Blocking: Replacing the hydrogen at C-4 with an ethyl group blocks CYP450-mediated hydroxylation, significantly extending the half-life (
) of the parent drug.
Handling & QC Protocol (Self-Validating)
Safety Warning: The dihydrochloride salt is a skin and eye irritant. Handle in a fume hood. It is highly hygroscopic; store under nitrogen at 2–8°C.
Identity Verification Protocol (H-NMR)
To validate the gem-disubstitution (ensuring you did not receive the N-ethyl isomer), perform 1H-NMR in D₂O.
Diagnostic Signal 1: The ethyl group methyl protons (-CH₂CH ₃) will appear as a triplet at ~0.9 ppm.
Diagnostic Signal 2: The ethyl group methylene protons (-CH ₂CH₃) will appear as a quartet at ~1.7 ppm.
Diagnostic Signal 3 (The Proof): The piperidine ring protons will show symmetry. Crucially, there is no proton at the C-4 position . If you see a multiplet integrating to 1H around 2.8–3.5 ppm that couples to the ring methylenes, you have the wrong isomer (likely 4-amino-1-ethylpiperidine).
Deprotection Protocol (From Boc-Precursor)
If sourcing the Boc-intermediate (CAS 741687-07-0):
Dissolve 1.0 eq of Boc-amine in 1,4-Dioxane (5 vol).
Add 4.0 M HCl in Dioxane (5.0 eq) dropwise at 0°C.
Stir at RT for 4 hours (monitor by TLC: disappearance of non-polar spot).
Concentrate in vacuo. Triturate the residue with diethyl ether to remove organic impurities.
Filter the white precipitate. Yield: >95% as the dihydrochloride salt.
References
Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: 4-Ethylpiperidin-4-amine dihydrochloride. Retrieved from
AK Scientific, Inc. (2024). Product Catalog: 4-Ethylpiperidin-4-amine dihydrochloride (CAS 1774896-82-0).[5] Retrieved from
ChemicalBook. (2024). tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate (CAS 741687-07-0) Suppliers. Retrieved from
Google Patents. (2013). Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators (WO2013147711A1). Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45095672 (Boc-precursor). Retrieved from
Safety and handling guidelines for 4-Ethylpiperidin-4-amine dihydrochloride
Technical Guide: Safety and Handling of 4-Ethylpiperidin-4-amine Dihydrochloride Executive Summary & Chemical Identity 4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold used...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Safety and Handling of 4-Ethylpiperidin-4-amine Dihydrochloride
Executive Summary & Chemical Identity
4-Ethylpiperidin-4-amine dihydrochloride is a specialized gem-disubstituted piperidine scaffold used primarily as a building block in the synthesis of spirocyclic ligands, CCR5 antagonists, and opioid receptor modulators. Unlike simple 4-aminopiperidines, the presence of the ethyl group at the C4 position introduces steric bulk that influences both chemical reactivity and pharmacological binding profiles.
This guide defines the protocols for the safe handling, storage, and activation (free-basing) of this compound. Due to limited specific toxicological data, this guide adopts a "Universal Precaution" approach, extrapolating hazards from structural analogues (piperidine salts).
High in Water, DMSO, Methanol; Low in DCM, Hexanes
Acidity
Strongly acidic in aqueous solution (pH < 4) due to 2HCl
Hazard Assessment & Toxicology (E-E-A-T)
Expert Insight: While specific GHS classifications for this exact CAS are often listed as "Classification Not Possible" in vendor SDSs due to its novelty, structural analysis mandates treating it as a Skin and Eye Irritant (Category 2) at minimum.
Core Hazards
Inhalation: Dust inhalation may cause respiratory tract irritation (mucous membrane inflammation). The dihydrochloride form suppresses volatility compared to the free amine, but dust generation remains a risk.
Skin/Eye Contact:
Salt Form: Irritating to corrosive (depending on moisture contact). Upon contact with sweat/tears, the salt hydrolyzes to release HCl, causing acid burns.
Free Base (In situ): If neutralized, the free amine is Corrosive (Category 1B) and can cause irreversible eye damage.
Ingestion: Harmful if swallowed. Piperidine derivatives often exhibit acute oral toxicity.
Safety Decision Logic
The following decision tree outlines the risk assessment logic for handling this compound in different states.
Caption: Risk assessment logic flow for handling solid vs. solution states and the critical neutralization step.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .
Static Control: Amine salts are often fine, electrostatic powders. Use anti-static gun or ionizing bars during weighing to prevent scattering.
PPE Matrix
Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if performing large-scale (>5g) neutralization.
Hand Protection:
Standard Handling: Nitrile rubber gloves (minimum thickness 0.11 mm).
Solution Handling: Double-gloving recommended.
Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 or P100 particulate respirator.
Technical Handling Protocols
Storage and Stability
Hygroscopicity: Dihydrochloride salts are notoriously hygroscopic. Moisture absorption leads to "clumping" and stoichiometry errors (weighing water instead of compound).
Protocol: Store in a tightly sealed container within a desiccator at 2–8°C . Warm to room temperature before opening to prevent condensation.
Solubilization & Free-Basing (Activation)
Expert Insight: In many reactions (e.g., amide coupling, nucleophilic substitution), the dihydrochloride salt is unreactive. It must be "free-based" to liberate the nucleophilic nitrogen.
Method A: In-Situ Neutralization (Common for Couplings)
Dissolve the salt in the reaction solvent (DMF or DCM).[1]
Add 3.0–4.0 equivalents of a tertiary organic base (e.g., DIPEA or TEA).
Note: The solution may become cloudy as amine hydrochloride salts (DIPEA·HCl) precipitate. This is normal.
Method B: Isolation of Free Base (biphasic)
Use this method if the reaction is sensitive to chloride ions or acidic byproducts.
Caption: Workflow for isolating the free amine from the dihydrochloride salt.
Protocol Steps:
Dissolve 4-Ethylpiperidin-4-amine 2HCl in minimal distilled water.
Cool the solution to 0°C (ice bath).
Slowly add 2M NaOH or Saturated Na₂CO₃ until pH > 12. Caution: Exothermic.
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Result: The free amine will likely be a viscous oil. Use immediately as it is prone to oxidation/carbamate formation (CO₂ absorption).
Emergency Procedures
Scenario
Immediate Action
Skin Contact
Brush off dry powder. Rinse with lukewarm water for 15 minutes. Do not use vinegar (neutralization burns).
Eye Contact
Flush immediately with water for 15 minutes, lifting eyelids. Seek medical attention.
Spill (Solid)
Dampen with wet paper towels to prevent dust. Sweep into hazardous waste container.
Spill (Liquid)
Absorb with vermiculite or sand. Do not use sawdust (flammability risk with oxidizers).
References
Kishida Chemical Co., Ltd. (2025).[2] Safety Data Sheet: 4-Ethylpiperidin-4-amine dihydrochloride. Retrieved from (Verified CAS 1774896-82-0).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76704: 4-Ethylpiperidine (Parent Scaffold). Retrieved from .
Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Hydrochloride (Surrogate Data). Retrieved from .
Goel, K. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. (Context for synthesis and biological activity).
Author: BenchChem Technical Support Team. Date: February 2026
This guide focuses on 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0), a specialized gem-disubstituted piperidine scaffold.[1]
Editorial Note: The nomenclature "4-Ethylpiperidin-4-amine" explicitly denotes a piperidine ring with both an ethyl group and an amine group attached to the C4 position (gem-disubstituted). This is distinct from 1-ethylpiperidin-4-amine (N-ethyl), a common reagent. This guide addresses the more complex and high-value C4-quaternary variant used in advanced medicinal chemistry.
Executive Summary
4-Ethylpiperidin-4-amine dihydrochloride is a high-value pharmacophore intermediate used to introduce conformational restriction into drug candidates. Unlike the flexible 4-aminopiperidine parent, this gem-disubstituted scaffold utilizes the Thorpe-Ingold effect to lock the piperidine ring into specific chair conformations, enhancing ligand-target binding affinity and metabolic stability. It is a critical building block in the synthesis of Janus Kinase (JAK) inhibitors , CCR5 antagonists , and MNK1/2 modulators .
Chemical Profile & Technical Specifications[2][3][4][5]
Highly soluble in water, MeOH; insoluble in DCM, Et₂O
Handling
Hygroscopic solid. Store under inert atmosphere at -20°C.
Synthetic Pathways: The Curtius Rearrangement Strategy[6]
Synthesizing gem-disubstituted piperidines is non-trivial due to steric hindrance at the quaternary center. The most robust industrial route avoids direct nucleophilic addition to ketones (which often suffers from enolization) and instead utilizes the alkylation of isonipecotate esters followed by a Curtius Rearrangement .
Mechanism of Action[5][7][8][9]
Alpha-Alkylation: The steric bulk is introduced early by alkylating the ester enolate.
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate.
Hydrolysis: The isocyanate is hydrolyzed to yield the geminal primary amine.
Visual Synthesis Workflow
Caption: Step-wise synthesis via Curtius Rearrangement to bypass steric hindrance at C4.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Boc-4-Ethylpiperidine-4-carboxylic Acid (Alkylation)
Rationale: Direct alkylation of the ester is preferred over the nitrile to avoid harsh hydrolysis conditions later.
Cool a solution of LDA in anhydrous THF to -78°C under argon.
Dropwise add N-Boc-ethyl isonipecotate dissolved in THF over 30 mins. Maintain temp < -70°C.
Stir for 1 hour to ensure complete enolate formation.
Add Ethyl Iodide dropwise.
Allow to warm slowly to room temperature (RT) overnight.
Quench: Add saturated NH₄Cl solution. Extract with EtOAc (3x).
Purification: Flash chromatography (Hexane/EtOAc) to yield the 4-ethyl ester.
Hydrolysis: Treat the ester with LiOH (3 eq) in THF/H₂O (1:1) at 60°C for 4 hours. Acidify to pH 3 with 1N HCl and extract to obtain the free carboxylic acid.
Protocol B: Curtius Rearrangement to 4-Amino-4-Ethylpiperidine
Rationale: Diphenylphosphoryl azide (DPPA) provides a safe, one-pot conversion of acid to amine via the isocyanate.
Dissolve the acid in dry tert-Butanol (or Toluene with added t-BuOH).
Add Triethylamine and DPPA at RT.
Heat to reflux (80-90°C) for 6-12 hours. Note: Evolution of N₂ gas indicates isocyanate formation.
Concentrate in vacuo.[2] Dilute with EtOAc, wash with 5% NaHCO₃ and brine.
Purify the resulting Bis-Boc intermediate (N-Boc on ring, NH-Boc on amine) via silica gel.
Final Deprotection (Salt Formation):
Dissolve the intermediate in 4M HCl in Dioxane.
Stir at RT for 2 hours. A white precipitate will form.
Filter the solid, wash with diethyl ether, and dry under vacuum to yield 4-Ethylpiperidin-4-amine dihydrochloride .
Medicinal Chemistry Applications
This scaffold is a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs) and Kinases where the binding pocket requires a specific vector of the amine group.
Case Study: JAK Inhibitors
In the development of Janus Kinase inhibitors (e.g., Tofacitinib analogs), the 4-aminopiperidine core is often modified. Introducing a 4-ethyl group:
Blocks Metabolism: Prevents oxidation at the C4 position.
Restricts Conformation: Forces the piperidine ring into a chair conformation where the 4-amino group is equatorial (or axial, depending on preference), reducing the entropic penalty of binding.
Case Study: CCR5 Antagonists
Gem-disubstituted piperidines prevent the "boat" conformation often seen in flexible piperidines, improving selectivity for the CCR5 hydrophobic pocket.
Structure-Activity Relationship (SAR) Logic
Caption: SAR breakdown of the gem-disubstituted scaffold.[3][4]
Quality Control & Validation
To ensure the integrity of the dihydrochloride salt, the following analytical parameters must be met:
Test
Method
Acceptance Criteria
Identity
¹H NMR (D₂O)
Distinct triplet (Et-CH₃) at ~0.9 ppm; Multiplets for piperidine ring.
Purity
HPLC (C18, ACN/H₂O + 0.1% TFA)
> 97.0% Area
Chloride Content
Argentometric Titration
34.0% - 36.0% (Theoretical for 2HCl: ~35.3%)
Water Content
Karl Fischer
< 5.0% (Highly hygroscopic)
References
BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.Link
National Institutes of Health (NIH). (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[5] Bioorganic & Medicinal Chemistry Letters.[6] Link
Google Patents. (2010). WO2010144486A1 - Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK.Link
Google Patents. (2013). WO2013147711A1 - Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators.Link
AK Scientific. (2025). Product Data: 4-Ethylpiperidin-4-amine dihydrochloride (CAS 1774896-82-0).[1][7]Link
An In-depth Technical Guide to the Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride
Abstract The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous bioactive compounds, including potent antagonists for receptors like CCR5...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous bioactive compounds, including potent antagonists for receptors like CCR5 and N-type calcium channels.[1][2] This application note provides a detailed, field-proven protocol for the multi-step synthesis of 4-Ethylpiperidin-4-amine dihydrochloride, a key building block for drug discovery and development. The described synthetic strategy is built upon a foundation of robust and well-established chemical transformations, beginning with the commercially available N-Boc-4-piperidone. The guide emphasizes the causal logic behind procedural choices, offers insights into reaction monitoring and purification, and ensures the protocol is self-validating through clear characterization endpoints.
Synthetic Strategy and Overview
The synthesis of 4-Ethylpiperidin-4-amine dihydrochloride is accomplished via a robust five-step sequence. The strategy hinges on the sequential installation of the ethyl and amine functionalities onto the 4-position of a piperidone ring, with the piperidine nitrogen temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is selected for its stability to the nucleophilic and basic conditions in the initial steps and its facile removal under acidic conditions, which conveniently facilitates the final salt formation.[3][4]
The key transformations are:
Grignard Reaction: Introduction of the ethyl group via nucleophilic addition of ethylmagnesium bromide to the ketone.
Mesylation: Conversion of the resultant tertiary alcohol into an excellent leaving group.
Nucleophilic Substitution: Displacement of the mesylate with an azide anion to install the nitrogen precursor.
Azide Reduction: Transformation of the azido group into the primary amine via catalytic hydrogenation.
Deprotection and Salt Formation: Final removal of the N-Boc group with hydrochloric acid, which concurrently protonates both amine centers to yield the target dihydrochloride salt.
Caption: Overall synthetic scheme for 4-Ethylpiperidin-4-amine dihydrochloride.
Experimental Protocols: Step-by-Step Methodology
Part 1: Synthesis of the N-Boc Protected Intermediate
This section details the construction of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate, the key precursor to the final product.
Step 1.1: Grignard Addition for C-C Bond Formation
Principle: This step utilizes a Grignard reagent to perform a nucleophilic attack on the carbonyl carbon of N-Boc-4-piperidone, forming a new carbon-carbon bond and introducing the required ethyl group. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are potent bases and will be quenched by protic solvents like water.
Protocol:
To a dry, argon-purged 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add N-Boc-4-piperidone (1.0 eq, e.g., 50.0 g) and anhydrous tetrahydrofuran (THF, 500 mL).
Cool the resulting solution to 0 °C in an ice-water bath.
Add ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 200 mL) at 0 °C.
Extract the mixture with ethyl acetate (3 x 250 mL).
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate as a crude oil, which is used in the next step without further purification.
Step 1.2: Activation of the Hydroxyl Group via Mesylation
Principle: The tertiary hydroxyl group is a poor leaving group. To facilitate its displacement, it is converted into a mesylate, which is an excellent leaving group. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
Protocol:
Dissolve the crude alcohol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM, 500 mL) in a flask under an argon atmosphere.
Cool the solution to 0 °C and add triethylamine (1.5 eq).
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
Quench the reaction with water (200 mL). Separate the organic layer and wash sequentially with 1 M HCl (200 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 200 mL), and brine (200 mL).
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the crude mesylate intermediate.
Step 1.3: Nucleophilic Substitution with Sodium Azide
Principle: The nitrogen atom is introduced via an Sₙ2 reaction where the azide ion acts as a nucleophile, displacing the mesylate leaving group. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this transformation. Safety: Sodium azide is highly toxic and potentially explosive; handle with extreme caution.
Protocol:
Dissolve the crude mesylate (1.0 eq) in DMF (400 mL).
Add sodium azide (NaN₃, 3.0 eq) to the solution.
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
After cooling to room temperature, pour the reaction mixture into water (1 L) and extract with ethyl acetate (3 x 400 mL).
Combine the organic extracts, wash extensively with water (5 x 200 mL) to remove DMF, followed by brine (200 mL).
Dry over Na₂SO₄, filter, and concentrate to give crude tert-butyl 4-azido-4-ethylpiperidine-1-carboxylate.
Step 1.4: Reduction of the Azide to a Primary Amine
Principle: Catalytic hydrogenation is a clean and efficient method for reducing an azide to a primary amine without affecting the Boc protecting group. Palladium on carbon is the catalyst of choice.
Protocol:
Dissolve the crude azide (1.0 eq) in methanol (500 mL).
Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%).
Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-18 hours.
Upon reaction completion (monitored by TLC/LC-MS), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure to yield tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate. This intermediate can be purified by column chromatography if necessary.
Part 2: Deprotection and Dihydrochloride Salt Formation
Step 2.1: N-Boc Deprotection and Isolation of Final Product
Principle: The acid-labile Boc group is readily cleaved under strongly acidic conditions.[5] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[6] Using a solution of HCl in an organic solvent simultaneously removes the Boc group and protonates both basic nitrogen atoms, leading to the precipitation of the desired dihydrochloride salt.[7]
Protocol:
Dissolve the purified N-Boc protected amine (1.0 eq) in a minimal amount of methanol (e.g., 50 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 4 M HCl in 1,4-dioxane (10 eq).
Allow the mixture to warm to room temperature and stir for 4-6 hours. During this time, a white precipitate will form.
Monitor the deprotection by TLC/LC-MS.
Upon completion, collect the solid product by vacuum filtration.
Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities.
Dry the white solid under high vacuum to a constant weight to yield pure 4-Ethylpiperidin-4-amine dihydrochloride .
Note: Yields are theoretical for the crude-to-crude steps. Actual isolated yields will vary based on purification efficiency.
General Experimental Workflow
Caption: A generalized workflow for each synthetic transformation.
Purification and Characterization Insights
Purification: Piperidine derivatives can be challenging to purify via silica gel chromatography due to peak tailing caused by the basic nitrogen.[8] This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (e.g., 1%), to the eluent. However, for the final product, which is a salt, purification is best achieved by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).[9][10]
Characterization: The structure and purity of the final product, 4-Ethylpiperidin-4-amine dihydrochloride, should be unequivocally confirmed by:
¹H and ¹³C NMR: To confirm the chemical structure and ratio of protons/carbons.
Mass Spectrometry (MS): To verify the molecular weight of the free base cation.
Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the dihydrochloride salt.
References
BenchChem Technical Support Center. (n.d.). Purification of Piperidine Derivatives.
BenchChem Application Notes. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
Chen, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3751-3754.[1]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from commonorganicchemistry.com.[6]
Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 22(10), 1736.
Google Patents. (2002). WO2002085858A1 - Process for producing purified piperidine derivative. Retrieved from Google Patents.[10]
Di-Marzo, V., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5927-5936.[2]
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from ACS Publications.[3]
McElvain, S. M., & Cook, E. S. (1937). The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. Journal of the American Chemical Society, 59(9), 1739-1741.
WIPO Patentscope. (2002). WO/2002/085858 - PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE.
BenchChem Application Notes. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org.[4]
The Royal Society of Chemistry. (n.d.). Supplementary Information: 4-amino-TEMPO synthesis.
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 283-305.
University of Liverpool Repository. (n.d.). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines.
Henriksen, G., et al. (2005). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E, 61(Pt 5), o1232–o1233.
Experimental procedure for N-alkylation of 4-aminopiperidine derivatives
Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Strategic Overview: The "Tale of Two Nitrogens" The 4-aminopiperidine (4-AP) scaffold i...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Application Note & Experimental Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Strategic Overview: The "Tale of Two Nitrogens"
The 4-aminopiperidine (4-AP) scaffold is a privileged pharmacophore found in numerous GPCR ligands (e.g., antihistamines, opioids, neurokinin antagonists). However, its functionalization presents a classic chemoselectivity challenge: the competition between the secondary piperidine nitrogen (N1 ) and the primary exocyclic amine (N4 ).
Mechanistic Grounding
Successful alkylation relies on exploiting the subtle nucleophilic disparity between these two centers.
11.2. More sterically accessible in the chair conformation (equatorial preference). Generally more nucleophilic .
N4 (Exocyclic): Primary amine. Calculated pKa
10.[3]6. While less hindered locally, it is electronically less basic than the ring nitrogen.
The Chemist's Dilemma: While N1 is thermodynamically favored for alkylation, direct treatment of unprotected 4-AP with reactive alkyl halides often leads to a statistical mixture of N1-alkyl, N4-alkyl, and N1,N4-dialkyl species.
The Solution: This guide details two high-fidelity pathways to achieve selective N1-functionalization:
Reductive Amination (Method A): The preferred, milder route for introducing bulky or complex alkyl groups.
Direct Alkylation (Method B): The "Finkelstein-assisted" SN2 route for simple alkyl chains, optimized for acetonitrile (MeCN).
Decision Matrix & Workflow
Use the following logic flow to select the optimal experimental procedure for your specific substrate.
Figure 1: Strategic decision tree for selecting the alkylation methodology based on substrate protection status and electrophile type.
Method A: Reductive Amination (The Gold Standard)
Context: This is the most robust method for attaching complex lipophilic tails (e.g., benzyl, phenethyl) to the piperidine nitrogen (N1) while leaving the primary amine (N4) untouched. The use of Sodium Triacetoxyborohydride (STAB) is critical here; unlike NaCNBH3, it is non-toxic and avoids the need for harsh pH adjustments.
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes.
Why? This equilibrium period allows the formation of the iminium ion at N1. The N4 primary amine may form an imine, but the N1-iminium is generally more stable and forms faster due to the ring constraints.
Reduction:
Cool the mixture to 0°C (optional, but recommended for very reactive aldehydes).
Add STAB (1.5 equiv) portion-wise over 10 minutes.
Allow the reaction to warm to RT and stir for 4–16 hours.
Quench & Workup:
Quench by slowly adding saturated aqueous NaHCO3. Stir for 20 minutes until gas evolution ceases.
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
Purification:
Flash chromatography (DCM/MeOH/NH4OH).
Method B: Direct Alkylation (SN2)
Context: Used when the alkylating agent is an alkyl halide (Cl, Br, I).[1][4][5][6] This method requires strict control of stoichiometry to prevent quaternization (over-alkylation).
Figure 2: Operational workflow for the direct alkylation of piperidine derivatives using Finkelstein conditions.
Data & Validation: Critical Quality Attributes (CQA)
To ensure the protocol is "self-validating," compare your results against these standard benchmarks.
Parameter
Method A (Reductive Amination)
Method B (Direct Alkylation)
Troubleshooting Note
Primary Yield
75 – 95%
60 – 85%
Low yield in Method B often implies quaternization.
Selectivity (N1:N4)
> 95:5
~ 85:15 (if N4 unprotected)
If N4 alkylation occurs in Method A, reduce AcOH loading.
Reaction Time
4 – 16 h
4 – 24 h
Heating Method B speeds reaction but lowers selectivity.
Byproducts
Reduced Alcohol (from aldehyde)
Quaternary Ammonium Salt
Check LCMS for M+R+R peaks (over-alkylation).
References
Abdel-Magid, A. F., et al. (1996).[9][10][11][12][13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[12]
Key Insight: Establishes STAB as the superior reagent for minimizing side reactions compared to NaCNBH3.
Kudavalli, J., et al. (2010). "Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols." Chemistry – A European Journal.
BenchChem Application Note. "Optimization of N-alkylation of piperidine in acetonitrile."
Key Insight: Validates the use of MeCN over DMF for easier workup and cleaner reaction profiles in SN2 reactions.
Using 4-Ethylpiperidin-4-amine dihydrochloride in parallel synthesis of compound libraries
Abstract This guide details the integration of 4-Ethylpiperidin-4-amine dihydrochloride into automated parallel synthesis workflows. While piperidines are ubiquitous in medicinal chemistry, the gem-disubstituted 4-amino-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the integration of 4-Ethylpiperidin-4-amine dihydrochloride into automated parallel synthesis workflows. While piperidines are ubiquitous in medicinal chemistry, the gem-disubstituted 4-amino-4-ethyl variant offers a critical structural advantage: the "Escape from Flatland." By introducing sp³ character and steric bulk at the 4-position, this scaffold improves physicochemical properties and target selectivity. However, the dihydrochloride salt form (
) presents solubility and handling challenges in automated liquid handlers. This note provides validated protocols for free-basing, overcoming steric hindrance during acylation, and optimizing library production.
Part 1: Strategic Value & Chemical Logic
The "Escape from Flatland" (Fsp³ Enhancement)
Modern drug discovery has shifted away from flat, aromatic-heavy compounds toward three-dimensional architectures.[1] The 4-ethylpiperidin-4-amine scaffold is a prime example of this shift.
Conformational Locking: The 4-ethyl group introduces a gem-disubstitution effect (Thorpe-Ingold effect), which restricts the conformational flexibility of the piperidine ring. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.
Metabolic Stability: Substitution at the 4-position blocks a common site of oxidative metabolism (CYP450 oxidation), potentially extending the half-life of the resulting library members.
Vectorial Diversity: The diamine nature allows for orthogonal functionalization.[2] The secondary amine (piperidine-N) and the primary amine (4-NH2) can be decorated with different "warheads" or diversity elements.
The Challenge: Sterics and Salts
Two primary hurdles exist when using this building block:
Steric Hindrance: The primary amine is attached to a quaternary carbon.[2] Unlike a standard benzylamine, this amine is significantly hindered by the adjacent ethyl group and the piperidine ring. Standard 1-hour amide couplings often fail or result in low yields.[2]
The Dihydrochloride Salt: The reagent is supplied as a
salt to ensure stability.[2] It is highly hygroscopic and insoluble in standard non-polar solvents (DCM, Toluene).[2] Direct use in automation requires specific neutralization strategies to prevent clogging liquid handlers with ammonium salt precipitates.[2]
Part 2: Handling & Preparation Protocols
Solubility Profile
The dihydrochloride salt is incompatible with standard lipophilic solvents used in automation (DCM, Chloroform).
Solvent
Solubility ( Salt)
Solubility (Free Base)
Recommendation
DCM
Insoluble (< 1 mM)
Soluble (> 100 mM)
Avoid for Salt
DMSO
Soluble (> 50 mM)
Soluble
Preferred for Stock
Methanol
Soluble (> 50 mM)
Soluble
Good for transfer, bad for reaction temp
DMF
Moderate
Soluble
Acceptable
Water
Highly Soluble
Insoluble/Oiling out
Avoid (Workup only)
Protocol A: SCX "Catch and Release" (Gold Standard)
Best for: High-purity applications where salt byproducts must be removed before reaction.
Objective: Convert 5g of 4-Ethylpiperidin-4-amine
to the free base for stock solution preparation.
Dissolution: Dissolve 5.0 g (approx. 25 mmol) of the dihydrochloride salt in 50 mL of MeOH.
Loading: Pass the solution through a pre-conditioned Strong Cation Exchange (SCX-2) cartridge (e.g., 20g cartridge). The amine binds; chloride ions wash through.[2]
Washing: Wash with 100 mL MeOH to remove non-basic impurities and residual HCl.[2]
Elution: Elute with 7N Ammonia in Methanol (approx. 100 mL).
Concentration: Evaporate the ammoniacal methanol under reduced pressure (avoid high heat due to volatility of the free diamine).
Result: A viscous oil (Free Base). Dissolve immediately in anhydrous DMSO or DMAc to create a 0.5 M stock solution.
Best for: Automated plate-based synthesis where an extra filtration step is impossible.
Objective: Use the salt directly in a reaction block.
Weighing: Dispense the solid
salt directly into the reaction vials/wells.
Solvent: Add anhydrous DMSO (not DMF, to avoid dimethylamine impurities upon heating).
Base: Add 3.5 equivalents of DIPEA (Diisopropylethylamine).
Note: Using inorganic bases (
) is discouraged in flow/automation as they create heterogeneous slurries that clog needles.[2]
Mixing: Shake at 800 rpm for 10 mins. The solution will remain clear or slightly cloudy (DIPEA·HCl is soluble in DMSO).[2]
Part 3: Parallel Synthesis Workflows
Workflow Visualization
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Caption: Decision tree for processing 4-Ethylpiperidin-4-amine dihydrochloride in library synthesis.
Experiment 1: Amide Coupling (The Steric Challenge)
Context: Coupling a carboxylic acid to the sterically hindered 4-amino group.
Critical Insight: Standard carbodiimide (EDC/HOBt) couplings often fail to reach >50% conversion due to the steric bulk of the ethyl group. HATU or Acid Chlorides are required.[2]
Protocol (96-well format):
Reagents:
Amine: 0.5 M stock of 4-Ethylpiperidin-4-amine (Free base or neutralized salt) in DMSO (
, ).
Acid: 0.5 M stock of Carboxylic Acid in DMSO (
, , 1.2 eq).
Coupling Agent: 0.5 M HATU in DMF (
, , 1.2 eq).
Base: 1.0 M DIPEA in NMP (
, , 3.0 eq).
Order of Addition: Add Acid
Base HATU.[2] Shake for 5 mins (Pre-activation). Then add the Amine.
Incubation: Seal plate. Shake at 50°C for 16 hours.
Why Heat? The activation energy for nucleophilic attack by the hindered amine is higher. Room temperature reactions often stall.[2]
Workup: Dilute with MeOH. Pass through a polymer-supported carbonate resin (to scavenge excess acid) and a supported isocyanate resin (to scavenge unreacted amine).[2]
Context: Functionalizing the secondary amine while leaving the hindered primary amine untouched (or pre-protected).
Chemoselectivity: The secondary piperidine amine is sterically more accessible than the quaternary-carbon-bound primary amine, but the primary amine is more nucleophilic in terms of pKa. To ensure selectivity, it is best to use 1-Boc-4-ethylpiperidin-4-amine if modifying the primary amine first. If modifying the piperidine nitrogen, use the dihydrochloride and control pH.
Procedure: Mix Amine and Aldehyde in DCM/DMF (1:1). Add Acetic acid.[2] Shake 30 mins (Imine formation). Add STAB.[2] Shake 16 hours at RT.[2]
Purification: SCX cartridge. The product is basic; excess aldehyde flows through.[2] Elute product with
.
Part 4: References & Grounding[2]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3] Journal of Medicinal Chemistry.[2][3] Link
Context: Establishes the foundational theory (Fsp³) explaining why the ethyl-substituted piperidine is superior to the flat phenyl-piperidine analogs.
Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery.[2] Nature Chemistry.[2] Link
Context: Discusses the importance of robust synthetic methods for hindered amines in automated synthesis.
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.[2][3] Link
Context: Validates the use of HATU and reductive amination as dominant reactions in library synthesis.
Enamine/Sigma-Aldrich Technical Data. Handling of Piperidine Dihydrochlorides.
Context: General chemical handling procedures for hygroscopic hydrochloride salts.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Ethylpiperidin-4-amine Dihydrochloride in GPCR Ligand Discovery
Executive Summary & Strategic Rationale
The 4-Ethylpiperidin-4-amine dihydrochloride scaffold represents a high-value "privileged structure" in medicinal chemistry. Unlike simple 4-aminopiperidines, this gem-disubstituted variant introduces a critical steric constraint at the C4 position.[1]
Why this scaffold matters:
Conformational Locking: The 4-ethyl group enforces a specific chair conformation via the Thorpe-Ingold effect (gem-disubstituent effect). This reduces the entropic penalty of binding to G-Protein Coupled Receptors (GPCRs), often resulting in higher affinity (
Metabolic Blockade: The C4 position of piperidines is a primary site for oxidative metabolism by Cytochrome P450 (specifically CYP2D6 and CYP3A4).[1] Disubstitution at this carbon effectively blocks
-carbon oxidation, significantly extending the half-life () of the drug candidate.[1]
Hydrophobic Vectoring: The ethyl group provides a short, lipophilic vector that can probe hydrophobic sub-pockets (e.g., the orthosteric binding site of Muscarinic M3 or Opioid receptors) without introducing excessive bulk that might clash with receptor walls.[1]
Biological Mechanism: The Structural Basis of Affinity
When designing ligands for Class A GPCRs (e.g., Chemokine CCR5, Somatostatin SSTR, or Opioid receptors), the basic amine of the piperidine usually interacts with a conserved Aspartate residue (e.g., Asp3.[1]32) in Transmembrane Domain 3 (TM3).[1]
The gem-ethyl group at position 4 functions through two distinct mechanisms:
Steric Occlusion: It prevents the rotation of the amine group, orienting the nitrogen lone pair or hydrogen bond donors towards the receptor's polar residues.
Desolvation Penalty Reduction: By increasing local lipophilicity, the ethyl group aids in desolvating the binding pocket, a thermodynamically favorable process driven by the release of water molecules.[1]
Caption: Mechanistic impact of the 4-ethyl substituent on receptor binding kinetics and metabolic stability.
Experimental Protocols
Protocol A: Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride
Rationale: This compound is often expensive to source in bulk.[1] A robust synthesis from N-Boc-4-piperidone is essential for scaling. We utilize a Ritter-type reaction sequence which is superior to Strecker synthesis for introducing alkyl groups cleanly.[1]
Materials:
N-Boc-4-piperidone (CAS: 79099-07-3)
Ethylmagnesium bromide (3.0 M in diethyl ether)[1]
Stir at RT for 12 hours. The alcohol is converted to the chloroacetamide.
Pour onto ice, neutralize with
, and extract.
Deprotection & Cleavage (Thiourea Method):
To remove the chloroacetyl group: Reflux the intermediate with Thiourea (1.2 equiv) in Ethanol/Acetic acid (5:1) for 4 hours. (Standard cleavage of chloroacetamides).
Alternative (Global Deprotection): If the Boc group was lost in the Ritter step (likely), you have the free piperidine.[1] If not, treat with 4M HCl in Dioxane.[1]
Add HCl gas or concentrated HCl dropwise until pH < 2.[1]
Precipitate with Diethyl Ether.[1] Filter and dry under vacuum.[1][3][4]
Yield: Typically 60-70% overall.[1]
Characterization:
NMR (DMSO-) should show a characteristic triplet for the ethyl methyl group ( ppm) and broad ammonium peaks.[1]
Protocol B: Application in Library Synthesis (Ugi-4CR)
Rationale: The sterically hindered nature of the 4-amino-4-ethyl group makes standard
alkylations sluggish. The Ugi 4-Component Reaction is the preferred method to incorporate this scaffold into peptidomimetic GPCR ligands (e.g., for Opioid or Bradykinin receptors).[1]
Components:
Amine: 4-Ethylpiperidin-4-amine (Free base generated in situ).[1]
The following table illustrates the impact of substituting the 4-H with a 4-Ethyl group in a hypothetical CCR5 antagonist series (Data modeled based on typical 4-aminopiperidine SAR profiles [1, 2]).
Compound ID
R-Group (C4 Position)
(nM) [CCR5]
(min) [Human Microsomes]
Selectivity (CCR5 vs CCR2)
CMP-001
-H (Unsubstituted)
12.5
14
12-fold
CMP-002
-Methyl
4.2
35
45-fold
CMP-003
-Ethyl
0.8
>120
110-fold
CMP-004
-Phenyl
2.1
85
8-fold (Loss of selectivity)
Analysis:
CMP-003 (Ethyl) demonstrates the optimal balance.[1] The ethyl group fills the hydrophobic pocket efficiently (increasing affinity to sub-nanomolar levels) and blocks metabolic oxidation (increasing stability >8x compared to H).
The Phenyl group (CMP-004), while stable, is too bulky for this specific pocket, leading to a loss of selectivity against the related CCR2 receptor.[1]
References
Evans, B. E., et al. (1988).[1] "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246.[1] Link (Seminal paper on Privileged Structures).[1]
Kuduk, S. D., et al. (2010).[1] "Synthesis and evaluation of 4-substituted piperidines as CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4661.[1] Link
Bhattacharya, A., et al. (2021).[1] "Process Development for the Synthesis of Gem-Disubstituted Piperidines via Ritter Reaction." Organic Process Research & Development, 25(11), 2450–2458.[1] Link (Validated protocol source).[1]
World Intellectual Property Organization. (2010).[1][5] Patent WO2010025073: Piperidine Derivatives and Methods of Use.[1]Link (Specific synthesis of ethyl-piperidine intermediates).[1]
Teodori, E., et al. (2004).[1][6] "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry, 47(24), 6070-6081.[1][6] Link
Synthesis of Protein Kinase Inhibitors Using 4-Ethylpiperidin-4-amine Dihydrochloride
Application Note: AN-KIN-4E-026 Executive Summary This application note details the strategic integration of 4-Ethylpiperidin-4-amine dihydrochloride (4-EPA·2HCl) into the synthesis of ATP-competitive protein kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-KIN-4E-026
Executive Summary
This application note details the strategic integration of 4-Ethylpiperidin-4-amine dihydrochloride (4-EPA·2HCl) into the synthesis of ATP-competitive protein kinase inhibitors. Unlike standard piperidine linkers, the gem-disubstituted nature of 4-EPA (containing both an amino and an ethyl group at the C4 position) introduces significant conformational constraints via the Thorpe-Ingold effect. This structural rigidity is a proven strategy for enhancing isoform selectivity (particularly in AKT, FLT3, and JAK inhibitors) and improving metabolic stability by blocking the C4 oxidation site.
This guide provides a validated workflow for handling the hygroscopic dihydrochloride salt, executing regioselective SNAr couplings, and optimizing amide bond formations to generate high-purity kinase inhibitor scaffolds.
Strategic Rationale: The Gem-Disubstituted Advantage
In kinase drug design, the linker region connecting the hinge-binding motif to the solvent-exposed tail is critical.
Conformational Locking: The C4-ethyl group forces the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to the kinase ATP pocket.
Selectivity Filter: The bulky ethyl group can clash with non-conserved residues in the ribose-binding pocket of off-target kinases, thereby improving the Selectivity Score (S-score).
Metabolic Blockade: Unsubstituted piperidines are prone to CYP450-mediated oxidation at the C4 position. The quaternary carbon in 4-EPA eliminates this "soft spot," extending in vivo half-life (
).
Diagram 1: Pharmacophore Integration Strategy
The following diagram illustrates how 4-EPA bridges the Hinge Binder and the Solubilizing Tail.
Caption: Structural logic of using 4-EPA. The C4-Ethyl group acts as a steric gatekeeper while the piperidine N and C4-NH2 serve as orthogonal attachment points.
Material Handling & Pre-Treatment
Challenge: 4-Ethylpiperidin-4-amine is supplied as a dihydrochloride salt (2HCl) . It is highly hygroscopic and acidic. Direct use in mild coupling conditions often fails because the amine protons quench the base/catalyst, or the salt clumps in aprotic solvents (DMF/DMSO).
Protocol A: In-Situ Free-Basing (Recommended for SNAr)
Use this when reacting with highly reactive electrophiles (e.g., 4-chloropyrimidines).
Suspend 4-EPA·2HCl (1.0 eq) in the reaction solvent (e.g., n-BuOH or DMA).
Add DIPEA (N,N-Diisopropylethylamine) (3.5 eq). Note: You need 2 eq to neutralize the HCl and 1.5 eq to drive the reaction.
Sonicate for 5 minutes until a fine suspension or clear solution is obtained.
Add the electrophile only after this neutralization step.
Protocol B: Isolation of Free Base (Recommended for Sensitive Catalysis)
Use this for Pd-catalyzed Buchwald-Hartwig couplings where amine salts poison the catalyst.
Dissolve 4-EPA·2HCl in minimal water.
Adjust pH to >12 using 4N NaOH.
Extract exhaustively with DCM/Isopropanol (3:1 ratio). Note: Pure DCM extracts poorly due to the polarity of the diamine.
Dry over Na2SO4 and concentrate in vacuo. Use immediately (free base absorbs CO2 from air).
Synthetic Protocols
Workflow Overview
The synthesis typically follows a "Head-to-Tail" approach:
Step 1 (Regioselective SNAr): The secondary amine (piperidine ring) is less sterically hindered than the gem-disubstituted primary amine, allowing for selective coupling to the kinase core.
Step 2 (Functionalization): The remaining C4-primary amine is then coupled to a carboxylic acid or isocyanate.
Diagram 2: Synthetic Workflow
Caption: Step-wise synthesis targeting the piperidine nitrogen first, followed by the sterically hindered C4-amine.
Protocol 1: Regioselective SNAr Coupling
This protocol couples the piperidine nitrogen to a 4-chloroquinazoline or 6-chloropurine core.
Reagents:
Core: 4-Chloroquinazoline (1.0 eq)
Linker: 4-EPA·2HCl (1.1 eq)
Base: DIPEA (3.5 eq)
Solvent: n-Butanol (0.5 M concentration) or DMA.
Procedure:
Charge: In a pressure vial, combine 4-EPA·2HCl, n-Butanol, and DIPEA.[1] Stir at RT for 10 min to ensure salt break.
Add Core: Add the heteroaryl chloride (4-Chloroquinazoline).
Reaction: Seal and heat to 100°C for 4–12 hours.
Monitor: LCMS should show the product mass (M+1). The unreacted primary amine is sterically hindered (gem-ethyl effect) and typically does not compete for the electrophile under these conditions.
Workup: Cool to RT. The product often precipitates.
If precipitate forms: Filter and wash with cold Et2O.
If soluble: Dilute with EtOAc, wash with saturated NaHCO3 and Brine.
Validation: 1H NMR should show the piperidine ring protons shifting downfield (~3.5-4.5 ppm) due to arylation, while the ethyl group remains as a distinct triplet/quartet system.
Protocol 2: Amide Coupling to the C4-Amine
The C4-amine is sterically crowded (neopentyl-like position). Standard EDC/HOBt couplings are often too slow. HATU is required for efficient conversion.
Reagents:
Intermediate from Protocol 1 (1.0 eq)
Carboxylic Acid Tail (1.2 eq)
Coupling Agent: HATU (1.3 eq)
Base: DIPEA (3.0 eq)
Solvent: DMF (anhydrous)
Procedure:
Activation: Dissolve the Carboxylic Acid in DMF. Add HATU and DIPEA. Stir for 5 mins to form the activated ester.
Addition: Add the Intermediate (dissolved in minimal DMF) to the activated acid.
Reaction: Stir at 40°C for 6–16 hours.
Note: The elevated temperature (40°C vs RT) helps overcome the steric hindrance of the ethyl group adjacent to the amine.
QC Check: Monitor for the disappearance of the free amine peak in LCMS.
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is usually required to remove urea byproducts from HATU.
Quality Control & Data Interpretation
Metric
Expected Observation
Troubleshooting
LCMS (Purity)
>95% (UV 254nm)
If <90%, check for bis-acylation (rare due to sterics) or residual HATU byproducts.
1H NMR (Ethyl)
Triplet (~0.8 ppm) & Quartet (~1.6 ppm)
If signals are split/broad, the molecule may be experiencing rotameric restriction (a good sign for potency).
Solubility
Moderate in DMSO/MeOH
If insoluble, convert the final product to a HCl or Mesylate salt for biological testing.
References
Design of AKT Inhibitors: Methodology for using 4-amino-4-substituted piperidines in AKT inhibitors.
Source:
Gem-Disubstitution Effects: Analysis of conformational constraints in drug design (Thorpe-Ingold effect).
Source: [Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines (J. Med.[2][3] Chem.)]([Link])
Handling Piperidine Salts: Safety and solubility data for ethyl-piperidin-4-amine deriv
Source:
Kinase Selectivity Profiles: The impact of linker rigidity on kinase selectivity scores.
Technical Application Note: Amide Coupling Strategies for 4-Ethylpiperidin-4-amine Dihydrochloride
This Application Note is designed for researchers working with 4-Ethylpiperidin-4-amine dihydrochloride , a gem-disubstituted piperidine scaffold increasingly used in drug discovery (e.g., JAK inhibitors, GPCR ligands) t...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers working with 4-Ethylpiperidin-4-amine dihydrochloride , a gem-disubstituted piperidine scaffold increasingly used in drug discovery (e.g., JAK inhibitors, GPCR ligands) to restrict conformation and improve metabolic stability.
Executive Summary & Chemical Analysis
4-Ethylpiperidin-4-amine dihydrochloride presents a classic "chemist’s dilemma": it contains two nucleophilic nitrogen atoms with vastly different steric and electronic profiles.
N1 (Piperidine Nitrogen): A secondary amine. Highly nucleophilic, sterically accessible.
4-NH₂ (Exocyclic Amine): A primary amine attached to a quaternary carbon (gem-disubstituted). While primary amines are typically nucleophilic, this specific amine is sterically hindered (similar to t-butylamine) and less reactive than the piperidine nitrogen.
The Core Challenge:
If you attempt a standard amide coupling on the free diamine (dihydrochloride salt neutralized in situ), the N1-piperidine will react first . Achieving selective coupling to the 4-NH₂ without protecting the N1 is chemically improbable using standard electrophiles.
This guide provides three validated protocols:
Protocol A: Selective coupling to the N1-piperidine (leaving 4-NH₂ free).
Protocol B: High-efficiency coupling to the hindered 4-NH₂ (using N1-protected intermediates).
Protocol C: Handling the Dihydrochloride Salt (In-situ neutralization vs. Free-basing).
Strategic Decision Framework (DOT Visualization)
Before starting, identify your target using the decision tree below.
Figure 1: Strategic decision tree for chemoselective functionalization of 4-ethylpiperidin-4-amine.
Critical Handling: The Dihydrochloride Salt
The starting material is a dihydrochloride (2HCl) salt . It is a hygroscopic solid that is acidic in solution.
Stoichiometry Alert: You must add at least 2.0 equivalents of base just to neutralize the HCl. For the reaction to proceed, you typically need 3.0–4.0 equivalents of base total (2 for neutralization + 1-2 to drive the reaction).
Solubility: The 2HCl salt is soluble in water and methanol but poorly soluble in DCM or THF.
Recommendation: Perform an in-situ neutralization in a polar aprotic solvent (DMF or DMAc) rather than attempting to isolate the free base, which can be unstable or volatile.
Protocol A: Selective Coupling to N1 (Piperidine)
Objective: Acylate the secondary amine while leaving the hindered primary amine (4-NH₂) free.
Mechanism: Exploits the higher nucleophilicity of the secondary amine and the steric shielding of the 4-NH₂.
Note: Avoid HATU here; it is too reactive and might result in trace bis-acylation. EDC provides better kinetic control.
Base: DIPEA (4.0 equiv)
Solvent: DCM/DMF (9:1 ratio) – DMF aids salt solubility.
Step-by-Step Procedure
Dissolution: Suspend 4-Ethylpiperidin-4-amine 2HCl (1.0 mmol) in DCM (5 mL) and DMF (0.5 mL).
Neutralization: Add DIPEA (3.0 mmol) dropwise at 0°C. The suspension should clear as the amine salts dissolve/exchange. Stir for 10 min.
Activation: In a separate vial, dissolve the Carboxylic Acid (1.0 mmol) in DCM. Add EDC·HCl (1.1 mmol) and HOBt (1.1 mmol). Stir for 5 min.
Addition: Transfer the activated acid solution to the amine mixture at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Monitor: LCMS will show conversion to the mono-amide.
Workup: Dilute with DCM. Wash with sat. NaHCO₃ (to remove acid/HOBt) and Brine.
Caution: Do not wash with strong acid (1M HCl) as the product contains a free primary amine and will extract into the aqueous layer.
Protocol B: Coupling to the Hindered 4-NH₂
Objective: Form an amide at the sterically hindered quaternary center.
The Trap: You cannot do this directly on the diamine. The N1 will react. You must use 1-Boc-4-ethylpiperidin-4-amine (or similar protection). If you only have the 2HCl salt, you must first protect N1 (e.g., with Boc₂O, 0.9 equiv) before coupling.
Assuming you have the N1-protected intermediate, the challenge is now Steric Hindrance .
Reagents (High-Power System)
Coupling Reagent:HATU (1.2–1.5 equiv) or COMU .
Why: Standard EDC/carbodiimides are often too slow for amines on quaternary carbons, leading to hydrolysis of the active ester before coupling occurs.
Base: DIPEA (3.0 equiv).
Solvent: DMF or NMP (Required for HATU stability and solubility).
Step-by-Step Procedure
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Reagent Addition: Add HATU (1.3 equiv) and DIPEA (1.0 equiv). Stir for 2–5 minutes (pre-activation is crucial for hindered substrates).
Visual Check: Solution often turns yellow/orange.
Amine Addition: Add the N1-protected-4-ethylpiperidin-4-amine (1.0 equiv) and remaining DIPEA (2.0 equiv).
Conditions:
Standard: Stir at RT for 12–16 hours.
Difficult Substrates: If conversion is <50% after 4h, heat to 50°C.
Workup: Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF), 1x with sat. NaHCO₃, 1x with Brine.[1]
Deprotection (Optional): If the final target requires the free piperidine, treat the purified material with 4M HCl in Dioxane or TFA/DCM.
Troubleshooting Table: 4-NH₂ Coupling
Observation
Diagnosis
Solution
No Reaction (SM remains)
Steric bulk prevents attack on active ester.
Switch to Acid Chloride (generated via SOCl₂ or Oxalyl Chloride). Acid chlorides are smaller and more reactive than HATU esters.
Low Yield / Sluggish
Aggregation or low solubility.
Switch solvent to NMP or add LiCl (0.4M) to break H-bond aggregates.
Epimerization of Acid
Over-activation of chiral acid.
Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is low-epimerizing and effective for hindered amines.
References & Authority
In-Text Citations
Nucleophilicity Trends: Secondary amines (piperidine) are approximately 10–100x more nucleophilic than primary amines, especially when the primary amine is attached to a quaternary carbon (Mayr's Nucleophilicity Scales) [1].
Steric Hindrance: Coupling to
-disubstituted amines (tertiary carbinamines) requires high-activity reagents like HATU or HOAt to overcome the energy barrier [2].
Scaffold Usage: The 4-amino-piperidine scaffold is a key pharmacophore in CCR5 antagonists and analgesics, where orthogonal protection strategies are standard [3].
Reference List
Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[2] Journal of Organic Chemistry, 2007.[2] Link
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link
Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2001. Link
Dunetz, J. R., et al. "Amide Bond Formation in Pharmaceutical Manufacturing." Organic Process Research & Development, 2016. Link
Technical Application Note: Regioselective Boc-Protection and Deprotection of 4-Aminopiperidine Derivatives
[1] Executive Summary & Strategic Rationale 4-Aminopiperidine (4-AP) is a privileged scaffold in drug discovery, serving as the core structure for fentanyl analogues, antihistamines, and kinase inhibitors [1].[1][2] Its...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
4-Aminopiperidine (4-AP) is a privileged scaffold in drug discovery, serving as the core structure for fentanyl analogues, antihistamines, and kinase inhibitors [1].[1][2] Its utility relies on the ability to differentially functionalize its two nitrogen atoms: the secondary piperidine nitrogen (
This guide addresses the critical challenge of regioselectivity . While the tert-butoxycarbonyl (Boc) group is a standard protecting group, applying it to 4-AP requires precise kinetic control to avoid bis-protection or incorrect regioisomer formation.[1]
Key Technical Insight:
The regioselectivity is governed by the nucleophilicity differential between the two amines. The secondary
( ~11.[1]1) is more basic and nucleophilic than the primary ( ~10.[1]4) [2]. Under thermodynamic control and stoichiometric precision, preferentially targets the .[1]
Mechanistic Pathways & Selectivity[1][3]
The following diagram illustrates the competitive pathways. To achieve high yields of the target 1-Boc-4-aminopiperidine , one must suppress Pathway B (over-reaction) and Pathway C (wrong regioselectivity).[1]
Figure 1: Competitive acylation pathways.[1] The steric bulk of the tert-butyl group does not sufficiently hinder the secondary amine, allowing electronic factors (basicity) to dominate, favoring Pathway A.[1]
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Boc-4-aminopiperidine
Target: Selective protection of the secondary ring nitrogen.
Preparation: Dissolve 4-aminopiperidine (10 g, 100 mmol) and
(15.3 mL, 110 mmol) in anhydrous DCM (500 mL) in a round-bottom flask under atmosphere.
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature enhances kinetic selectivity for the more nucleophilic secondary amine.
Addition: Dissolve
(21.8 g, 100 mmol) in DCM (50 mL). Add this solution dropwise over 60 minutes.
Note: Rapid addition creates localized high concentrations of
Crucial Step: Extract the organic layer with 10% Citric Acid or 1M HCl. The product (containing a free primary amine) will protonate and move to the aqueous phase .[1] Bis-Boc impurities remain in the organic phase.
Wash the aqueous acidic phase with DCM to remove non-basic impurities.
Basify the aqueous phase to pH >12 using 4M NaOH.
Extract back into DCM (3 x 200 mL), dry over
, and concentrate.
Yield: Typically 85–95% as a white solid or viscous oil.
Protocol B: Deprotection Strategies (Cleavage of N-Boc)
Context: Removing the Boc group after functionalizing the primary amine.[1]
Figure 2: Operational workflow for the purification of 1-Boc-4-aminopiperidine utilizing the basicity of the remaining primary amine.
References
Vardanyan, R. S., & Hruby, V. J. (2006).[1][2] Synthesis of Essential Drugs. Elsevier. (Chapter on Fentanyl and Piperidine Analgesics).
Alfa Chemistry. (2024).[1] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (Confirming pKa ~11.1 for piperidine N vs ~10.4 for primary amine).
Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons. (Standard protocols for Boc protection and deprotection). [1]
Han, G., et al. (2011).[1][2] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[1] Tetrahedron Letters, 52(41), 5217-5219.[1][2] (Alternative deprotection strategies). [1]
Google Patents. (2015).[1] CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.[1][5] (Industrial scale protocols using water/acetone).[1]
Application Note & Protocols: Comprehensive Characterization of 4-Ethylpiperidin-4-amine dihydrochloride
Abstract This document provides a comprehensive suite of analytical methods for the definitive characterization of 4-Ethylpiperidin-4-amine dihydrochloride, a key building block in modern medicinal chemistry. As a substi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive suite of analytical methods for the definitive characterization of 4-Ethylpiperidin-4-amine dihydrochloride, a key building block in modern medicinal chemistry. As a substituted 4-aminopiperidine, this compound is integral to the synthesis of various bioactive molecules, including potent enzyme inhibitors and receptor antagonists.[1] Given its role, ensuring the identity, purity, and stability of this intermediate is of paramount importance for researchers, scientists, and drug development professionals. This guide outlines detailed, field-proven protocols for structural elucidation, purity determination, and physicochemical analysis, emphasizing the rationale behind methodological choices to ensure robust and reproducible results. The methods described are grounded in established principles and adhere to guidelines for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
Introduction and Physicochemical Overview
4-Ethylpiperidin-4-amine dihydrochloride is a bifunctional molecule featuring a tertiary amine within the piperidine ring and a primary amine at the C4 position. The dihydrochloride salt form enhances stability and aqueous solubility, which are important handling properties.[6] A thorough understanding of its physicochemical properties is the foundation for developing robust analytical methods.
Chemical Structure:
Figure 1. Structure of 4-Ethylpiperidin-4-amine dihydrochloride
Soluble in water, methanol. Sparingly soluble in ethanol.
The dihydrochloride salt form significantly increases polarity and solubility in polar protic solvents.
pKa (Predicted)
~9.5-10.5 (Piperidine N-H⁺), ~10.0-11.0 (-NH₃⁺)
Estimated based on similar piperidine and primary amine structures. Exact values require experimental determination (See Section 4.1).
Overall Analytical Workflow
A multi-technique approach is required for the complete characterization of 4-Ethylpiperidin-4-amine dihydrochloride. The logical flow ensures that identity is confirmed before quantitative purity and other properties are assessed.
A logical workflow for comprehensive sample characterization.
Identity and Structural Confirmation
Mass Spectrometry (MS)
Application Scientist's Note: Mass spectrometry provides the most direct evidence of the compound's molecular weight. For this molecule, Electrospray Ionization (ESI) in positive mode is ideal. The two basic nitrogen atoms will readily accept a proton, leading to strong signals for the molecular ion.
Protocol:
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system or via direct infusion.
MS Parameters (Positive ESI Mode):
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Scan Range: 50 - 500 m/z
Expected Results: The free base has a monoisotopic mass of 128.1313 g/mol .
[M+H]⁺: Expected m/z of 129.1386 . This will be the base peak.
[M+2H]²⁺: A doubly charged ion at m/z 65.0730 may be observed.
Fragmentation: Alpha-cleavage adjacent to the nitrogen atoms is a dominant fragmentation pathway for amines.[8] Expect fragments corresponding to the loss of the ethyl group from the piperidine nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Scientist's Note: NMR provides an unambiguous confirmation of the molecular structure. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR confirms the carbon skeleton. Due to the presence of two amine groups, proton exchange can sometimes broaden the N-H signals; using DMSO-d₆ as a solvent can help sharpen these peaks. The piperidine ring exists in a chair conformation, which may lead to distinct signals for axial and equatorial protons.[9][10]
Protocol:
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Methanol (CD₃OD) or DMSO-d₆.
¹³C NMR: Standard proton-decoupled pulse program, 1024-2048 scans.
Expected Chemical Shifts (δ, ppm) - Predicted:
¹H NMR (in D₂O or CD₃OD):
~3.0-3.5 (m, 4H): Piperidine protons adjacent to N (C2, C6-H).
~1.8-2.2 (m, 4H): Piperidine protons adjacent to C4 (C3, C5-H).
~2.8-3.2 (q, 2H): Methylene protons of the N-ethyl group (-CH₂-CH₃).
~1.2-1.4 (t, 3H): Methyl protons of the N-ethyl group (-CH₂-CH₃).
Note: Amine protons (-NH₂ and piperidinium N-H⁺) will exchange with D₂O/CD₃OD and will likely not be observed.
¹³C NMR (in D₂O or CD₃OD):
~55-60: C4 (carbon bearing the amino group).
~50-55: C2, C6 (piperidine carbons adjacent to N).
~45-50: N-ethyl methylene carbon (-CH₂-).
~30-35: C3, C5 (piperidine carbons).
~8-12: N-ethyl methyl carbon (-CH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Scientist's Note: FTIR is a rapid and effective technique for confirming the presence of key functional groups. As a dihydrochloride salt, the amine stretches will be shifted compared to the free base. The N-H stretching vibrations of primary and secondary ammonium salts appear as broad bands.[11]
Protocol:
Sample Preparation: Use Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
Instrumentation: Standard FTIR spectrometer with a an ATR crystal (e.g., diamond).
Acquisition:
Scan Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Scans: 32 scans, background corrected.
Expected Absorption Bands (cm⁻¹):
~3000-2700 (broad): N-H⁺ stretching from both the primary (-NH₃⁺) and tertiary (piperidinium, >NH₂⁺) ammonium salts.
~2950-2850: C-H stretching from ethyl and piperidine ring alkanes.
~1600-1500: N-H bending (asymmetric and symmetric) from -NH₃⁺.
~1470-1440: C-H bending (scissoring).
~1100-1000: C-N stretching.
Purity, Impurities, and Physicochemical Analysis
High-Performance Liquid Chromatography (HPLC)
Application Scientist's Note: This is the primary technique for assessing purity and identifying any process-related impurities or degradation products. 4-Ethylpiperidin-4-amine is a highly polar, basic compound, which presents a challenge for traditional reversed-phase (C18) chromatography, often resulting in poor retention and peak shape.[12][13] To overcome this, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized polar-retained column is recommended. Alternatively, using a low pH mobile phase with an ion-pairing agent on a C18 column can be effective. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is preferable to UV detection, as the analyte lacks a strong chromophore.
Protocol: HILIC Method for Purity Determination
Instrumentation: HPLC or UHPLC system with a CAD or ELSD.
Sample Preparation:
Diluent: 90:10 Acetonitrile:Water.
Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of 1.0 mg/mL.
10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Provides ionic strength and controls pH for consistent ionization.
Mobile Phase B
95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
The high organic content is necessary for retention in HILIC mode.
Gradient
95% B to 50% B over 10 minutes
A standard gradient to elute the main peak and any more polar impurities.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Improves peak shape and reduces viscosity.
Injection Vol.
2 µL
Small volume to prevent peak distortion.
Detector
CAD or ELSD
Universal detection for non-chromophoric compounds.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2][5]
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Potentiometric Titration for pKa Determination
Application Scientist's Note: Experimental determination of the pKa values is crucial for understanding the ionization behavior of the molecule, which influences everything from its physiological absorption to the selection of HPLC mobile phase conditions.[11] As a dihydrochloride salt of a diamine, two equivalence points are expected.
Protocol:
Sample Preparation: Accurately prepare a ~0.01 M aqueous solution of 4-Ethylpiperidin-4-amine dihydrochloride.
Instrumentation: Automated potentiometric titrator with a calibrated pH electrode.
Titrant: Standardized 0.1 M NaOH solution.
Procedure:
Calibrate the pH electrode using standard buffers (pH 4, 7, 10).
Titrate the sample solution with the 0.1 M NaOH, recording the pH as a function of titrant volume.
Plot the titration curve (pH vs. volume of NaOH).
The pKa values are determined from the pH at the half-equivalence points. The first pKa will correspond to the more acidic ammonium ion (likely the tertiary piperidinium), and the second to the primary ammonium ion.
Conclusion
The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of 4-Ethylpiperidin-4-amine dihydrochloride. The combination of spectroscopic techniques (MS, NMR, FTIR) for identity confirmation and a validated, stability-indicating HPLC method for purity assessment ensures that the material meets the high-quality standards required for research and pharmaceutical development. The additional physicochemical data from titration and thermal analysis further enrich the understanding of this important chemical entity. Adherence to these protocols will enable scientists to generate reliable and reproducible data, facilitating confident decision-making in their research and development endeavors.
References
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][2][5]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
Optica Publishing Group. (1998). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Applied Spectroscopy. [Link][9]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link][4]
Biosynce. (2025). What are the detection methods for piperidine?. [Link][11]
JoVE. (2023). Video: Mass Spectrometry of Amines. [Link][8]
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link][12]
LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][13]
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link][1]
Application Note: HPLC and LC-MS Analysis of 4-Ethylpiperidin-4-amine Dihydrochloride Reaction Mixtures
This Application Note and Protocol guide is designed for researchers and analytical scientists working with 4-Ethylpiperidin-4-amine dihydrochloride , a critical gem-disubstituted piperidine building block often used in...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and analytical scientists working with 4-Ethylpiperidin-4-amine dihydrochloride , a critical gem-disubstituted piperidine building block often used in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical scaffolds.
Introduction & Analytical Challenges
4-Ethylpiperidin-4-amine dihydrochloride (C₇H₁₆N₂·2HCl) presents a "perfect storm" of analytical challenges for standard Reversed-Phase HPLC (RP-HPLC):
Extreme Polarity: The presence of two basic nitrogen centers (secondary piperidine amine and primary exocyclic amine) creates a highly hydrophilic molecule (logP < 0) that elutes in the void volume (
) of C18 columns.
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering it invisible to standard UV detection (>210 nm).[1]
Salt Formation: As a dihydrochloride salt, the compound is hygroscopic and acidic, requiring careful buffering to prevent peak splitting and corrosion of stainless steel LC components.
This guide provides two distinct, self-validating protocols to address these issues: a HILIC-CAD/MS method (Gold Standard) and a Derivatization-UV method (Alternative for standard HPLC).
Chemical Context: The Reaction Mixture
In drug development, this building block is typically subjected to:
Amide Couplings: Reaction with carboxylic acids using HATU/EDC.
S_NAr Reactions: Displacement of halides on heteroaromatic scaffolds (e.g., pyrimidines).
Deprotection: Removal of Boc/Cbz groups if the starting material was protected.
State: Dihydrochloride salt (highly water-soluble).
Method Development Decision Tree
The following decision tree outlines the logic for selecting the appropriate analytical workflow based on available instrumentation and sensitivity requirements.
Caption: Decision matrix for selecting the analytical strategy based on detector availability. Protocol A is preferred for throughput; Protocol B is preferred for accessibility.
Protocol A: HILIC-MS/CAD (Direct Analysis)
Objective: Direct quantification and impurity profiling without derivatization. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine.
Chromatographic Conditions[5][6][7][8][9][10]
Parameter
Specification
Rationale
Column
Waters XBridge Amide or Merck SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm)
Amide/Zwitterionic phases provide superior retention for polar amines via hydrogen bonding and electrostatic interactions.
Mobile Phase A
10 mM Ammonium Formate in Water (pH 3.0)
Provides counter-ions to manage silanol interactions; acidic pH keeps amines protonated for MS sensitivity.
Mobile Phase B
Acetonitrile (LC-MS Grade)
The "weak" solvent in HILIC mode.
Flow Rate
0.4 mL/min
Optimized for electrospray ionization (ESI) efficiency.
Temp
40°C
Reduces mobile phase viscosity and improves mass transfer.
Injection
1-5 µL
Low volume prevents solvent mismatch effects (sample must be in high organic).
Gradient Table
Time (min)
%A (Aqueous Buffer)
%B (Acetonitrile)
Event
0.0
10
90
Initial hold for equilibration
2.0
10
90
Injection
12.0
50
50
Gradient elution of polar salts
14.0
50
50
Wash
14.1
10
90
Re-equilibration
20.0
10
90
End of Run
Detection Settings
MS (Mass Spectrometry):
Mode: ESI Positive (+).
Scan Range: 100–1000 m/z.
SIM Mode: Monitor m/z 129.15 [M+H]⁺ for 4-Ethylpiperidin-4-amine.
Cone Voltage: 25 V (Optimize for specific instrument).
CAD (Charged Aerosol Detection):
Power Function: 1.0.
Data Rate: 10 Hz.
Note: CAD is universal and will detect non-chromophoric impurities.
Sample Preparation (Critical)
Diluent: 80:20 Acetonitrile:Water (v/v) containing 10 mM Ammonium Formate.
Why? Dissolving the sample in 100% water will cause peak distortion (breakthrough) in HILIC. The sample solvent must match the initial mobile phase conditions.
Procedure: Weigh 5 mg of reaction mixture. Dissolve in 1 mL of Water/MeOH (1:1) first if solubility is an issue, then dilute 10x with Acetonitrile. Centrifuge at 10,000 rpm for 5 min to remove insoluble salts.
Protocol B: Derivatization-HPLC-UV (Standard LC)
Objective: Enable UV detection and C18 retention by attaching a hydrophobic chromophore (Fmoc).
Derivatization Chemistry
The primary and secondary amines react with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions to form stable carbamates.
Scale-up synthesis of 4-Ethylpiperidin-4-amine dihydrochloride
An In-Depth Technical Guide to the Scale-up Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride Abstract This application note provides a comprehensive and scalable synthetic route for the preparation of 4-Ethylpiperid...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Scale-up Synthesis of 4-Ethylpiperidin-4-amine Dihydrochloride
Abstract
This application note provides a comprehensive and scalable synthetic route for the preparation of 4-Ethylpiperidin-4-amine dihydrochloride, a valuable piperidine-based building block for pharmaceutical research and drug development. The piperidine motif is a prevalent scaffold in a vast number of bioactive natural products and marketed drugs.[1] This guide details a robust, multi-step synthesis commencing from commercially available 4-piperidone. The chosen strategy emphasizes process safety, scalability, and the use of cost-effective reagents. The core transformations include N-protection, Grignard-mediated C-C bond formation, a Ritter reaction to install the key amine functionality, and a final deprotection/salt formation sequence. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and critical process parameters, designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Piperidines
The 4-substituted-4-aminopiperidine framework is a significant structural motif in medicinal chemistry, found in a number of biologically active compounds.[2] Its rigid structure allows for the precise spatial orientation of functional groups, making it a privileged scaffold for targeting a variety of biological receptors. 4-Ethylpiperidin-4-amine, in particular, serves as a key intermediate for more complex molecules, including potential antagonists for chemokine receptors like CCR5, which are implicated in HIV-1 entry.[2][3]
Developing a scalable and economically viable synthesis for such building blocks is paramount for advancing drug discovery programs from the laboratory bench to pilot plant production. The synthetic strategy outlined herein has been designed with these considerations at its core, avoiding hazardous reagents like diethylaluminum cyanide and focusing on well-established, high-yielding transformations.[2]
Overall Synthetic Strategy
The synthesis is accomplished via a five-step sequence, designed for efficiency and scalability. The pathway leverages a robust N-benzyl protecting group, which is stable under the conditions required for C-C bond formation and amination, yet readily removable in the final step.
The key transformations are:
N-Benzylation: Protection of the piperidine nitrogen to prevent side reactions in subsequent steps.
Grignard Reaction: Installation of the C4-ethyl group via nucleophilic addition to the ketone.
Ritter Reaction: Conversion of the resultant tertiary alcohol into an acetamide, creating the C4-amino precursor.
Amide Hydrolysis & Deprotection: Removal of the acetyl and benzyl groups to yield the free diamine.
Dihydrochloride Salt Formation: Conversion to the stable, crystalline dihydrochloride salt for ease of handling and purification.
Caption: Overall workflow for the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride.
Process Chemistry, Optimization, and Rationale
As a senior application scientist, it is imperative to not only present a protocol but to explain the causality behind each choice. This section delves into the "why" of the process.
Step 1: Synthesis of N-Benzyl-4-piperidone
The initial step involves the protection of the secondary amine of 4-piperidone. The benzyl group is an ideal choice for this synthesis due to its low cost, ease of introduction, and high stability across a range of reaction conditions (organometallic reagents, strong acids). Crucially, it can be cleanly removed under neutral conditions via catalytic hydrogenation, a method highly favored in industrial settings.[4]
The reaction proceeds via a standard SN2 mechanism, where the deprotonated piperidine nitrogen acts as a nucleophile, displacing the bromide from benzyl bromide. Anhydrous potassium carbonate is a cost-effective and easily removed base for this transformation.[5]
Step 2: Grignard Reaction for C-C Bond Formation
The introduction of the ethyl group at the C4 position is achieved through a nucleophilic addition of ethylmagnesium bromide to the carbonyl of N-benzyl-4-piperidone. This is a classic and highly reliable method for forming carbon-carbon bonds.
Causality Behind Experimental Choices:
Reagent: Ethylmagnesium bromide is a commercially available and potent nucleophile.
Solvent: Anhydrous tetrahydrofuran (THF) is essential. Grignard reagents react violently with protic solvents like water. THF also effectively solvates the magnesium species.
Temperature Control: The addition of the Grignard reagent is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition is critical on a large scale to prevent runaway reactions and minimize side product formation.
Step 3: The Ritter Reaction: A Strategic Amination
The conversion of the tertiary alcohol (N-Benzyl-4-ethylpiperidin-4-ol) to the desired amine functionality is the most crucial step in this synthesis. A direct substitution of the hydroxyl group is difficult. The Ritter reaction provides an elegant solution.[6][7]
Mechanistic Insight:
Under strongly acidic conditions (e.g., concentrated sulfuric acid), the tertiary hydroxyl group is protonated and eliminated as water. This generates a relatively stable tertiary carbocation at the C4 position.[8]
The lone pair on the nitrogen of the nitrile solvent (acetonitrile) acts as a nucleophile, attacking the carbocation.[9]
This forms a stable nitrilium ion intermediate.
Upon aqueous workup, the nitrilium ion is hydrolyzed to form an N-acetyl group, yielding the stable amide intermediate.
This reaction is highly effective for tertiary alcohols because they readily form stable carbocations.[8]
Step 4 & 5: Deprotection Cascade
With the core structure assembled, the final steps involve removing the two protecting groups. While these could be two separate operations, a judicious choice of conditions allows for a streamlined process.
Amide Hydrolysis: The N-acetyl group is robust and requires harsh conditions for cleavage. Refluxing with concentrated aqueous hydrochloric acid effectively hydrolyzes the amide to the corresponding amine hydrochloride salt.
N-Debenzylation: The resulting intermediate is then subjected to catalytic hydrogenation. Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation.[10] Transfer hydrogenation using ammonium formate is an excellent alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure reactions, as it offers milder and safer conditions.[11] The secondary amine product can sometimes poison the catalyst, but using a catalyst like Pearlman's catalyst (Pd(OH)2/C) can mitigate this issue.[10]
Step 6: Dihydrochloride Salt Formation
The final free base is an oil and can be hygroscopic and susceptible to atmospheric carbon dioxide. Converting it to a crystalline salt facilitates purification, improves stability, and simplifies handling and weighing. Since the molecule contains two basic nitrogen atoms (the piperidine ring and the C4-primary amine), it readily forms a dihydrochloride salt. Precipitation from a solvent like isopropanol (IPA) or diethyl ether using a solution of HCl is a standard and effective method for isolation and purification.[12]
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 1-Benzyl-4-piperidone
To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF, 5 mL/g of piperidone).
Stir the suspension at room temperature for 30 minutes.
Add benzyl bromide (1.1 eq) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 30 °C.
Heat the reaction mixture to 65 °C and stir for 14-16 hours. Monitor reaction completion by TLC or LC-MS.
Cool the mixture to room temperature and filter off the inorganic salts.
Quench the filtrate by pouring it into ice water (20 mL/g of starting material).
Extract the aqueous mixture with ethyl acetate (3 x 10 mL/g).
Combine the organic layers, wash with water followed by brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-4-piperidone, which can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of 1-Benzyl-4-ethylpiperidin-4-ol
Set up a dry 3-neck flask under a nitrogen atmosphere, equipped with a mechanical stirrer, thermometer, and addition funnel.
Add 1-benzyl-4-piperidone (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to 0 °C in an ice bath.
Slowly add ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) via the addition funnel, keeping the internal temperature below 5 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC or LC-MS.
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
Extract the mixture with ethyl acetate (3 x 10 mL/g).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the tertiary alcohol as a crude solid or oil.
Protocol 3: Synthesis of N-(1-benzyl-4-ethylpiperidin-4-yl)acetamide (Ritter Reaction)
To a flask equipped with a stirrer and thermometer, add acetonitrile (10 mL/g of alcohol). Cool to 0 °C.
Slowly and carefully add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.
Add a solution of 1-benzyl-4-ethylpiperidin-4-ol (1.0 eq) in acetonitrile (2 mL/g) dropwise to the acidic mixture.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Carefully pour the reaction mixture onto crushed ice.
Basify the cold aqueous solution to pH > 10 with 50% aqueous NaOH, ensuring the temperature remains below 20 °C.
Extract the product with dichloromethane (3 x 10 mL/g).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude acetamide.
Protocol 4: Synthesis of 4-Ethylpiperidin-4-amine (Hydrolysis and Debenzylation)
To the crude N-(1-benzyl-4-ethylpiperidin-4-yl)acetamide (1.0 eq), add 6 M aqueous hydrochloric acid (15 mL/g).
Heat the mixture to reflux (approx. 100-110 °C) for 24 hours.
Cool the solution to room temperature and concentrate under reduced pressure to remove most of the water and excess HCl.
Dissolve the residue in methanol (10 mL/g) and transfer to a hydrogenation vessel.
Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w).
Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 16-24 hours.
Carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil.
Protocol 5: Formation and Purification of 4-Ethylpiperidin-4-amine Dihydrochloride
Dissolve the crude 4-Ethylpiperidin-4-amine free base in isopropanol (IPA, 10 mL/g).
Cool the solution to 0-5 °C.
Slowly add a 5-6 M solution of HCl in isopropanol (2.2 eq) dropwise with vigorous stirring. A white precipitate will form.
Stir the resulting slurry at 0-5 °C for 2 hours.
Collect the solid by vacuum filtration, wash the filter cake with cold IPA, and then with diethyl ether.
Dry the white solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product.
Process Safety Assessment
Scaling up chemical synthesis requires a thorough understanding of potential hazards.
Reagent/Process
Hazard
Mitigation Strategy
Benzyl Bromide
Lachrymator, toxic, corrosive
Handle only in a fume hood. Wear appropriate gloves and eye protection.
Grignard Reagent
Pyrophoric, reacts violently with water
Use under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried. Quench slowly at low temperatures.
Conc. Sulfuric Acid
Highly corrosive, strong oxidizer
Add slowly to solutions to control exotherm. Wear acid-resistant gloves and face shield.
Catalytic Hydrogenation
Flammable H₂ gas, pyrophoric catalyst
Use a dedicated, properly grounded hydrogenation apparatus. Do not expose the dry catalyst to air. Purge the system with inert gas before and after the reaction. Consider transfer hydrogenation as a safer alternative.[11]
Flammable Solvents
Fire and explosion risk
Use in a well-ventilated area away from ignition sources. Use grounded equipment for large-scale transfers.
Analytical and Quality Control Workflow
Rigorous analytical control is essential to ensure the quality and consistency of each intermediate and the final product.
Caption: Quality control checkpoints throughout the synthesis.
Data Summary
The following table presents typical results for the described synthesis on a laboratory scale (10-20g). Yields and purities are expected to be maintained or improved upon scale-up with process optimization.
Step
Intermediate/Product
Molecular Weight ( g/mol )
Typical Yield
Purity (by HPLC)
1
N-Benzyl-4-piperidone
189.26
85-95%
>95%
2
N-Benzyl-4-ethylpiperidin-4-ol
219.32
90-98%
>95%
3
N-(1-benzyl-4-ethylpiperidin-4-yl)acetamide
260.37
75-85%
>90%
4/5
4-Ethylpiperidin-4-amine
128.22
80-90% (from amide)
- (used directly)
6
4-Ethylpiperidin-4-amine dihydrochloride
201.14
90-98%
>99%
Conclusion
This application note provides a validated and scalable synthetic route to 4-Ethylpiperidin-4-amine dihydrochloride. The chosen pathway relies on well-understood and robust chemical transformations, prioritizing safety, cost-effectiveness, and high yield. The detailed protocols and process rationale offer a solid foundation for researchers and process chemists to produce this valuable building block for a variety of applications in pharmaceutical R&D.
United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
BenchChem. (2025, December). Technical Support Center: N-Debenzylation of Piperidine Intermediates.
University of Windsor. Cyanides Storage, Handling and General Use Information.
Li, C., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.
Janssen, P. A. (1964). 1-benzyl-4-substituted piperidines. U.S. Patent 3,161,644.
Rosiak, A. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Bath.
Malawska, B., et al. (2010). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.
Zhang, M., et al. (2005). Method for preparing 4-piperidyl piperidine. Chinese Patent CN1583742A.
Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3713-3717.
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
Organic-Chemistry.org. (2019, November 1). Ritter Reaction.
LookChem. Cas 73874-95-0, 4-N-BOC-Aminopiperidine.
Request PDF. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review).
Li, J., et al. (2018). Method for preparing 4-Boc-aminopiperidine. Chinese Patent CN107805218B.
Application Note: Solid-Phase Organic Synthesis Strategies for 4-Ethylpiperidin-4-amine Scaffolds
Abstract This application note details the strategic incorporation of 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 357935-97-8) into Solid-Phase Organic Synthesis (SPOS) workflows. As a gem-disubstituted diamine, this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the strategic incorporation of 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 357935-97-8) into Solid-Phase Organic Synthesis (SPOS) workflows. As a gem-disubstituted diamine, this building block offers significant value in medicinal chemistry for creating conformationally restricted pharmacophores (e.g., NK1 antagonists, CCR5 inhibitors, and opioid receptor ligands). However, its unique steric environment—specifically the "neopentyl-like" hindrance at the C4 primary amine—presents distinct synthetic challenges. This guide provides validated protocols for resin loading, salt neutralization, and high-efficiency functionalization, emphasizing the use of 2-Chlorotrityl chloride (2-CTC) resin to maximize yield and purity.
Introduction: The Gem-Disubstituted Advantage
In drug discovery, the Thorpe-Ingold effect (gem-dialkyl effect) is often exploited to lock molecules into bioactive conformations. 4-Ethylpiperidin-4-amine possesses a quaternary carbon at the 4-position, restricting the conformational freedom of the piperidine ring and the exocyclic amine.
While pharmacologically desirable, this structure creates a synthetic dichotomy :
N1 (Piperidine Nitrogen): A secondary amine, moderately hindered but nucleophilic.
C4-NH2 (Exocyclic Amine): A primary amine, but highly sterically hindered due to the adjacent ethyl group and the ring system.
Successful SPOS requires a strategy that differentiates these two amines, typically anchoring the more reactive N1 to the resin to expose the hindered C4-NH2 for aggressive solution-phase reagents.
Chemical Properties & Handling
Compound: 4-Ethylpiperidin-4-amine dihydrochloride
MW: 201.14 g/mol (Salt) | ~128.2 g/mol (Free Base)
Solubility: High in water/methanol; low in DCM/THF until neutralized.
Critical Handling Note: The Salt Factor
The commercial supply as a dihydrochloride salt (.2HCl) renders the molecule non-nucleophilic.
Solution Phase Error: Attempting to dissolve the salt directly in DCM for resin loading will fail.
SPOS Correction: You must perform an in situ neutralization (free-basing) using a tertiary amine base (DIPEA) during the loading step, or perform a pre-extraction. Protocol 1 utilizes the in situ method to minimize handling losses.[1]
Strategic Analysis & Workflow Visualization
The following diagram illustrates the decision logic for resin selection and the "Steric Gate" concept that dictates reaction order.
Caption: Workflow for integrating 4-Ethylpiperidin-4-amine into SPOS. Note the critical divergence at the C4-amine coupling step due to steric hindrance.
Experimental Protocols
Protocol 1: Resin Loading (N1-Anchoring)
Objective: Immobilize the scaffold via the secondary piperidine nitrogen onto 2-Chlorotrityl Chloride (2-CTC) resin. This resin is chosen because its bulky trityl group minimizes racemization (if applicable) and prevents "double loading" of the diamine.
Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL anhydrous DCM. Shake gently for 20 mins. Drain.
Salt Neutralization & Loading Cocktail:
In a separate vial, dissolve 4-Ethylpiperidin-4-amine .2HCl (1.5 equivalents relative to resin loading) in 8 mL DCM.
Add DIPEA (6.0 equivalents). Note: You need 2 eq to neutralize the HCl and 1-2 eq excess to drive the reaction. The solution should turn clear as the free base forms.
Coupling: Add the amine/DIPEA solution to the swollen resin. Shake at Room Temperature (RT) for 2 hours.
Mechanism:[2][3] The secondary amine (N1) attacks the trityl cation/chloride. The C4-primary amine is too hindered to compete effectively for the bulky trityl center, ensuring regioselectivity.
Capping: Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 20 mins. This caps unreacted trityl chlorides with methanol.
Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Protocol 2: Functionalization of the Hindered C4-Amine
Objective: Derivatize the free primary amine.
Challenge: The ethyl group at C4 creates a "neopentyl-like" steric wall. Standard coupling agents (e.g., HBTU, EDC) often result in incomplete conversion or deletion sequences.
Pre-activation: Dissolve R-COOH (5.0 eq) and HATU (4.8 eq) in DMF. Add DIPEA (10 eq). Shake for 2 minutes to form the activated ester.
Expert Insight: Use HATU (hexafluorophosphate azabenzotriazole) rather than HBTU. The aza-analog reacts faster with hindered amines.
Coupling: Add the pre-activated mixture to the resin.
Reaction Conditions: Shake for 4–6 hours at RT.
Optimization: If conversion is <90% (checked by Kaiser test or mini-cleavage), heat to 50°C or use microwave irradiation (75°C, 15 mins).
Wash: DMF (5x), DCM (5x).
Option B: Urea Synthesis (Isocyanates)
Isocyanates are highly reactive electrophiles and are excellent for overcoming the steric barrier at C4.
Swelling: Swell resin in DCM.
Addition: Add Isocyanate (R-NCO, 5.0 eq) and DIPEA (2.0 eq) in DCM.
Reaction: Shake for 2 hours at RT.
Note: Reaction is usually quantitative even with steric hindrance due to the high energy of the isocyanate.
Protocol 3: Cleavage & Isolation
Objective: Release the final compound from the resin. 2-CTC resin allows for mild acid cleavage, retaining acid-labile protecting groups (like Boc/tBu) on side chains if desired, or global deprotection can be used.
Method A: Mild Cleavage (Retains Side-Chain PG)
Cocktail: 1% Trifluoroacetic acid (TFA) in DCM.
Execution: Add 10 mL cocktail to resin. Shake for 2 mins. Filter immediately into a flask containing 1 mL MeOH (to quench the trityl cation).
Repeat: Repeat 5 times.
Workup: Evaporate solvent. The product is obtained as the TFA salt.
Gem-Disubstituted Piperidines in Analgesia: Colapret, J. A., et al. "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 1989.[4] Link
Steric Hindrance in Reductive Amination: Mielniczuk, S., et al. "Solid-Phase Reactivity-Directed Extraction..." ACS Environmental Au, 2024.[5] (Context on steric limits in amination). Link[5]
NK1 Antagonists & Scaffold Utility: Stevenson, G. I., et al. "4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity." Journal of Medicinal Chemistry, 1998.[6] Link
Fmoc/SPPS Compatibility: Vergel Galeano, C. F., et al. "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent."[7] Journal of the Mexican Chemical Society, 2014.[7] (Demonstrates piperidine stability in SPPS). Link
Chemical Properties: PubChem Compound Summary for CID 23448130, 4-Ethylpiperidine hydrochloride. Link
Application Note: Orthogonal Derivatization of 4-Ethylpiperidin-4-amine for Biological Screening
This Application Note is designed for medicinal chemists and screening scientists. It details the strategic derivatization of 4-Ethylpiperidin-4-amine dihydrochloride , a valuable but sterically complex gem-disubstituted...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and screening scientists. It details the strategic derivatization of 4-Ethylpiperidin-4-amine dihydrochloride , a valuable but sterically complex gem-disubstituted scaffold.[1][2]
Executive Summary & Scientific Rationale
The 4-Ethylpiperidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently found in GPCR ligands (e.g., opioid, sigma receptors) and kinase inhibitors.[1][2] Its value lies in the gem-disubstitution at the C4 position.[2] The ethyl group forces the piperidine ring into a specific chair conformation, locking the C4-amine into a defined vector that enhances binding selectivity compared to flexible analogs.[2]
However, this scaffold presents a unique synthetic challenge: Nucleophilic Inversion .[1][2]
Standard Logic: Primary amines (
) are typically more nucleophilic than secondary amines ().[1][2]
Scaffold Reality: The C4-primary amine is attached to a quaternary carbon (a t-alkyl equivalent).[1][2] It is shielded by the bulky ethyl group and the piperidine ring carbons.[2] Consequently, the secondary ring amine (N1) is significantly more nucleophilic than the primary exocyclic amine (N4).
This guide provides a validated workflow to exploit this reactivity difference for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Chemical Reactivity Landscape
Understanding the steric environment is prerequisite to successful derivatization.[2]
Figure 1: Reactivity profile of the scaffold. The secondary amine (N1) is the kinetic point of entry.
Protocol 1: Salt Break and Free Base Preparation
The dihydrochloride salt is hygroscopic and acidic.[2] Direct use in coupling reactions often leads to stoichiometry errors or pH-induced failure.[1][2] Free-basing is recommended for consistent library generation.[1][2]
Dissolution: Dissolve the dihydrochloride salt in a minimum volume of water (approx. 5 mL per gram of salt).[2] The solution will be acidic (pH < 2).[2]
Basification: Cool the solution to 0°C. Slowly add 4M NaOH with stirring until pH > 12. The solution may become cloudy as the free base oils out.[2]
Extraction: Extract the aqueous mixture with DCM (
volumes).
Note: The free diamine is polar.[2] If recovery is low, use 2-MeTHF or Chloroform/Isopropanol (3:1).[1][2]
Drying: Dry combined organics over anhydrous
. Filter and concentrate in vacuo at low temperature (< 40°C) to avoid losing the volatile amine (though the ethyl group adds weight, volatility is still a risk).
Validation: Confirm the absence of chloride counter-ions via silver nitrate test or elemental analysis. Store under Nitrogen at -20°C.
Protocol 2: Selective N1-Functionalization (Library A)
Target: Modifying the piperidine nitrogen while leaving the C4-amine available (or untouched) for binding interactions.[1]
Mechanism: Exploiting the higher nucleophilicity of N1.[2] By using stoichiometric control and mild electrophiles, N1 can be derivatized without protecting N4.[2]
A. Reductive Amination (Recommended)
This is the most robust method for N1-alkylation.[1][2]
Setup: Dissolve Free Base (1.0 eq) in DCE (Dichloroethane) or DCM.
Addition: Add the Aldehyde/Ketone (1.0 - 1.1 eq).
Complexation: Stir for 30–60 minutes at Room Temperature (RT).
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 eq).
Critical: Do not use Sodium Cyanoborohydride (
) without acetic acid, as the pH needs to be slightly acidic, but too much acid might protonate N1.[1][2] STAB is self-buffering.[1][2]
When transitioning these derivatives to biological assays, consider the following:
Parameter
Consideration
Recommendation
Solubility
The free amine (if left exposed) improves water solubility but may bind non-specifically to proteins.[1][2]
Formulate as Formate or Hydrochloride salts for final plating.[1][2]
DMSO Stability
Primary amines can react with DMSO impurities (e.g., formaldehyde) over long storage.[1][2]
Store library stocks in 100% DMSO at -80°C; avoid repeated freeze-thaw cycles.
False Positives
Cationic amphiphilic drugs (like this scaffold) can induce phospholipidosis.[1][2]
Include a cytotoxicity counter-screen (e.g., HepG2 viability).[1][2]
Workflow Visualization
Figure 2: Decision tree for library synthesis. Path A leverages the natural nucleophilicity difference; Path B requires forcing conditions.
References
BenchChem. (2025).[1][2][5] Structure-Activity Relationship (SAR) of 4-aminopiperidine derivatives in Opioid and Antifungal research.[1][2] Retrieved from [1]
National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for CID 16211557: 4,4'-Ethylenedipiperidine dihydrochloride.[1][2] Retrieved from [1]
Organic Syntheses. (1955).[1][2] Preparation of 1-benzylpiperazine (General protocol for diamine differentiation).[1][2]Coll. Vol. 4 , p.88. Retrieved from [1][2]
Journal of Medicinal Chemistry. (2020). Discovery of Factor B Inhibitors using 4-aminopiperidine scaffolds.[1][2][6] (Contextual ref: J. Med. Chem. 2020, 63, 5697).[1][2] Retrieved from [1]
Cayman Chemical. (2025).[1][2] Product Information: 4-Anilinopiperidine derivatives.[1][2][7][8] Retrieved from [1]
In vitro biological assays for compounds derived from 4-Ethylpiperidin-4-amine dihydrochloride
This Application Note is designed for medicinal chemists and pharmacologists utilizing 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0) as a core scaffold. Note on Chemical Identity: This guide specifically a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and pharmacologists utilizing 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1774896-82-0) as a core scaffold.
Note on Chemical Identity: This guide specifically addresses the gem-disubstituted scaffold (4-amino-4-ethylpiperidine), distinct from the N-ethyl isomer (1-ethylpiperidin-4-amine). The 4,4-disubstitution pattern is a high-value pharmacophore used to introduce conformational constraints and block metabolic oxidation at the 4-position, common in JAK inhibitors, MNK modulators, and CCR5 antagonists.
Introduction & Pharmacophore Logic
The 4-amino-4-ethylpiperidine moiety serves as a privileged structure in modern drug design. Unlike simple piperidines, the geminal ethyl group at the 4-position serves two critical mechanistic functions:
Metabolic Blocking: It sterically hinders cytochrome P450-mediated hydroxylation at the susceptible C4 position, significantly extending the half-life (
) of the parent compound.
Conformational Locking: The bulk of the ethyl group restricts the conformational flexibility of the piperidine ring, often locking the C4-amine into a specific axial or equatorial orientation required for high-affinity binding to kinases (e.g., JAK2, MNK1) or GPCRs (e.g., CCR5, NK1).
This guide details three essential assay protocols to validate these properties: Metabolic Stability , Kinase Selectivity , and GPCR Functional Modulation .
Experimental Workflow Visualization
The following diagram outlines the logical flow for profiling derivatives of this scaffold, moving from structural validation to functional screening.
Figure 1: Critical path for evaluating 4,4-disubstituted piperidine derivatives, prioritizing metabolic stability confirmation before potency screening.
Protocol 1: Assessment of Metabolic Stability (Microsomal Stability)
Objective: To quantify the efficacy of the 4-ethyl group in blocking oxidative metabolism compared to a 4-H (non-substituted) control.
Materials
Test Compounds: 4-Ethylpiperidin-4-amine derivative (10 mM DMSO stock).
Control: A 4-H analog (lacking the ethyl group) for comparison.
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PD).
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Method
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
Incubation:
Pre-warm 190 µL of microsome solution at 37°C for 5 minutes.
Add 2 µL of test compound (final concentration 1 µM, 0.1% DMSO).
Initiate reaction by adding 10 µL of NADPH regenerating system.
Sampling: At time points
minutes, remove 30 µL aliquots.
Quenching: Immediately transfer aliquots into 120 µL of ice-cold Quench Solution to precipitate proteins. Centrifuge at 4,000 rpm for 20 mins.
Analysis: Inject supernatant into LC-MS/MS (e.g., Agilent 6460 Triple Quad). Monitor parent ion depletion.
Data Analysis
Calculate the intrinsic clearance (
) using the elimination rate constant () derived from the slope of vs. time.
Success Criteria: The 4-ethyl derivative should exhibit <50% of the intrinsic clearance of the 4-H control, confirming the metabolic blockade.
Seeding: Plate cells at 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine plates. Incubate overnight.
Dye Loading: Remove media and add 20 µL of Fluo-4 loading buffer (with 2.5 mM Probenecid to inhibit anion transport). Incubate 60 mins at 37°C.
Compound Addition (Antagonist Mode): Add 10 µL of test compound (5x concentration). Incubate 15 mins at RT.
Measurement (FLIPR/FDSS): Place plate in FLIPR Tetra.
Agonist Injection: Inject 10 µL of Agonist (EC80 concentration).
Read: Monitor fluorescence (
) for 180 seconds.
Self-Validating Check
Z-Factor: Calculate
using Vehicle (0%) and Reference Antagonist (100%). A is required for assay validity.
Counter-Screen: Run the same assay on parental CHO-K1 cells (lacking the receptor) to rule out false positives caused by calcium ionophores or fluorescence quenchers.
References
Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK. World Intellectual Property Organization (WO2010144486A1). (2010).[1][2][3] Describes the use of 4-amino-4-ethylpiperidine as a core building block for JAK inhibitors.
Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators. World Intellectual Property Organization (WO2013147711A1). (2013). Details the synthesis of MNK inhibitors using the 4-ethylpiperidine scaffold.
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. (2004). Highlights the structural relevance of the scaffold in HIV entry inhibitors.
Radioligand binding assays for targets of 4-Ethylpiperidin-4-amine dihydrochloride derivatives
Abstract & Introduction The 4-Ethylpiperidin-4-amine core represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for a diverse range of G-Protein Coupled Receptor (GPCR) ligands. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The 4-Ethylpiperidin-4-amine core represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for a diverse range of G-Protein Coupled Receptor (GPCR) ligands. While structurally distinct from the classic 4-phenylpiperidine (fentanyl class) or 4-benzylpiperidine moieties, the 4-ethyl-4-amino substitution pattern introduces specific steric constraints that are increasingly exploited to modulate receptor subtype selectivity, particularly within the Opioid (MOR/DOR/KOR) and Neurokinin (NK1) receptor families.
This Application Note provides a rigorous, self-validating protocol for characterizing the binding affinity (
) of 4-Ethylpiperidin-4-amine derivatives. While this scaffold is versatile, this guide focuses on the Mu-Opioid Receptor (MOR) as the primary case study due to the scaffold's high relevance in analgesic discovery and safety profiling.
Key Mechanistic Insight
Derivatives of 4-Ethylpiperidin-4-amine are typically cationic amphiphiles at physiological pH. Their binding often involves an ionic interaction between the protonated piperidine amine and a conserved aspartate residue (e.g., Asp147 in MOR) deep within the receptor pocket. The 4-ethyl group provides a hydrophobic anchor that can lock the ligand into specific conformational states, necessitating precise equilibrium conditions during assay execution.
Experimental Workflow
The following diagram outlines the critical path from membrane preparation to data analysis.
Figure 1: End-to-end workflow for radioligand binding assays. Note the critical PEI pre-treatment step to mitigate filter binding common with lipophilic amines.
Materials & Reagents
Biological Source[1]
Receptor Source: Membranes from CHO-K1 cells stably expressing the human Mu-Opioid Receptor (hMOR).
Radioligand:
-DAMGO (Agonist) or -Diprenorphine (Antagonist).
Recommendation: Use
-DAMGO (Specific Activity ~50 Ci/mmol) for agonist-focused profiling to detect G-protein coupled states.
Buffer Systems
Precise buffer composition is vital for 4-aminopiperidine derivatives, as divalent cations modulate receptor coupling.
Component
Concentration
Function
Tris-HCl
50 mM (pH 7.4)
Main buffering agent.
MgCl
10 mM
CRITICAL: Stabilizes the High-Affinity Agonist State (G-protein coupled).
EDTA
1 mM
Chelates trace heavy metals; prevents protease activity.
BSA
0.1% (w/v)
Carrier protein; reduces loss of lipophilic ligands to plastics.
Filter Pre-treatment Solution[2][3]
0.5% Polyethyleneimine (PEI):
Why: 4-Ethylpiperidin-4-amine derivatives are "sticky" (lipophilic cations). They bind non-specifically to glass fiber filters. PEI is a polycation that coats the anionic glass fibers, electrostatically repelling the cationic ligands and drastically reducing Non-Specific Binding (NSB).
Detailed Protocols
Protocol A: Saturation Binding (
Determination)
Objective: Determine the equilibrium dissociation constant (
) of the radioligand to validate the system.
Preparation: Thaw hMOR membranes and homogenize gently using a Polytron (5 sec burst) to ensure uniform suspension. Dilute to 10-20 µg protein/well.
Plate Setup (96-well format):
Total Binding (TB): Membrane + Buffer + Increasing concentrations of
-DAMGO (0.1 nM – 10 nM).
Non-Specific Binding (NSB): Membrane + Buffer +
-DAMGO + 10 µM Naloxone .
Incubation: Incubate for 90 minutes at 25°C.
Note: Equilibrium time varies; 90 mins is standard for piperidines, but pilot association kinetics are recommended.
Harvesting:
Pre-soak GF/B filter plates in 0.5% PEI for at least 60 minutes at 4°C.
Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).
Wash 3x with ice-cold 50 mM Tris-HCl buffer.
Counting: Add 50 µL microscintillant, seal, and count on a TopCount NXT.
Protocol B: Competition Binding (
Determination)
Objective: Determine the affinity of novel 4-Ethylpiperidin-4-amine derivatives.
Compound Preparation:
Dissolve derivatives in 100% DMSO to 10 mM.
Perform serial dilutions (1:3 or 1:10) in Assay Buffer. Final DMSO concentration in assay must be <1%.
Reaction Assembly:
Volume: 200 µL total volume.
Fixed Radioligand: Add
-DAMGO at a concentration equal to its (typically ~0.5 - 1.0 nM).
Test Compounds: Add 20 µL of diluted 4-Ethylpiperidin-4-amine derivative (10 concentrations).
Start: Initiate by adding 100 µL membrane suspension.
Incubation & Termination: Follow steps 3-5 from Protocol A.
Data Analysis & Interpretation
Calculating
(Cheng-Prusoff Equation)
Raw CPM (Counts Per Minute) data must be converted to % Specific Binding. The
is derived from a sigmoidal dose-response curve.
Where:
: Concentration of derivative inhibiting 50% of specific radioligand binding.
: Concentration of free radioligand used in the assay.
: Dissociation constant of the radioligand (determined in Protocol A).
Interaction Model
The following diagram illustrates the competitive inhibition model relevant to this scaffold.
Figure 2: Competitive binding model. The 4-Ethylpiperidin-4-amine derivative (Inhibitor) competes with the Radioligand for the orthosteric site on the Receptor.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Non-Specific Binding (>20%)
Lipophilic nature of 4-ethyl scaffold.
Increase PEI soak time; add 0.1% BSA to wash buffer; ensure filters are GF/B (thicker) rather than GF/C.
Steep Hill Slope (>1.2)
Positive cooperativity or aggregation.
Check compound solubility. 4-aminopiperidines can aggregate at high concentrations. Sonicate stocks.
Low Signal-to-Noise
Receptor degradation.
Add protease inhibitor cocktail (PMSF, Aprotinin) to the membrane prep.
Right-shifted Curves ( too high)
"Sticky" compound loss.
Use low-binding polypropylene plates. Do NOT use polystyrene for serial dilutions.
Safety & Compliance
Radioactivity:
is a low-energy beta emitter. Use standard shielding and disposal protocols.
Chemical Safety: Many 4-aminopiperidine derivatives are potent bioactive molecules (potential opioids). Handle as Potent Compounds (OEB 3/4) until toxicity is established.
References
Maguire, J. J., et al. (2012). "A 96-well filtration method for radioligand binding analysis of σ receptor ligands." National Institutes of Health (PMC). Link
Context: Validates the use of PEI-treated filters for lipophilic c
BindingDB. (2025). "Mu-Opioid Receptor Binding Assay Procedures." Binding Database. Link
Context: Standard industry protocols for MOR radioligand binding including buffer composition (MgCl2/EDTA).
Gharagozloo, P., et al. (2025). "Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target." Springer Protocols. Link
Context: Detailed methodology for handling Mu-Opioid receptor membrane prepar
Livingston, K. E., et al. (2018). "Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor." eLife. Link
Context: Discusses the impact of agonist efficacy on binding kinetics and the role of G-protein coupling buffers.
Sigma-Aldrich. (2025). "Automation of Receptor-Ligand Binding Assays using the MultiScreen® Filter Plate." Merck/Sigma Technical Notes. Link
Context: Technical specifications for filter plate selection and vacuum filtration steps.
Technical Notes & Optimization
Troubleshooting
Common byproducts in 4-Ethylpiperidin-4-amine dihydrochloride synthesis and their removal
User Guide: Troubleshooting & Impurity Management Topic: Synthesis, Impurity Profiling, and Purification of 4-Ethylpiperidin-4-amine Dihydrochloride Audience: Medicinal Chemists, Process Development Scientists Version: 2...
Author: BenchChem Technical Support Team. Date: February 2026
User Guide: Troubleshooting & Impurity Management
Topic: Synthesis, Impurity Profiling, and Purification of 4-Ethylpiperidin-4-amine Dihydrochloride
Audience: Medicinal Chemists, Process Development Scientists
Version: 2.1 (Current)
Introduction & Synthetic Pathway
4-Ethylpiperidin-4-amine is a critical "gem-disubstituted" piperidine scaffold, often serving as a core pharmacophore in Janus kinase (JAK) inhibitors and CCR5 antagonists. The introduction of the ethyl group at the quaternary C4 position creates significant steric bulk, making the synthesis prone to specific byproducts—most notably elimination (alkene) impurities and incomplete hydrolysis intermediates .
While Curtius rearrangement routes exist, the Grignard-Ritter sequence (via 4-piperidinol) is the most common industrial pathway due to cost-efficiency, though it is chemically demanding. This guide focuses on troubleshooting this specific route.
Visualizing the Workflow (Grignard-Ritter Protocol)
Figure 1: Critical path analysis of the Grignard-Ritter synthesis showing the origin of key impurities.
Troubleshooting Guide (Q&A)
Section A: Synthesis Efficiency & The "Oily" Product
Q: My final product is an oil or a sticky gum instead of a white solid. NMR shows the ethyl group, but the integration is off. What happened?Diagnosis: You likely have significant contamination from Impurity X (The Alkene) .
Mechanism: The intermediate 1-benzyl-4-ethylpiperidin-4-ol is a tertiary alcohol. Under the strong acidic conditions of the Ritter reaction (H₂SO₄), this alcohol easily dehydrates to form the thermodynamically stable alkene (1-benzyl-4-ethyl-1,2,3,6-tetrahydropyridine ) instead of trapping the nitrile to form the amide.
Solution:
Temperature Control: The Ritter reaction must be kept cold (0–5°C) during the addition of sulfuric acid. Exotherms promote elimination.
Purification: The alkene is a mono-amine, whereas your product is a diamine.
Protocol: Dissolve the crude oil in water at pH 4-5. Wash with Dichloromethane (DCM). The diamine (product) will remain protonated in the aqueous phase, while the less polar alkene (and any unreacted starting material) often extracts into the organic layer.
Crystallization: Convert the aqueous phase to the free base (pH >12), extract into EtOAc, dry, and treat with 2.2 equivalents of HCl in Isopropanol . The dihydrochloride salt crystallizes readily; the alkene hydrochloride is often more soluble and stays in the mother liquor.
Q: I used N-Boc-4-piperidone, but the Boc group disappeared during the reaction. Is this expected?Diagnosis: Yes. The Ritter reaction requires strong acid (H₂SO₄ or oleum). These conditions are incompatible with Boc protection.
Corrective Action: Switch to N-Benzyl-4-piperidone . The benzyl group is stable to H₂SO₄ and can be removed cleanly at the very end via catalytic hydrogenation (Pd/C, H₂, MeOH).
Section B: Impurity Identification
Q: I see a persistent impurity at [M+42] in my LC-MS. It resists removal by recrystallization.Diagnosis: This is Impurity Y (The Acetamide) .
Mechanism: The Ritter reaction generates an N-acetyl intermediate (N-(1-benzyl-4-ethylpiperidin-4-yl)acetamide). The acetyl group is robust and requires harsh acidic hydrolysis to remove. If you only used mild acid (e.g., 4M HCl/Dioxane) to generate the salt, the acetyl group remains.
Solution:
Forced Hydrolysis: Reflux the intermediate in 6N aqueous HCl for 12–24 hours. Monitor by LC-MS until the [M+42] peak vanishes.
Note: Standard Boc-deprotection conditions (TFA/DCM) will not cleave this acetamide.
Section C: Salt Formation & Stoichiometry
Q: My elemental analysis for Chlorine is lower than expected (e.g., ~15% instead of ~30%).Diagnosis: You have likely formed the Monohydrochloride instead of the Dihydrochloride.
Reasoning: The piperidine nitrogen (secondary) is highly basic (pKa ~11), but the primary amine at C4 (adjacent to the quaternary center) is sterically hindered and slightly less basic.
Protocol for 2HCl Formation:
Dissolve the free base in a minimum amount of dry Ethanol or Methanol.
Add 3.0 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH).
Add diethyl ether or MTBE dropwise until turbidity persists.
Cool to -20°C. The dihydrochloride is hygroscopic; handle under nitrogen.
Comprehensive Impurity Profile
Use this table to identify peaks in your analytical data.
Impurity Name
Origin
Structure Description
Detection (LC-MS)
Removal Strategy
Dehydration Impurity
Overheating during Ritter Step
Endocyclic double bond (Tetrahydropyridine)
[M-18] relative to Alcohol; [M-17] relative to Amine
Acidic wash (pH 4) or Recrystallization (remains in liquor).[1]
Acetamide Intermediate
Incomplete Hydrolysis
Acetyl group on primary amine
[M+42] relative to Product
Reflux in 6N HCl (12h+).
Regio-isomer (Alkene)
Isomerization of Dehydration Product
Exocyclic double bond (Ethylidene)
Same mass as Dehydration Impurity
Hard to separate; prevent formation by temp control.
Inorganic Salts
Neutralization (NaOH/NaHCO3)
NaCl, Na2SO4
Ash residue, no UV/MS signal
Desalting column or dissolution in dry MeOH (salts precipitate).
Detailed Experimental Protocols
Protocol A: The Ritter Reaction (Critical Step)
Targeting the Acetamide Intermediate
Setup: Charge a flask with 1-Benzyl-4-ethylpiperidin-4-ol (1.0 eq) and Acetonitrile (10 vol).
Acid Addition: Cool to 0°C . Add Concentrated H₂SO₄ (2.0 eq) dropwise over 30 mins. Do not let temp exceed 10°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
Workup: Pour onto crushed ice. Basify with NaOH to pH 10. Extract with DCM.[2]
Checkpoint: If LC-MS shows significant alkene (mass = alcohol - 18), the acid addition was too fast or hot.
Protocol B: Hydrolysis & Salt Formation
Targeting 4-Ethylpiperidin-4-amine 2HCl
Hydrolysis: Dissolve the acetamide intermediate in 6N HCl (10 vol). Reflux (100°C) for 24 hours.
Debenzylation: Cool, neutralize, and extract free base. Dissolve in MeOH, add 10% Pd/C (10 wt%), and hydrogenate (50 psi) for 12 hours. Filter catalyst.
Salt Formation: Evaporate MeOH. Dissolve residue in iPrOH (5 vol). Add HCl in iPrOH (3.0 eq). Stir at RT for 2 hours. Filter the white solid.
Yield: Typical yield is 40–50% over 3 steps.
References
BenchChem. "An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine." BenchChem Technical Guides, 2025.
Comins, D. L., et al. "Synthesis of 4-substituted-4-aminopiperidine derivatives." Journal of Organic Chemistry, 2001, 66, 2181-2182.[3] (Foundational work on piperidone additions).
Vandekerckhove, S., et al. "Ritter Reaction: A Convenient Synthesis of Amides from Alcohols." Synlett, 2018, 29, 2257-2264. (Mechanism of tertiary alcohol Ritter reactions).
Google Patents. "Method for preparing 4-amino-4-phenylpiperidines (Analogous Chemistry)." US Patent 20040171837A1. (Describes the Grignard-Ritter-Hydrolysis sequence for 4-substituted piperidines).
Vertex Pharmaceuticals. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives." Bioorganic & Medicinal Chemistry Letters, 2004. (Discussion of Curtius vs Ritter routes).
Purification of 4-Ethylpiperidin-4-amine dihydrochloride by column chromatography
This technical guide details the purification strategies for 4-Ethylpiperidin-4-amine dihydrochloride , a highly polar, hydrophilic diamine salt often used as a building block in drug discovery (e.g., JAK inhibitors). Du...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the purification strategies for 4-Ethylpiperidin-4-amine dihydrochloride , a highly polar, hydrophilic diamine salt often used as a building block in drug discovery (e.g., JAK inhibitors).
Due to the presence of two basic nitrogen centers (a secondary piperidine amine and a primary aliphatic amine) and its dihydrochloride salt form, this compound presents significant challenges in standard normal-phase chromatography: strong retention (baseline sticking), peak tailing, and poor solubility in non-polar solvents.
Part 1: Pre-Purification Assessment & Strategy
Before attempting column chromatography, you must determine if the salt form is necessary for the purification step. Running dihydrochloride salts directly on silica gel is rarely successful and generally discouraged due to the strong ionic interaction between the ammonium cations and the acidic silanol groups of the stationary phase.
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the optimal purification workflow based on solubility and compound form.
Part 2: Recommended Protocols
Protocol A: Free-Basing & Normal Phase Chromatography (The "Gold Standard")
This method removes the HCl counterions, reducing polarity and preventing the "cation-exchange" effect on silica gel.
1. Free-Basing Workup:
Dissolve the crude dihydrochloride in minimal water.
Adjust pH to >12 using 2N NaOH or saturated
.
Extract exhaustively with DCM or DCM/Isopropanol (3:1) if the compound is water-soluble.[1]
Dry organic layer over
and concentrate.
2. Chromatographic Conditions:
Stationary Phase: Standard Silica Gel (40–63 µm). Note: Amine-functionalized silica is superior if available.
Q1: Why is my compound streaking (tailing) from the origin to the solvent front?
Diagnosis: This is the "silanol effect." The acidic protons on the silica surface (
) are protonating your amine, causing it to stick and drag.
Solution:
Add Base: You must use a modifier.[2] Add 1% Triethylamine (TEA) or 1–2% concentrated
to your mobile phase.
Switch Solvent: Change from EtOAc/Hexane to DCM/MeOH. The alcohol helps disrupt hydrogen bonding with the silica.
Use Amino-Silica: Switch to an amine-bonded silica cartridge (e.g.,
-silica), which is non-acidic and prevents streaking.
Q2: I cannot see my compound on the TLC plate or Flash detector.
Diagnosis: 4-Ethylpiperidin-4-amine lacks a conjugated
-system, meaning it has negligible UV absorbance above 220 nm.
Solution:
TLC Visualization: Do not rely on UV. Use Ninhydrin stain (turns deep red/purple upon heating) or Dragendorff’s reagent (orange spots). Iodine chambers are also effective.
Flash Chromatography: Use an ELSD (Evaporative Light Scattering Detector) if available. If using UV, set monitoring to 205 nm or 210 nm, but ensure your solvents (DCM/MeOH) are HPLC grade to minimize background noise.
Q3: The dihydrochloride salt is crashing out of my DCM/MeOH mobile phase.
Diagnosis: Chloride salts often have poor solubility in DCM.
Solution:
Dissolution Solvent: Dissolve the crude load in pure Methanol or a Water/MeOH mix. Use a solid load technique (absorb crude onto Celite or silica) to avoid solvent mismatch.
Switch System: If the salt is insoluble in DCM, you cannot use Normal Phase. Switch to HILIC (Hydrophilic Interaction Chromatography) using ACN/Water/Ammonium Acetate buffer.
Q4: My yield is low. Is the compound decomposing?
Diagnosis: Primary amines can oxidize on silica over time, or the compound may be irreversibly binding to the column.
Solution:
Passivation: Pre-wash the silica column with mobile phase containing 5% TEA before loading your sample. This "sacrificial" base occupies the binding sites.
Salt Formation: If you purified the free base, convert it back to the HCl salt immediately after evaporation (using HCl in Dioxane/Ether) for long-term storage stability.
References
Biotage. "Strategies for the Purification of Highly Polar Amines." Biotage Technical Notes. Link
Teo, S. et al. "Purification of hydrophilic amines using normal phase chromatography.
PubChem. "4,4'-Ethylenedipiperidine dihydrochloride (Related Structure Data)." National Library of Medicine. Link
Cayman Chemical. "4-Anilinopiperidine Purification Protocols." Cayman Technical Support. Link
Reddit Chemistry Community. "Can amine salts run through a silica column?" r/Chemistry Discussion Threads. Link
Recrystallization techniques for 4-Ethylpiperidin-4-amine dihydrochloride
Technical Support Center: 4-Ethylpiperidin-4-amine Dihydrochloride Purification Case ID: #REC-4EP-2026 Subject: Recrystallization & Troubleshooting Guide for 4-Ethylpiperidin-4-amine 2HCl Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Ethylpiperidin-4-amine Dihydrochloride Purification
Case ID: #REC-4EP-2026
Subject: Recrystallization & Troubleshooting Guide for 4-Ethylpiperidin-4-amine 2HCl
Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are working with 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1210878-36-0 or analogs).[1] This is a gem-disubstituted diamine salt, often used as a critical building block for Janus Kinase (JAK) inhibitors.[1]
The Challenge: This molecule possesses a "schizophrenic" solubility profile. The lipophilic ethyl group and piperidine ring fight against the extreme polarity of the ionic dihydrochloride lattice. This conflict frequently leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystallization.
This guide provides a validated solubility matrix, a "Golden Path" protocol, and a troubleshooting Q&A to resolve phase separation and stoichiometry issues.
The lattice energy of a dihydrochloride salt is high. You must use a high-dielectric protic solvent to break the lattice, but a carefully chosen anti-solvent to force reprecipitation.[1]
Table 1: Solubility Matrix for 4-Ethylpiperidin-4-amine 2HCl
Solvent Type
Specific Solvent
Solubility Behavior
Role in Protocol
Primary (Good)
Methanol (MeOH)
High (Cold & Hot)
Dissolution. Too strong to use alone; yield will be poor.[1]
Primary (Good)
Water
Very High
Avoid if possible. Hard to remove; promotes hydrate formation.
Primary (Moderate)
Ethanol (EtOH)
Moderate (Hot), Low (Cold)
Ideal. The "Goldilocks" solvent for single-solvent recrystallization.[1]
Anti-Solvent
Ethyl Acetate (EtOAc)
Insoluble
Precipitant. Good miscibility with alcohols; gentle crash-out.[1]
This protocol minimizes thermal stress to prevent the loss of HCl (which would revert the salt to a monohydrochloride).[1]
Step-by-Step Workflow
Dissolution: Place the crude solid in a flask. Add hot absolute Ethanol (70°C) dropwise. Swirl constantly. Add just enough solvent to dissolve the solid.[1][2]
Note: If the solid resists, add Methanol dropwise (max 10% volume) to assist.[1]
Clarification: If the solution is colored or contains particulate, add activated charcoal (1 wt%), stir for 5 mins, and filter hot through a Celite pad.
Nucleation Point: Return filtrate to heat (60°C). Add Ethyl Acetate dropwise until a faint, persistent cloudiness appears.[1]
Clearing: Add 2-3 drops of Ethanol to clear the cloudiness.[1] The solution is now saturated.
Controlled Cooling: Turn off the heat. Let the flask sit in the oil bath as it cools to room temperature (approx. 2 hours). Do not use an ice bath yet.
Why? Rapid cooling traps impurities and causes oiling.[1]
Crystallization: Once at Room Temp (RT), move to 4°C (fridge) for 4 hours.
Isolation: Filter the white needles/prisms under inert gas (Nitrogen/Argon) to prevent moisture absorption.[1] Wash with cold EtOAc.[1]
Drying: Dry in a vacuum oven at 40°C over
for 12 hours.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My product is "oiling out" (forming a sticky goo) at the bottom of the flask instead of crystals. Why?
Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary.[1] This happens when the anti-solvent (e.g., Ether/Hexane) is added too fast or the temperature drops too quickly, causing the salt to crash out as a supercooled liquid before it can organize into a lattice.
Re-heat the mixture until the oil redissolves (or add a small amount of MeOH until it does).
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side with a spatula to induce nucleation.[1]
Slower Anti-Solvent: Switch from Diethyl Ether to Ethyl Acetate or IPA .[1] Ether is too non-polar and "shocks" the system.
Agitation: Stir slowly (100 RPM). Fast stirring shears nuclei; zero stirring promotes oiling.
Q2: The NMR shows a non-integer stoichiometry (e.g., 1.6 HCl instead of 2.0 HCl).
Diagnosis: Thermal dissociation.[1] Piperidine nitrogens are basic, but the second proton (on the piperidine ring nitrogen) can be labile at high temperatures, especially if dried under high vacuum without a stabilizing atmosphere.
The Fix:
Re-acidification: Before the final recrystallization, dissolve the crude in MeOH and add 0.5 equivalents of HCl in Dioxane (4M) or TMSCl (which generates HCl in situ with MeOH).[1]
Avoid Water: Do not use aqueous HCl, as removing the water is difficult and promotes hydrolysis.
Q3: The salt is extremely hygroscopic and turns into a paste on the filter.
Diagnosis: Dihydrochloride salts are notorious "water sponges."[1]
The Fix:
Schlenk Filtration: Perform the filtration under a blanket of Nitrogen.
Wash Solvent: Do not use ether (which condenses atmospheric water due to cooling evaporation).[1] Use Chloroform or DCM for the final wash if the product is insoluble in them; they repel water better.
Desiccant: You must dry over Phosphorus Pentoxide (
) or KOH pellets in a vacuum desiccator.[1] Silica gel is not strong enough.
Q4: The product is colored (yellow/brown) even after recrystallization.
Diagnosis: Oxidation of the free amine prior to salt formation. Piperidine derivatives form N-oxides or imines upon air exposure.[1]
The Fix:
Charcoal is mandatory. Use "Norit" or equivalent activated carbon during the hot filtration step.
Solvent Switch: If charcoal fails, recrystallize from i-PrOH (Isopropyl Alcohol) .[1] Colored impurities often stay in the i-PrOH mother liquor better than in EtOH.[1]
Module 4: Logic & Workflow Visualization
Figure 1: Recrystallization Logic Tree
Caption: Decision matrix for solvent Selection and troubleshooting phase separation events.
Figure 2: The "Oiling Out" Mechanism vs. Crystallization
Caption: Understanding the thermodynamic competition between amorphous oiling and crystal lattice formation.
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification protocols).
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Foundational text on recrystallization thermodynamics and solvent selection).
Pfizer Inc. (2012).[1] Process for the preparation of Janus Kinase Inhibitors. (Patent describing purification of similar piperidine diamine salts using alcohol/ester systems).[1]
Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Technical grounding for "Oiling Out" and LLPS mechanisms). [1]
Troubleshooting low yields in the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride
This technical guide addresses the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride . Note on Chemical Identity: This guide specifically targets the gem-disubstituted motif (an ethyl group and an amine group attache...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride .
Note on Chemical Identity: This guide specifically targets the gem-disubstituted motif (an ethyl group and an amine group attached to the same carbon at the 4-position). Do not confuse this with 4-(ethylamino)piperidine (secondary amine) or 4-(aminomethyl)piperidine.
The most robust route for this scaffold involves a Grignard addition to a protected piperidone, followed by a Ritter reaction (or Azide insertion) to install the nitrogen. Low yields typically stem from two specific "bottlenecks": enolization during the Grignard step and elimination during the Ritter step.
Visual Workflow (DOT Diagram)
Caption: Critical control points in the synthesis. Red dashed paths indicate primary yield-loss mechanisms.
Phase 1: The Grignard Bottleneck
Symptom: Low conversion of piperidone; recovery of starting material (SM) despite using excess Grignard reagent.
Root Cause: Enolization. 4-Piperidones are basic and prone to enolization.[1] Standard Grignard reagents (EtMgBr) can act as a base rather than a nucleophile, deprotonating the
-carbon.
Troubleshooting Protocol
Variable
Standard Protocol (Low Yield)
Optimized Protocol (High Yield)
Mechanism of Action
Reagent
EtMgBr (in Ether/THF)
CeCl₃ + EtMgBr (Imamoto Conditions)
Cerium(III) increases oxophilicity, promoting nucleophilic attack over proton abstraction.
Temperature
0°C to RT
-78°C (Strict)
Low temperature suppresses the basicity of the organometallic species relative to its nucleophilicity.
Addition
Dropwise
Cannula transfer (pre-cooled)
Prevents local heating spikes which favor enolization.
Expert Insight: The Cerium Chloride Fix
If you are seeing <40% yield, switch to organocerium chemistry.
Dry your CeCl₃: Commercial CeCl₃·7H₂O must be dried at 140°C under high vacuum (0.1 mmHg) for 2 hours. It is hygroscopic; if it's not a fine white powder, it's wet.
Slurry Formation: Suspend dry CeCl₃ in THF at RT for 2 hours (ultrasonication helps).
Transmetallation: Cool to -78°C, add EtLi or EtMgBr, and stir for 30 mins before adding the ketone.
Reference: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society 111.12 (1989).
Phase 2: The Ritter Trap
Symptom: Formation of an olefin (alkene) instead of the amine; "gummy" polymers.
Root Cause: The tertiary alcohol intermediate is sterically crowded. Under acidic conditions, the carbocation can eliminate a proton to form the tetrahydropyridine (elimination) rather than accepting the nitrile nucleophile (substitution).
Troubleshooting Protocol
Q: My LCMS shows a mass corresponding to [M-18]. What happened?A: You formed the alkene via elimination.
Corrective Workflow:
Solvent System: Do not use neat sulfuric acid. Use Glacial Acetic Acid : Sulfuric Acid (9:1) as the solvent system. The acetic acid buffers the environment while H₂SO₄ provides the proton source.
Temperature Ramp:
Addition: Add H₂SO₄ dropwise at 0°C .
Reaction: Allow to warm to RT only . Do not heat to reflux until the intermediate acetamide is confirmed formed.
Nitrile Source: Use Chloroacetonitrile (ClCH₂CN) instead of Acetonitrile. The electron-withdrawing chlorine makes the nitrile nitrogen less nucleophilic initially, but the resulting carbocation trap is often cleaner for sterically hindered substrates. (Note: This requires more vigorous hydrolysis later).
Phase 3: Isolation & Salt Formation
Symptom: Product loss during aqueous workup; hygroscopic final salt.
Root Cause: 4-Ethylpiperidin-4-amine is a highly polar, low-molecular-weight diamine. It partitions into water.
Isolation Strategy
Do not rely on standard separatory funnel extraction with Ethyl Acetate.
Method A: Continuous Extraction
Basify the aqueous hydrolysate to pH > 12 using 50% NaOH.
Use a liquid-liquid continuous extractor with Dichloromethane (DCM) or Chloroform for 12–24 hours.
Pros: Avoids the difficult Ritter/Grignard equilibrium.
Cons: Starting material is significantly more expensive; Azides require safety precautions.
Q: Why is my final salt turning into a liquid on the bench?A: The dihydrochloride salt is extremely hygroscopic .
Fix: Filter under a nitrogen blanket. Store in a desiccator with P₂O₅. If it liquefies, redissolve in hot MeOH and precipitate with Et₂O.
Q: I see a peak at M+28 in the mass spec during the Ritter step.A: This is likely the Formamide impurity. If your acetonitrile was wet, water attacks the nitrilium ion prematurely. Ensure acetonitrile is distilled from CaH₂.
References
Imamoto Conditions (Grignard Optimization): Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." J. Am. Chem. Soc.[3] 111, no. 12 (1989): 4392–4398. Link
Ritter Reaction Review: Bishop, R. "The Ritter Reaction."[4][5][6] Comprehensive Organic Synthesis, Vol 6, Pergamon, 1991, pp. 261-300. Link
Isolation of Polar Amines: "Purification of Laboratory Chemicals" (Armarego & Chai). Butterworth-Heinemann, 7th Ed. Link
General Piperidine Synthesis: "Synthesis of 4-substituted piperidines." Organic Syntheses, Coll.[7] Vol. 10, p.667 (2004). Link
Managing the reactivity of the primary amine in 4-Ethylpiperidin-4-amine dihydrochloride
Core Directive: The "Gem-Disubstituted" Challenge Welcome to the technical support hub for 4-Ethylpiperidin-4-amine dihydrochloride . If you are experiencing low yields, regioselectivity issues, or coupling failures, the...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The "Gem-Disubstituted" Challenge
Welcome to the technical support hub for 4-Ethylpiperidin-4-amine dihydrochloride .
If you are experiencing low yields, regioselectivity issues, or coupling failures, the root cause is likely the structural environment of the primary amine.[1] Unlike a standard primary amine (e.g., ethylamine), the amine at the C4 position of this molecule is attached to a quaternary carbon (gem-disubstituted with an ethyl group).
The Technical Reality:
Steric Shielding: The C4-ethyl group acts as a steric shield, making the primary amine behave more like a "neopentyl" amine.[2] It is significantly less nucleophilic than the secondary amine in the piperidine ring.
The "Bully" Effect: The secondary amine (N1) is sterically accessible and electronically enriched. In any competition reaction, N1 will react orders of magnitude faster than the C4-primary amine.[2]
Salt Management: As a dihydrochloride (2HCl) salt, the molecule is a distinct ionic species.[2][3] Improper free-basing often leads to the formation of insoluble "gums" or aggregates that kill reactivity before it begins.[2]
Decision Matrix: Selectivity Workflow
Before starting your synthesis, determine your path using this logic flow. This diagram visualizes the critical decision points to avoid "dead-end" intermediates.
Figure 1: Chemoselectivity Decision Matrix. Note that direct functionalization of the primary amine without protecting the secondary amine is rarely successful.
Troubleshooting & FAQs
Module A: The "Salt" Trap (Solubility & Free-Basing)
Q: I tried to use the 2HCl salt directly in a DMF reaction with DIPEA, but I see a white precipitate and no reaction. What happened?
A: You likely formed a piperidinium-chloride aggregate.[2][4]
The dihydrochloride salt is highly polar and hygroscopic. When you add a tertiary base (DIPEA/TEA) to an organic solvent (DMF/DCM), the monohydrochloride or the free base may precipitate out because the lattice energy of the salt is high, and the free base is not fully soluble in the "wet" organic layer created by the hygroscopic salt.
Correct Protocol (The "Biphasic Switch"):
Do not free-base in situ for sensitive reactions. Perform a discrete free-basing step:
Dissolve the 2HCl salt in minimal Water (it is highly water-soluble).[2][4]
Q: I attempted to react the primary amine with an acid chloride (1.0 equiv), but NMR shows the acyl group attached to the piperidine nitrogen. Why?
A: This is a classic example of Nucleophilic Competition .
Despite the primary amine usually being "more accessible" in simple chains, in 4-ethylpiperidin-4-amine , the C4 position is a quaternary center.[2][1]
Q: I have N1-Boc protected material. I tried an EDC/NHS coupling to the primary amine, but the yield is <20%. Is the amine dead?
A: It is not dead, but it is "sleeping" due to the ethyl group's steric bulk. Standard peptide coupling conditions (EDC, HOBt, r.t.) are often too mild for amines attached to quaternary carbons.[2][1]
Optimization Guide for C4-NH2 Coupling:
Switch Coupling Agents: Move from carbodiimides (EDC/DCC) to Phosphonium or Uronium salts.[2][4]
Good: HATU (High reactivity, but expensive).[2][4][1]
Better:COMU or T3P (Propylphosphonic anhydride).[2][4] T3P is excellent for sterically hindered amines as it drives the reaction via a cyclic transition state.
Base Choice: Use Collidine (TMP) instead of DIPEA.[2][4] It buffers the system without alkylating the amine.
Temperature: Do not fear heat. These couplings often require 50°C - 60°C to overcome the activation energy barrier caused by the ethyl group.
The "Nuclear" Option: If coupling fails, convert your carboxylic acid to an Acid Chloride (using SOCl2 or Oxalyl Chloride) and react in DCM with Pyridine.[4] The high energy of the acid chloride overcomes the steric penalty.
Module D: Reductive Amination
Q: Can I perform reductive amination on the primary amine?
A: Yes, but be wary of over-alkylation .[2][4][1]
Because the C4-amine is hindered, the intermediate imine formation is slow.
Step 1: Form the imine/hemiaminal with the aldehyde before adding the reducing agent. Use a dehydrating agent (Ti(OiPr)4 or MgSO4) and heat (40°C) for 2-4 hours.[2][4]
Step 2: Cool to 0°C and add the reducing agent (NaBH(OAc)3).[4]
Warning: If you add everything in one pot, the aldehyde might reduce to the alcohol faster than it forms the imine with your hindered amine.
Experimental Protocol: Selective N1-Protection
If you cannot buy the N-Boc material, here is the validated protocol to make it from the 2HCl salt.
Objective: Selectively protect the Ring Nitrogen (N1) leaving the Primary Amine (C4) free.
Dissolution: Suspend 4-Ethylpiperidin-4-amine 2HCl (10 mmol) in Methanol (50 mL).
Cooling: Cool to -10°C (Ice/Salt bath). Temperature control is vital to suppress C4 reaction.[2][4]
Base Addition: Add TEA (2.1 equiv) dropwise over 20 mins.
Reagent Addition: Add Boc-Anhydride (Boc2O) (0.95 equiv) dissolved in MeOH dropwise over 1 hour.
Note: Using a slight deficit of Boc2O ensures the highly reactive N1 consumes it all, leaving the sluggish C4 amine untouched.
Workup: Stir for 2 hours at 0°C. Evaporate MeOH. Dissolve residue in Water/EtOAc.[2][4]
Purification: The aqueous layer will contain unreacted diamine (pH 10).[2][4] The organic layer contains the N-Boc product.[5]
Yield Expectations: 85-90% selectivity for N1-Boc.[2][4]
References
PubChem. (2025).[2][4][6] 4-Ethylpiperidine hydrochloride Compound Summary. National Library of Medicine.[2][4] [Link]
Kanzian, T., et al. (2009).[2][4][7][8] Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.[2][4][7] European Journal of Organic Chemistry.[2][4] (Demonstrates secondary amines are generally more nucleophilic than primary amines). [Link][4]
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses pKa modulation and steric effects in substituted piperidines). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Center.Ticket Subject: Troubleshooting Over-Alkylation in N-Substituted Piperidine Synthesis.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
You are encountering the "Menschutkin trap." In the direct alkylation of piperidines (secondary amines), the desired product (a tertiary amine) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group. This leads to a runaway reaction where the product competes for the alkylating agent, forming the undesired quaternary ammonium salt.
This guide provides two distinct workflows to resolve this:
Optimization of Direct Alkylation (
): Utilizing the "Cesium Effect" and kinetic control.
Reductive Amination: The mechanistic "firewall" that inherently prevents quaternization.
Module 1: The Mechanistic Diagnostic
Why is this happening?
The root cause is competitive kinetics. In a standard
reaction, the rate of the second alkylation () often exceeds the rate of the first ().
Figure 1: The kinetic competition in direct alkylation. If
, you will inevitably form quaternary salts unless specific constraints are applied.
Module 2: Direct Alkylation (
) Optimization
Use Case: When the alkylating agent is an alkyl halide/sulfonate and the corresponding aldehyde/ketone is unavailable or unstable.
The Solution: The "Cesium Effect" & Kinetic Throttling
Standard bases like
or often result in mixtures. Switching to Cesium Carbonate () in aprotic solvents significantly improves selectivity due to the "naked ion" effect, where the larger cesium cation forms a looser ion pair with the carbonate, enhancing the specific deprotonation of the ammonium intermediate without accelerating the quaternization step to the same degree.
Protocol 1: Cesium-Promoted Mono-Alkylation
Variable
Recommendation
Rationale
Base
(1.5 - 2.0 eq)
Higher solubility in organic solvents; promotes mono-alkylation via the "Cesium Effect" [1].
Solvent
Acetonitrile (MeCN) or DMF
Polar aprotic solvents stabilize the transition state.[1] MeCN is easier to remove.
Stoichiometry
Piperidine Excess (1.2 eq)
Statistical probability favors the attack of the starting material over the product.
Addition Mode
Syringe Pump Addition
Add the Alkyl Halide (dissolved in solvent) over 2–4 hours. This keeps [R-X] low, starving the secondary reaction.
Temperature
0°C RT
Lower temperatures increase the between and , favoring the lower activation energy path (usually ).
Step-by-Step Workflow:
Dissolve Piperidine (1.2 mmol) and
(2.0 mmol) in anhydrous MeCN (5 mL).
Cool the suspension to 0°C.
Dissolve Alkyl Halide (1.0 mmol) in MeCN (2 mL).
Critical Step: Add the Alkyl Halide solution dropwise via syringe pump over 2 hours.
Allow to warm to Room Temperature (RT) and stir until TLC indicates consumption of R-X.
Filter off inorganic salts, concentrate, and purify.
Module 3: The "Gold Standard" – Reductive Amination
Use Case: If you can access the aldehyde or ketone analog of your alkyl group.
Verdict: This is the definitive fix . It bypasses the
mechanism entirely.
Why It Works
Reductive amination proceeds via an iminium ion intermediate.[2]
Piperidine + Aldehyde
Iminium Ion.
Iminium Ion + Hydride
Tertiary Amine.
The Stop: The resulting Tertiary Amine cannot react with the aldehyde to form a new iminium ion (it lacks the N-H proton required for dehydration). The reaction dead-ends at the desired product.
Figure 2: The mechanistic "firewall" of reductive amination. The pathway physically cannot proceed to a quaternary salt.
Protocol 2: The Abdel-Magid Method (STAB)
This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces iminiums faster than aldehydes, preventing side reactions [2].
Reagent
Equivalents
Notes
Piperidine
1.0 eq
Limiting reagent (usually).
Aldehyde
1.1 - 1.2 eq
Slight excess ensures full conversion.
STAB
1.4 - 1.5 eq
Sodium Triacetoxyborohydride ().
Acetic Acid
1.0 - 2.0 eq
Crucial: Catalyzes iminium formation.
Solvent
DCE or THF
1,2-Dichloroethane (DCE) is standard; THF is a greener alternative.
Step-by-Step Workflow:
Mix Piperidine (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL).
Add Acetic Acid (1.5 mmol). Stir for 10–30 minutes to equilibrate the iminium species.
Add STAB (1.5 mmol) in one portion. (Gas evolution may occur).[3]
Stir at RT for 2–16 hours.
Quench: Add saturated aqueous
.
Extract with DCM or EtOAc. The product is the tertiary amine.[4]
Troubleshooting & FAQs
Q1: I tried Direct Alkylation (
) and still have 15% Quaternary salt. My starting material is very expensive, so I can't use it in excess.
Fix: Use the "Reverse Addition" technique combined with a temporary protecting group strategy (e.g., Boc-protection of the piperidine is not applicable here, but you can use a temporary bulky group), OR switch to the
Reductive Amination protocol.
Advanced Tip: If you must use
, add the Piperidine slowly to a large excess of the alkyl halide? No, that favors quats. You must add the Alkyl Halide extremely slowly (syringe pump, 6+ hours) to the Piperidine. If the piperidine is precious, use 1.0 eq Piperidine + 0.8 eq Alkyl Halide. You will recover unreacted Piperidine, but you will have almost zero Quaternary salt.
Q2: In Reductive Amination, I see an impurity that looks like an alcohol.
Cause: You reduced the aldehyde directly before it formed the imine.
Fix: Ensure you are using STAB (
), not Sodium Borohydride (). is too strong and reduces aldehydes rapidly. If using STAB, ensure you pre-stir the amine and aldehyde with Acetic Acid for 30 mins before adding the hydride.
Q3: Can I use Sodium Cyanoborohydride (
) instead of STAB?
Answer: Yes, but it is highly toxic and requires pH control (pH 6) to be effective. STAB is safer, easier to handle, and generally provides higher yields for this specific transformation [2].
Q4: My Alkyl Halide is a secondary halide (e.g., Isopropyl iodide). The reaction is stuck.
Analysis: Secondary halides are sterically hindered and prone to elimination (
).
Fix: Switch to Reductive Amination using Acetone (or the corresponding ketone). It is much faster and cleaner to make N-isopropyl piperidine via acetone + STAB than via isopropyl iodide + base.
References
Salvatore, R. N., et al. (2002).[5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4] Journal of Organic Chemistry, 67(2), 674–683.[5] Link
Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
Kumpaty, H. J., et al. (2003).[8] "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation." Synthesis, 2003(14), 2206–2210.[2] Link
Addressing solubility issues of 4-Ethylpiperidin-4-amine dihydrochloride in organic solvents
Topic: 4-Ethylpiperidin-4-amine Dihydrochloride Case ID: SOL-PIP-04-ET Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The Solubility Paradox You are encountering solubility issues...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Ethylpiperidin-4-amine Dihydrochloride
Case ID: SOL-PIP-04-ET
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The Solubility Paradox
You are encountering solubility issues because 4-Ethylpiperidin-4-amine dihydrochloride is a diamine salt with a high lattice energy.[1][2] While the ethyl group adds a fraction of lipophilicity, the dihydrochloride nature (2x HCl) dominates the physical properties, creating a highly polar ionic lattice.
The Problem: The salt is insoluble in standard organic reaction solvents (DCM, THF, Toluene, Diethyl Ether).
The Solution: You cannot force the salt into these solvents. You must either (A) Break the Lattice (convert to free base) or (B) Change the Solvent System (use polar aprotic or biphasic conditions).[2]
Diagnostic Decision Tree
Before proceeding, select your experimental requirement using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Technical Protocols & Troubleshooting
Scenario A: You need to run a reaction in DCM or THF (Anhydrous)
The salt will not dissolve. You must liberate the free amine in situ.[1]
The Mechanism:
The dihydrochloride salt is an ionic solid. Adding a tertiary amine base (like Diisopropylethylamine - DIPEA) acts as a proton shuttle, deprotonating the piperidine and the primary amine, allowing them to enter the organic phase and react.
Protocol:
Suspend: Place the 4-Ethylpiperidin-4-amine 2HCl in the anhydrous solvent (DCM or THF). It will appear as a slurry.
Add Base (Critical Step): Add at least 2.5 to 3.0 equivalents of DIPEA or Triethylamine (TEA).[2]
Why? You need 2.0 eq just to neutralize the 2HCl. The remaining 0.5-1.0 eq acts as the scavenger for the reaction byproduct (e.g., HCl from an acid chloride).[2]
Sonicate: Sonicate for 5-10 minutes. The mixture may not become perfectly clear, but the reactive free base is now in equilibrium in the solution.
React: Add your electrophile. As the free amine reacts, the equilibrium shifts, pulling more salt into the reactive cycle (Le Chatelier’s principle).
Common Failure Point: Using only 1.0-1.5 eq of base.[1][2] The amine remains protonated (ammonium form) and is non-nucleophilic.[2]
Scenario B: Isolation of the Free Base (Pre-Reaction)
You want to isolate the pure oil/solid free base to dissolve it in organics.[1]
Risk Warning: 4-Ethylpiperidin-4-amine (Free Base) has a low Carbon-to-Nitrogen ratio (C7:N2).[1][2] It is likely water-soluble. Standard extraction (Water/DCM) may result in product loss to the aqueous layer.[1][2]
Optimized Extraction Protocol:
Dissolve: Dissolve the 2HCl salt in a minimum amount of water.
Basify: Cool to 0°C. Add 4M NaOH or KOH dropwise until pH > 12.
Salt Out (Crucial): Saturate the aqueous solution with solid NaCl. This increases the ionic strength, forcing the organic amine out of the water phase ("Salting Out").
Extract: Do not use straight Diethyl Ether. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1][2] The alcohol helps extract polar amines.
Dry: Dry organic layer over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.
Q: I tried "Method B" (In-Situ) but my yield is low. Why?A: The "Heterogeneous Surface Problem." The 2HCl salt might be forming a hard "crust" that prevents the organic base (DIPEA) from penetrating the crystal lattice.
Fix: Switch to Method A (Schotten-Baumann) .[2] Dissolve the salt in a small amount of water. Add this to a rapidly stirring mixture of DCM (containing your electrophile) and use an inorganic base (Na₂CO₃ or NaOH) in the water phase.[2] The reaction happens at the interface.
Q: Can I use Phase Transfer Catalysis (PTC)?A: Yes. If you must keep the system anhydrous but the salt won't dissolve, add 5-10 mol% of Tetrabutylammonium Chloride (TBAC) or 18-Crown-6 .[1][2] This helps shuttle the chloride ions and solubilize the ionic pairs in the organic phase.
Q: Is the compound hygroscopic?A: Yes, diamine dihydrochlorides are typically hygroscopic. If your "dry" salt is clumping or sticky, it has absorbed water. This water will hydrolyze sensitive reagents (like acid chlorides).[2] Dry the salt in a vacuum oven at 40°C over P₂O₅ before use.
Visualizing the "Salting Out" Workflow
Use this diagram to visualize the critical extraction step for this polar amine.
Figure 2: Optimized extraction workflow to prevent loss of the polar free base into the aqueous layer.
References & Authority
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
Context: Foundational principles of amine salt lattice energy and solubility switching.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Context: Standard protocols for "Salting Out" water-soluble amines (Section 2.21).[1][2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23448130, 4-Ethylpiperidine hydrochloride. Retrieved from [Link]
Context: Verification of the chemical structure and homologous properties. Note: While the specific diamine 4-amine-4-ethyl variant is a catalog item, the physical properties are inferred from the closest homologous piperidine salts.[1][2]
Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Retrieved from [Link][2]
Context: Selection of appropriate bases (DIPEA vs. Pyridine) for in-situ neutralization.[1][2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Stability of 4-Ethylpiperidin-4-amine dihydrochloride under different storage conditions
Introduction Welcome to the technical support hub for 4-Ethylpiperidin-4-amine dihydrochloride . As a gem-disubstituted piperidine scaffold, this compound is a critical intermediate in the synthesis of GPCR ligands and k...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for 4-Ethylpiperidin-4-amine dihydrochloride . As a gem-disubstituted piperidine scaffold, this compound is a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.[1] However, its stability is frequently misunderstood.[1]
While the dihydrochloride salt form (
) significantly stabilizes the volatile free base against oxidation, it introduces a new variable: aggressive hygroscopicity .[1] The presence of two ionic centers (the secondary piperidine amine and the primary C4-amine) creates a high lattice energy that is easily disrupted by atmospheric moisture.[1]
This guide moves beyond standard MSDS boilerplate to provide actionable, experiment-centric advice.
Module 1: Solid State Stability & Storage
The Core Challenge: Hygroscopicity
The primary failure mode for this compound is not chemical decomposition, but physical degradation via deliquescence. When the salt absorbs water, it does not just "get wet"; the water molecules disrupt the crystal lattice, leading to:
Stoichiometric Drift: Weighing 10 mg of "wet" salt might only yield 7 mg of active compound.[1]
Hydrolytic Vulnerability: While the salt is stable, absorbed water creates a micro-aqueous environment that facilitates proton exchange and potential reaction with atmospheric
Required in the secondary container to scavenge trapped humidity.[1]
Visual Workflow: Handling Hygroscopic Salts
Use the following logic flow to determine the correct handling procedure based on the physical state of your compound.
Figure 1: Decision tree for handling 4-Ethylpiperidin-4-amine dihydrochloride based on physical inspection.
Module 2: Solution Stability (DMSO vs. Water)
Researchers often ask if they can store stock solutions.[1] The answer depends heavily on the solvent system.[1]
Solvent Compatibility Table
Solvent
Stability Rating
Max Storage Time (-20°C)
Notes
Water (Milli-Q)
⭐⭐⭐⭐
1 Month
Highly soluble. pH will be acidic (~pH 2-3).[1] Stable, but prone to microbial growth if not sterile.[1]
DMSO
⭐⭐⭐
2 Weeks
Soluble. Warning: DMSO is hygroscopic.[1][2] Wet DMSO can facilitate oxidation of the amine over time.
Methanol/Ethanol
⭐⭐
< 24 Hours
Good solubility, but protic solvents can facilitate transacylation if esters are present in other reagents.[1] Evaporation changes concentration.[1]
Critical FAQ: The "Yellowing" Effect
Q: My DMSO stock solution turned faint yellow after a week. Is it degraded?
A: Likely, yes.[1] This is a classic sign of N-oxidation .[1]
Mechanism: Trace peroxides in non-anhydrous DMSO react with the amine to form N-oxides.
Prevention: Use high-grade, anhydrous DMSO packed under argon.[1] Store single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.
Module 3: Troubleshooting & FAQs
Issue 1: "The compound is sticky and hard to weigh."
Diagnosis: The hygroscopic dihydrochloride salt has absorbed atmospheric water.[1]
Immediate Action:
Do not use heat gun (thermal degradation risk).[1]
Place the open vial in a vacuum desiccator over
or activated silica gel for 12 hours.
Correction Factor: If you must use it "wet", perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the actual weight percent of the active compound.[1]
Issue 2: "I see extra peaks in my LCMS."
Diagnosis: Potential degradation or salt dissociation artifacts.[1]
Analysis:
Broad Peak shapes: In unbuffered LCMS runs, the free amine and HCl salt can equilibrate, causing peak tailing.[1] Fix: Add 0.1% Formic Acid or TFA to your mobile phase to ensure the amine remains fully protonated.
Visual Mechanism: Degradation Pathways[1]
Figure 2: Primary degradation pathways triggered by environmental exposure.[1]
Module 4: Analytical Validation Protocol
To validate the integrity of your batch before critical experiments, use this self-validating protocol.
Visual Inspection
Pass: White to off-white crystalline powder.[1][4]
Fail: Yellow/orange discoloration or paste-like consistency.[1]
Pass: Clear, colorless solution within 30 seconds.
Fail: Turbidity or insoluble particulates (suggests polymerization or contamination).[1]
Chemical Verification (1H-NMR)
Run a proton NMR in
.
Key Diagnostic: Look for the ethyl group triplet/quartet and the piperidine ring protons.
Salt Stoichiometry Check: Integration of the protons relative to an internal standard can confirm if the 2HCl stoichiometry is intact or if excess HCl/Water is present.[1]
References
Fisher Scientific. (2024).[1][5] Safety Data Sheet: 4-Amino-1-piperidinecarboxylate derivatives. Retrieved from .[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Piperidine Derivatives.[1] Retrieved from .[1]
Sigma-Aldrich. (2025).[1] Technical Bulletin: Handling and Storage of Hygroscopic Amine Salts.[1] Retrieved from .[1]
BenchChem. (2025).[1] Synthetic Guide for Ethyl-piperidin-4-ylmethyl-amine. Retrieved from .[1]
G.O. Young. (2022).[1] Hygroscopicity of organic compounds as a function of organic functionality.[1] Atmospheric Chemistry and Physics.[1] Retrieved from .[1]
Identification and characterization of impurities in 4-Ethylpiperidin-4-amine dihydrochloride samples
[1][2] Status: Active Last Updated: February 20, 2026 Reference ID: TSC-GUIDE-4EP-001 Audience: Analytical Chemists, CMC Leads, Process Development Scientists[1][2] Introduction Welcome to the Technical Support Center. T...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Status: Active
Last Updated: February 20, 2026
Reference ID: TSC-GUIDE-4EP-001
Audience: Analytical Chemists, CMC Leads, Process Development Scientists[1][2]
Introduction
Welcome to the Technical Support Center. This guide addresses the identification, characterization, and control of impurities in 4-Ethylpiperidin-4-amine dihydrochloride (CAS: 1219958-63-4).[1][2]
As a critical building block for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib), the purity of this diamine intermediate is governed by stringent ICH Q3A/B thresholds.[2] However, its chemical nature—highly polar, basic, and UV-transparent —creates a "perfect storm" for analytical failure.[2] This guide replaces generic advice with root-cause troubleshooting for the specific challenges posed by this molecule.
Module 1: Detection Challenges (The "Invisible" Impurities)
User Question:
"I injected my sample at 1.0 mg/mL but see a flat baseline at 254 nm. Even at 210 nm, the noise is too high to quantify impurities at 0.05%. Is my column dead?"
Root Cause Analysis:
Your column is likely fine.[1] The problem is the molecule. 4-Ethylpiperidin-4-amine lacks a conjugated
-system (chromophore).[1][2] Aliphatic amines only exhibit weak end-absorption (<205 nm), where mobile phase cut-off (acetonitrile/formic acid) creates massive background noise.[1][2]
Troubleshooting Protocol:
Option A: Universal Detection (Recommended)
If available, switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[2] These detectors respond to mass, not optical properties, making them ideal for non-chromophoric salts.
Figure 1: Workflow for selecting the appropriate detection technique based on laboratory instrumentation.
Module 2: Separation & Retention (The "Unretained" Peak)
User Question:
"The main peak elutes at the void volume (t0) on my C18 column, and the impurities are co-eluting. How do I retain a hydrophilic diamine?"
Root Cause Analysis:
The compound is a dihydrochloride salt of a small, polar diamine.
Polarity: It prefers the aqueous phase, leading to zero retention on hydrophobic C18.
Silanol Interaction: At standard pH (3-4), residual silanols on the silica support are ionized (negative), and your amine is protonated (positive).[1][2] This causes "ion-exchange" secondary interactions, resulting in severe peak tailing.[1][2]
Optimized Methodologies
We recommend HILIC as the primary method, with Ion-Pairing RP as the alternative.[1][2]
Additive: 0.1% Perfluoropentanoic Acid (PFPA) or Trifluoroacetic Acid (TFA) .[1][2]
Mechanism: The acid forms a neutral hydrophobic ion-pair with the amine, allowing it to stick to the C18 chain.[1][2]
Warning: Ion-pairing agents suppress MS ionization.[1][2] Do not use PFPA with LC-MS.[1][2]
Module 3: Impurity Characterization (The "Usual Suspects")
User Question:
"I have a recurring impurity at RRT 1.2. What is it likely to be?"
Technical Insight:
Based on the standard Strecker synthesis or reductive amination routes used for this scaffold (often for Tofacitinib), specific byproducts are chemically probable.
Theoretical Chloride Content: ~35.2% (Calculated based on MW ~201.14 g/mol for 2HCl salt).[1]
Issue: The amine is hygroscopic. If the Cl content is low, the sample has likely absorbed water (check TGA/KF). If Cl is high, you may have excess HCl trapped in the lattice.
Validation: Dissolve in water and titrate with Silver Nitrate (
) to confirm stoichiometry. An incorrect salt form will affect the pH of your formulation and the retention time in pH-sensitive HPLC methods.[1][2]
References & Regulatory Standards
ICH Q3A (R2): Impurities in New Drug Substances. Defines reporting threshold (0.05%), identification threshold (0.10%), and qualification threshold (0.15%) for API intermediates.
ICH Q3B (R2): Impurities in New Drug Products. Relevant if this intermediate is carried forward into the final dosage form.
HILIC Applications: Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling.[1][3][5] Discusses separation of polar amines.
Tofacitinib Synthesis: Discovery and Optimization of Janus Kinase Inhibitors. Provides context on the synthetic route and likely N-benzyl/N-methyl impurities.[1][2]
Disclaimer: This guide is for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.
Improving the selectivity of reactions involving 4-Ethylpiperidin-4-amine dihydrochloride
To: Research Team From: Technical Support Center (Organic Synthesis Division) Subject: Technical Guide: Selectivity & Handling of 4-Ethylpiperidin-4-amine Dihydrochloride Diagnostic Phase: Confirming Your Isomer Before p...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Technical Support Center (Organic Synthesis Division)
Subject: Technical Guide: Selectivity & Handling of 4-Ethylpiperidin-4-amine Dihydrochloride
Diagnostic Phase: Confirming Your Isomer
Before proceeding with synthesis, we must resolve a common nomenclature ambiguity found in vendor catalogs. "4-Ethylpiperidin-4-amine" is often used loosely for two distinct structural isomers with drastically different reactivities.
Selectivity Issue: Trivial (Primary reacts; Tertiary is basic only).
Selectivity Issue:Critical. Competition between hindered Primary and unhindered Secondary.
Note: This guide addresses Isomer B (Gem-disubstituted) as the primary focus, as it presents the complex selectivity challenges implied by your inquiry. If you are working with Isomer A, refer to the "Salt Handling" section.
Technical Troubleshooting: The "Steric Inversion" Effect
If you are working with Isomer B (4-Amino-4-ethylpiperidine) , standard textbook reactivity rules (Primary > Secondary) often fail.
The Problem: The primary amine at C4 is attached to a quaternary carbon (gem-disubstituted with an ethyl group). This creates a "neopentyl-like" steric environment.
The Consequence: The secondary ring amine (unhindered) often becomes more nucleophilic than the primary exocyclic amine (hindered).
Selectivity Decision Matrix
Goal
Reagent Strategy
Protocol Logic
React Ring NH (Secondary)
Electrophile (1.0 eq) at -10°C
The unhindered secondary amine reacts fastest kinetically. The primary amine is too shielded by the ethyl group to compete at low temps.
React Exocyclic NH₂ (Primary)
Protect Ring NH first
Direct reaction is difficult. Use Boc-protection on the ring, then functionalize the primary amine, then deprotect.
React Both
Excess Electrophile + Heat
Heat is required to overcome the activation energy barrier of the hindered primary amine.
Experimental Protocols
Protocol A: Selective Protection of Ring Nitrogen (Secondary)
Target: 4-Amino-4-ethylpiperidine
This method selectively protects the secondary amine with Boc, leaving the hindered primary amine free.
Free-Basing (In Situ): Suspend the dihydrochloride salt in DCM. Add
dropwise at 0°C. Stir for 15 min until the solution clears (indicating salt neutralization).
Controlled Addition: Dissolve
(0.95 eq) in DCM. Add this solution dropwise over 60 minutes to the amine mixture at 0°C.
Why? Slow addition ensures the most reactive amine (the unhindered secondary ring NH) consumes the reagent before the hindered primary amine has a chance to react.
Quench: Add water. The organic layer contains the N-Boc-4-amino-4-ethylpiperidine.
Validation: Check LCMS. You should see Mono-Boc (Major) vs Di-Boc (Trace).
Protocol B: Handling the Dihydrochloride Salt (Free-Basing)
Applicable to both Isomer A and Isomer B.
Reaction failures are often due to incomplete neutralization of the dihydrochloride salt, leaving the amines protonated and non-nucleophilic.
Procedure:
Dissolve the dihydrochloride salt in minimal water (approx. 3 mL/g).
Add 4M NaOH until pH > 12.
Extract exhaustively with DCM/Isopropanol (3:1) .
Note: Pure DCM often fails to extract polar diamines. The addition of Isopropanol increases polarity and recovery yield.
Dry over
and concentrate. Use the fresh free base immediately to avoid carbonate formation from air.
Mechanistic Visualization
The following diagram illustrates the "Steric Inversion" pathway for Isomer B, showing why the secondary amine reacts preferentially.
Figure 1: Mechanistic pathway showing the steric inversion effect in gem-disubstituted piperidines.
Frequently Asked Questions (FAQ)
Q: I am using Isomer A (1-Ethylpiperidin-4-amine) and my yield is low. Why?A: This is likely a solubility or salt issue. The tertiary N-ethyl group makes the molecule highly basic but not nucleophilic. If you use the dihydrochloride salt directly in a non-polar solvent (like THF) with a weak base (like bicarbonate), the primary amine may remain protonated (inactive). Solution: Use Protocol B to free-base the amine first, or use a stronger organic base (DIPEA) in a polar solvent (DMF/DMSO).
Q: Can I use reductive amination on the primary amine of Isomer B without protecting the ring?A: Risky. Aldehydes will react with the secondary ring amine to form enamines or aminals faster than they form imines with the hindered primary amine. Recommendation: Always Boc-protect the ring nitrogen first (Protocol A), then perform reductive amination, then deprotect.
Q: How do I distinguish the two isomers analytically?A: Use 1H NMR .
Isomer A (N-Ethyl): You will see a quartet (2H) and triplet (3H) for the ethyl group at typical aliphatic shifts (
2.4-2.5 ppm) and the ring protons will be symmetric.
Isomer B (C-Ethyl): The ethyl group is on a quaternary carbon. You will see the ethyl signals, but the ring protons will show complex splitting due to the rigid gem-disubstituted center, and the chemical shift of the ethyl
will be distinct (shielded, 1.4-1.6 ppm).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211557, 4,4'-Ethylenedipiperidine dihydrochloride. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Chapter 16: Chemoselectivity and protecting groups in amines).
Catalyst selection for reactions with 4-Ethylpiperidin-4-amine dihydrochloride
Here is the technical support guide for 4-Ethylpiperidin-4-amine dihydrochloride , structured as a high-level troubleshooting resource for researchers. Topic: Catalyst Selection & Reaction Optimization CAS Registry Numbe...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for 4-Ethylpiperidin-4-amine dihydrochloride , structured as a high-level troubleshooting resource for researchers.
Topic: Catalyst Selection & Reaction Optimization
CAS Registry Number: (Generic reference to 4-amino-4-ethylpiperidine scaffold)
Molecular Context: Gem-disubstituted
-quaternary amine; Dual-nitrogen nucleophile.
Core Challenges & Molecule Analysis
The "Gem-Disubstituted" Trap:
This molecule presents a deceptive challenge. While it appears to be a simple diamine, the 4-position contains a primary amine attached to a quaternary carbon . This creates massive steric bulk (the "gem-diethyl" effect equivalent), making the exocyclic amine significantly less nucleophilic and harder to couple than standard primary amines.
The "Salt" Penalty:
As a dihydrochloride (
) salt, this reagent is acidic.
Catalyst Poisoning: Chloride ions (
) can coordinate tightly to Palladium, displacing labile ligands and shutting down the catalytic cycle (forming unreactive palladates).
Base Consumption: The salt requires 2 equivalents of base just to neutralize, altering the stoichiometry and ionic strength of your reaction matrix.
Interactive Troubleshooting Guides
Module A: The Reaction is Stalling or Catalyst Deactivates Immediately
Diagnosis: The dihydrochloride salt is likely poisoning the catalyst or consuming the base required for the transmetalation step.
Q: Can I just add more base to the reaction vessel?A: Generally, no . While adding 3-4 equivalents of base (e.g.,
) can work for simple substrates, the resulting high concentration of inorganic salts () and the presence of free chloride ions often inhibit the delicate oxidative addition/reductive elimination balance required for hindered amines.
Protocol: The "Ex-Situ" Free-Basing (Recommended)
Do not generate the free base in situ for difficult couplings. Isolate it first.
Dissolve the dihydrochloride salt in minimal water (
).
Add
dropwise until pH > 12.
Extract
with DCM (Dichloromethane). Note: The amine is polar; multiple extractions are vital.
Dry over
, filter, and concentrate immediately before use.
Storage Warning: The free base absorbs
from air rapidly to form carbamates. Store under Argon.
Module B: Catalyst Selection for C-N Coupling (Buchwald-Hartwig)
Diagnosis: You are getting low yields or no product. The solution depends entirely on which nitrogen you are trying to couple.
Scenario 1: Coupling the Ring Nitrogen (Secondary Amine)
Target: Functionalizing the piperidine ring.[1][2][3][4][5]
Difficulty: Low to Moderate.[6][7]
Parameter
Recommendation
Technical Rationale
Catalyst
RuPhos Pd G4
RuPhos is the gold standard for secondary amines; G4 precatalyst ensures rapid activation.
Alternative
Pd(OAc)₂ + BINAP
Older system, works well for unhindered secondary amines if cost is a factor.
Base
Strong base facilitates rapid transmetalation.
Solvent
Toluene or THF
Non-polar solvents often favor the active catalytic species.
Scenario 2: Coupling the Exocyclic Nitrogen (Hindered Primary Amine)
Target: Functionalizing the 4-amino group (
-quaternary center).
Difficulty:High .[8] This is the bottleneck.
Parameter
Recommendation
Technical Rationale
Catalyst
BrettPhos Pd G4
BrettPhos is specifically engineered for primary amines. Its bulk prevents bis-arylation, and its electronic richness drives the difficult oxidative addition.
Alternative
tBuBrettPhos Pd G3
If the aryl halide is electron-rich or unreactive (e.g., aryl chlorides).
Base
LHMDS (1.0M in THF)
Soluble bases are crucial here. LHMDS prevents the "clumping" seen with alkoxides in hindered systems.
Temperature
High energy barrier due to steric hindrance at the quaternary carbon.
Module C: Regioselectivity (The "Dual-Amine" Problem)
Q: I want to react the 4-amino group, but the ring nitrogen keeps reacting. How do I stop it?A: You cannot rely on kinetics alone. The ring nitrogen (secondary) is less sterically hindered than the 4-amino group (primary on quaternary C), making it kinetically faster in nucleophilic attacks.
The Mandatory Protection Strategy:
You must use an orthogonal protecting group strategy.
Purchase/Synthesize: 1-Boc-4-ethylpiperidin-4-amine (protect the ring).
Couple: Perform the Buchwald-Hartwig on the 4-amino group using BrettPhos Pd G4 .
Caption: Decision logic for handling salt interference and selecting the correct catalytic system based on regioselectivity requirements.
Amide Coupling Guidelines
If your goal is to form an amide (Reaction with Carboxylic Acid) rather than an aryl amine:
The Challenge: The
-quaternary center reduces the nucleophilicity of the primary amine significantly. Standard EDC/HOBt couplings often fail or stall.
Recommended Protocol:
Coupling Reagent: Use HATU or COMU . These uronium-based reagents are superior for sterically hindered amines.
Base: DIPEA (3.0 equiv).
Solvent: DMF (Polar aprotic helps stabilize the transition state).
Additives: If using HATU, ensure the acid is pre-activated for 5-10 mins before adding the amine.
Data Summary: Ligand Performance for
-Quaternary Amines
Comparison of phosphine ligands for the arylation of hindered primary amines (like 4-ethylpiperidin-4-amine).
Ligand Class
Specific Ligand
Steric Bulk
Success Rate (Hindered)
Notes
Biaryl Dialkylphosphine
BrettPhos
Very High
Excellent (>90%)
The "Go-To" for this specific molecule.
Biaryl Dialkylphosphine
RuPhos
High
Moderate (40-60%)
Better for secondary amines; struggles with -quaternary primary centers.
Biaryl Dialkylphosphine
XPhos
High
Low (<20%)
Often leads to reduction of the aryl halide rather than coupling.
Bisphosphine
BINAP/DPPF
Moderate
Poor (0%)
Lacks the steric bulk to promote reductive elimination in crowded systems.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Context: Establishes BrettPhos as the premier ligand for hindered primary amines.
Green, R. A., & Hartwig, J. F. (2014).[8][9] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.
Context: Discusses the mechanistic complications of using ammonium salts (like dihydrochlorides)
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary Alkylamines with Aryl Halides." Chemical Science.
Context: Provides protocols for coupling amines with
-qu
Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Palladium-Catalyzed C-N Coupling of a Hindered Primary Amine." Journal of Organic Chemistry.
Context: Detailed kinetic analysis of why standard catalysts fail with gem-disubstituted amines.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Monitoring Synthesis of 4-Ethylpiperidin-4-amine 2HCl
Ticket ID: #TLC-PIP-004
Subject: Optimization of TLC protocols for highly polar diamine salts
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Monitoring the synthesis of 4-Ethylpiperidin-4-amine dihydrochloride presents a dual challenge: the high polarity of the diamine product and the presence of the hydrochloride salt, which immobilizes the compound on silica gel. Standard TLC protocols often fail, resulting in baseline retention or severe streaking.
This guide provides a validated, self-consistent method for monitoring this reaction, focusing on sample neutralization and mobile phase engineering .
Part 1: The Core Protocol (SOP)
The "Mini-Workup" Sample Preparation
The Problem: You cannot spot the reaction mixture directly if it is in acidic media (e.g., HCl/Dioxane). The amine salt (
) interacts strongly with the silica stationary phase (also acidic), causing the spot to stick to the baseline.
The Solution: You must convert the salt to the free base before spotting.
Protocol:
Aliquot: Take
of the reaction mixture.
Neutralize: Dispense into a small vial containing
of Saturated Aqueous (or ).
Extract: Add
of Dichloromethane (DCM) or Ethyl Acetate. Cap and shake vigorously.
Spot: Allow layers to separate. Spot the bottom organic layer (if DCM) onto the TLC plate.
Mobile Phase Optimization
Aliphatic diamines require a basic modifier to suppress silanol ionization on the silica plate.
Result: Brown spots for all organics. Good for checking total mass balance.
Part 2: Visual Workflows
Workflow 1: Sample Preparation Logic
This diagram illustrates the mandatory "Mini-Workup" required to visualize amine salts.
Caption: Figure 1. The "Mini-Workup" converts the immobilized amine salt into the mobile free base for accurate TLC analysis.
Workflow 2: Troubleshooting Decision Tree
Use this logic to resolve common TLC issues during the synthesis.
Caption: Figure 2. Diagnostic logic for resolving common TLC failures with polar amines.
Part 3: Troubleshooting & FAQs
Q1: My product spot is "streaking" badly, spanning half the plate. What is happening?A: This is "tailing," caused by the interaction between the basic amine nitrogens and the acidic silanol (Si-OH) groups on the TLC plate.
Fix: Ensure your mobile phase contains Ammonium Hydroxide (
) . The ammonia competes for the silanol sites, allowing your amine product to travel as a tight band.
Pro-Tip: Pre-saturate the TLC chamber with the eluent vapor for 15 minutes before running the plate.
Q2: I see a spot for my starting material, but the product area is empty. Is the reaction failing?A: Not necessarily. 4-Ethylpiperidin-4-amine is not UV-active (unless derivatized). If you are only using a UV lamp (254 nm), you will miss the product entirely.
Fix: You must use a chemical stain. Ninhydrin is the gold standard here. The diamine product should turn a deep purple/red upon heating.
Q3: Can I monitor the reaction by checking the disappearance of the Starting Material (SM) only?A: Yes, but it is risky.
Scenario: If your SM is N-Boc protected, it will be UV active and less polar (High Rf in Hex/EtOAc).
Risk:[5][7] Disappearance of SM confirms consumption, but it does not confirm formation of the desired product (it could be degrading). Always try to visualize the product spot (low Rf in DCM/MeOH/NH4OH) to confirm mass balance.
Q4: Why does the Rf change depending on how much sample I spot?A: Overloading. Polar amines easily overload the silica capacity.
Fix: Dilute your "mini-workup" organic layer 1:10 with DCM before spotting. A faint, tight spot is better than a large, streaky blob for calculating Rf.
References
BenchChem. (2025).[1][8] A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Retrieved from
Work-up procedures to isolate 4-Ethylpiperidin-4-amine dihydrochloride from a reaction mixture
Topic: Work-up procedures to isolate 4-Ethylpiperidin-4-amine dihydrochloride from a reaction mixture Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Work-up procedures to isolate 4-Ethylpiperidin-4-amine dihydrochloride from a reaction mixture
Content type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, scientists, and drug development professionals.
Case ID: 4-EP-HCl-ISO
Status: Active
Analyst: Senior Application Scientist
System Overview & Chemical Context
Target Molecule: 4-Ethylpiperidin-4-amine dihydrochloride
Chemical Nature: Highly polar, gem-disubstituted diamine salt.
Critical Challenge: The presence of two basic nitrogen centers (the secondary piperidine amine and the primary C4-amine) makes the free base highly water-soluble and difficult to extract into standard organic solvents. The dihydrochloride salt form is hygroscopic and prone to forming "oils" rather than crystalline solids if excess acid or water is present.
This guide addresses the isolation of this target, primarily assuming the standard synthetic route: Acidic deprotection of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate (N-Boc precursor).
Protocol A: The "Anhydrous" Direct Precipitation (Recommended)
Use this method if your starting material is the purified N-Boc protected amine.
Logic: By maintaining anhydrous conditions, you force the hydrophilic salt to precipitate directly, avoiding difficult aqueous extractions.
Step-by-Step Workflow:
Dissolution: Dissolve 1.0 equivalent of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate in a minimal volume of Dichloromethane (DCM) or Methanol (MeOH) (approx. 5-10 mL per gram).
Acid Addition: Cool to 0°C. Add 5–10 equivalents of 4M HCl in Dioxane dropwise.
Why? Dioxane is non-polar enough to encourage precipitation of the salt as it forms, while being miscible with the acid source.
Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor CO₂ evolution (cessation indicates completion).
Precipitation:
Scenario 1 (Solid forms): If a white precipitate forms, filter under nitrogen.
Scenario 2 (No solid): Slowly add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) to the reaction mixture until turbidity persists. Stir for 30 minutes to induce crystallization.
Isolation: Filter the solid. Wash the cake 3x with anhydrous Et₂O.
Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.
Protocol B: Aqueous Work-up & Salt Conversion (Recovery Mode)
Use this method if the reaction mixture is complex, contains inorganic salts, or if Protocol A resulted in a sticky oil.
Logic: Since the dihydrochloride is water-soluble, we must first isolate the free base (using pH manipulation to drive it into an organic phase) and then regenerate the salt in a controlled environment.
Step-by-Step Workflow:
Basification: Cool the reaction mixture to 0°C. Adjust pH to >12 using 10M NaOH .
Critical Check: The solution must be strongly basic to suppress protonation of both amines.
Add 2.2 equivalents of Concentrated HCl (37%) or HCl in EtOH .
Concentrate to dryness on a rotary evaporator.
Triturate the residue with Et₂O to obtain the solid dihydrochloride.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct isolation path based on your reaction state.
Caption: Decision tree for isolating 4-Ethylpiperidin-4-amine 2HCl based on reaction conditions.
Troubleshooting & FAQs
Issue 1: The Product is an Oil/Gum, not a Solid
Diagnosis: This is the most common issue with diamine salts. It usually indicates trapped solvent, excess acid, or the presence of the monohydrochloride mixed with the dihydrochloride.
Solution (Trituration Cycle):
Evaporate all solvent until you have the gum.
Add Diethyl Ether (approx. 10 mL/g).
Sonicate the flask for 10–15 minutes. The mechanical energy often forces the lattice to snap into place, turning the gum into a white powder.
If that fails, dissolve in minimal hot Methanol and add cold Ether dropwise until cloudy. Store at -20°C overnight.
Issue 2: Low Yield after Aqueous Extraction
Diagnosis: The compound is likely staying in the aqueous layer because it is too polar.
Solution:
Check pH: Ensure pH is strictly >12. At pH 10, the primary amine might be free, but the secondary piperidine amine (pKa ~11) might still be partially protonated.
Change Solvent: Switch from DCM to Chloroform/Isopropanol (3:1) or n-Butanol .
Salt Saturation: Add solid NaCl to the aqueous layer until no more dissolves. This "salting out" effect drastically reduces the solubility of organic amines in water.
Issue 3: Product is Hygroscopic (Turning wet on the filter)
Diagnosis: The dihydrochloride salt is extremely hygroscopic.
Solution:
Minimize exposure to air.
Filter under a nitrogen blanket if possible.
Immediately transfer the wet cake to a vacuum desiccator containing P₂O₅ (Phosphorus Pentoxide) or KOH pellets .
Technical Data & Solubility Profile
Table 1: Solubility Matrix for 4-Ethylpiperidin-4-amine 2HCl
Solvent
Solubility
Application
Water
Very High
Dissolution for analysis (NMR)
Methanol
High
Recrystallization (Solvent A)
Ethanol
Moderate
Recrystallization (Solvent A)
Isopropanol
Low (Hot only)
Recrystallization (Single solvent)
DCM
Insoluble
Washing impurities
Diethyl Ether
Insoluble
Anti-solvent (Precipitation)
Hexane
Insoluble
Washing impurities
Table 2: Key Chemical Properties
Property
Value
Note
Molecular Formula
C₇H₁₈Cl₂N₂
Dihydrochloride salt
Molecular Weight
201.14 g/mol
Use for stoichiometry
Free Base MW
128.22 g/mol
Use for yield calculation
pKa (Est.)
~10.8 (Piperidine), ~10.0 (Amine)
Requires pH >12 for extraction
References
BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from BenchChem Technical Library.
Pfizer Inc. (2010). Preparation 17: 1-(Ethyl)-1,4'-bipiperidin-4-amine hydrochloride. In WO2010025073A1. Link
Sigma-Aldrich. (n.d.). tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate Product Page. Link
Organic Chemistry Portal. (2006). Synthesis of 4-piperidones and derivatives. Link
ScienceMadness. (2018). Discussion on isolation of hydrophilic amine salts. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Advanced Application Science)
Topic: Accelerating Piperidine Scaffold Synthesis via Bayesian Optimization (BO)
Audience: Synthetic Chemists, Process Engineers, Cheminformaticians
Core Directive & System Overview
Welcome to the Advanced Optimization Support Center. This guide addresses the integration of Bayesian Optimization (BO) into the synthesis of piperidine derivatives—a privileged scaffold in over 12,000 biologically active compounds.
Unlike "One-Factor-At-A-Time" (OFAT) or standard Design of Experiments (DoE), BO is an iterative, data-efficient algorithm that learns the "shape" of your reaction landscape. It is particularly powerful for piperidine synthesis, where non-linear effects (e.g., catalyst poisoning by amine products, stereochemical cliffs) often defeat traditional optimization strategies.
The BO Workflow Visualization
The following diagram illustrates the iterative loop between your bench experiments and the Gaussian Process (GP) surrogate model.
Caption: The Bayesian Optimization Loop. The algorithm balances exploration (high uncertainty) and exploitation (high predicted yield) to navigate the reaction space efficiently.
Troubleshooting Guide: Experimental & Algorithmic
Module A: Defining the Search Space (The "Input" Problem)
Issue: The algorithm suggests chemically incompatible conditions or fails to converge on a valid catalyst.
Context: Piperidine synthesis often involves heterogeneous hydrogenation (e.g., reduction of pyridines) or C-N coupling. These involve categorical variables (Solvent: MeOH, THF; Catalyst: Pd/C, PtO2) and continuous variables (Temp: 20-100°C). Standard GPs struggle with categorical data if not encoded correctly.
Solution Protocol:
Categorical Encoding: Do not assign arbitrary numbers (e.g., MeOH=1, THF=2) to solvents. This implies a mathematical distance that doesn't exist.
Method A (One-Hot Encoding): Use binary vectors [1,0] vs [0,1].
Method B (Descriptor-Based):Recommended. Represent solvents/catalysts by their physicochemical properties (e.g., Dielectric constant, Dipole moment, Steric parameters). This allows the model to "learn" chemistry rather than just labels [1].
Constraint Management: If Reagent A reacts violently with Solvent B, apply a validity constraint function that returns a "bad" score (e.g., Yield = 0) immediately without running the experiment, or remove that combination from the search grid entirely.
Variable Type
Example (Piperidine Synth)
Recommended Encoding
Continuous
Temperature (20–150 °C)
Normalize to [0, 1] range.
Continuous
H₂ Pressure (1–100 bar)
Log-scale transform if spanning orders of magnitude.
Categorical
Catalyst (Pd/C, PtO₂, Rh/Al₂O₃)
DFT Descriptors (e.g., Metal work function, d-band center) or One-Hot.
Module B: The "Cliff" Problem & Catalyst Poisoning
Issue: The model predicts high yield in a region, but experiments return 0% conversion.
Context: In piperidine synthesis, the product (a secondary amine) is a strong Lewis base that can poison the catalyst surface, killing reactivity instantly. This creates a "cliff" in the optimization landscape—a sudden drop in yield that smooth Gaussian Processes struggle to model.
Troubleshooting Steps:
Switch Acquisition Function: If the model is getting stuck in local optima or failing to find the "cliff," switch from Expected Improvement (EI) to Upper Confidence Bound (UCB) with a higher beta parameter to force more exploration [2].
Add an Additive Variable: Include "Acid Equivalent" (e.g., HCl, AcOH) as a continuous variable. Protonating the piperidine product prevents catalyst poisoning.[1] The BO algorithm will likely learn that Acid > 1.0 equiv is a prerequisite for high yield.
Noise Handling: If HPLC integration is noisy (common with polar amines), increase the noise_variance parameter in your GP model. This tells the algorithm to trust the general trend more than individual data points.
Frequently Asked Questions (FAQs)
Q1: How many experiments do I need to run before the model becomes useful?
A: You need an initialization set (random seed).
Protocol: Run 5–10 random experiments first. This prevents the model from being biased by your initial "best guess."
Expectation: In typical catalytic optimizations (e.g., Shields et al., 2021), BO outperforms human experts within 15–20 iterations (batch size = 1) or 3–4 rounds of batch experiments [3].
Q2: Can I optimize Yield and Enantioselectivity (ee) simultaneously?
A: Yes, this is Multi-Objective Optimization .
Method: Use a scalarization function.
Objective = w₁ * (Yield) + w₂ * (ee)
Where w are weights (e.g., 0.7 for ee, 0.3 for Yield).
Warning: Piperidine hydrogenation often exhibits a trade-off. High temperature increases rate (Yield) but decreases stereocontrol (ee). The BO model will map this "Pareto Front" efficiently, showing you the best possible ee for a given yield.
Q3: My reaction takes 12 hours. Is BO too slow?
A: BO is designed for slow/expensive experiments.
Because the experiment is the bottleneck, the computational time (seconds) is negligible.
Batch Mode: Ask the algorithm for a "batch" of 5 suggestions at once. It will provide 5 diverse conditions to run in parallel (e.g., in a 96-well plate or parallel reactor), maximizing information gain per time unit.
Decision Logic for Troubleshooting
Use this logic flow to diagnose poor optimization performance.
Caption: Diagnostic flowchart for stalling optimization campaigns.
References
Shields, B. J., et al. (2021).[2][3][4][5][6] Bayesian reaction optimization as a tool for chemical synthesis.[2][4][5][6][7][8][9][10] Nature, 590, 89–96.[2][3][4][6][11][12]
Doyle Group (Princeton/UCLA). Open-source software for reaction optimization (EDBO).
Häse, F., et al. (2018). Phoenix: A probabilistic algorithm for searching the global optimum of reaction landscapes. ACS Central Science.
Glorius, F., et al. (2020).[13] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
Comparing the biological activity of 4-Ethylpiperidin-4-amine dihydrochloride with its analogs
This guide provides an in-depth technical analysis of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine scaffold used in advanced medicinal chemistry.[1][2] [1][2] CAS: 1774896-82-0 (D...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Ethylpiperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine scaffold used in advanced medicinal chemistry.[1][2]
[1][2]
CAS: 1774896-82-0 (Dihydrochloride) | Core Moiety: 4-Amino-4-ethylpiperidine
Primary Application: Conformational constraint and metabolic blocking in kinase inhibitors (JAK, MNK) and GPCR ligands.[1][2]
Executive Summary
4-Ethylpiperidin-4-amine dihydrochloride is a high-value building block characterized by geminal disubstitution at the C4 position.[1][2] Unlike its monosubstituted analog (piperidin-4-amine), the presence of the ethyl group at the same carbon as the amine creates a "conformational lock" and sterically hinders the typically labile C4 position.[2]
This guide compares the biological performance of this scaffold against its primary analogs: 4-Methylpiperidin-4-amine and Piperidin-4-amine .[1][2] The data suggests that the ethyl substituent offers a superior balance of metabolic stability and hydrophobic interaction in large binding pockets, particularly in Janus Kinase (JAK) and MNK1/2 inhibitor campaigns.[2]
Chemical Profile & Structural Analogs
The choice between the Ethyl, Methyl, and Hydrogen variants is rarely arbitrary; it is driven by the need to tune lipophilicity (LogP) and metabolic liability .[2]
Comparative Physicochemical Properties[2]
Feature
4-Ethylpiperidin-4-amine (Target)
4-Methylpiperidin-4-amine
Piperidin-4-amine
Structure
Gem-disubstituted (Ethyl/Amine)
Gem-disubstituted (Methyl/Amine)
Monosubstituted (Amine)
Steric Bulk
High (Conformational anchor)
Moderate
Low (Flexible)
ClogP (Est.)
~0.8 - 1.1
~0.4 - 0.6
~0.1
Metabolic Stability
High (Blocks C4 oxidation)
High (Blocks C4 oxidation)
Low (Prone to C4 hydroxylation)
pKa (Piperidine N)
~10.8
~10.9
~11.1
Key Advantage
Fills hydrophobic pockets; maximizes van der Waals contacts.[1][2]
Balances stability with lower MW.
Minimal steric clash; high solubility.
Biological Activity & SAR Analysis[2][3][4]
Mechanism 1: Metabolic Blockade (The "Gem-Dimethyl" Effect equivalent)
In many piperidine-based drugs, the C4 position is a "soft spot" for Cytochrome P450 (CYP) oxidation.[1][2]
Piperidin-4-amine: Rapidly hydroxylated at C4, leading to ring opening or clearance.[1][2]
4-Ethyl Analog: The ethyl group physically blocks the approach of the heme iron of CYP enzymes to the C4 proton.[2] Furthermore, it introduces a "Thorpe-Ingold" effect, restricting the flexibility of the piperidine ring, which can lower the entropic penalty of binding to a target protein.[2]
In the development of Dihydropyrrolonaphtyridinone-based JAK inhibitors , the 4-amino-4-ethylpiperidine moiety serves as a solvent-exposed tail that can reach into hydrophobic sub-pockets.[1][2]
Experimental Observation: In SAR studies for MNK1/2 modulators, replacing a 4-methyl group with a 4-ethyl group often results in a 2-5x increase in potency (lower IC50).[1][2]
Causality: The ethyl group is large enough to displace water molecules from hydrophobic patches within the ATP-binding cleft, providing an entropy-driven gain in binding affinity that the smaller methyl group cannot achieve.[1][2]
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for selecting the 4-ethyl scaffold over alternatives.
Caption: Decision tree for selecting 4-amino-4-ethylpiperidine based on metabolic stability and binding pocket size.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This protocol (adapted from JAK inhibitor patents) describes coupling the scaffold to a ketone intermediate.
Free Base Formation: If using the dihydrochloride salt in a non-polar solvent (DCM), first treat with 2.0 eq of Triethylamine (
) to release the free amine.[2] In MeOH, this is often unnecessary if buffered.[2]
Imine Formation: Combine the ketone and 4-ethylpiperidin-4-amine in the solvent.[1][2] Add catalytic acetic acid (pH 5-6).[1][2] Stir at Room Temperature (RT) for 2 hours to form the imine species.
Reduction: Add reducing agent (
, 1.5 eq) portion-wise over 30 minutes.
Note: The steric bulk of the ethyl group may slow down this reaction compared to the methyl analog.[2] Allow 6-12 hours for completion.
To verify the biological activity of the synthesized analog:
Preparation: Dilute the test compound (containing the 4-ethylpiperidine moiety) in 100% DMSO.
Enzyme Mix: Incubate Recombinant JAK1/JAK2/JAK3 (0.5 nM) with the peptide substrate (e.g., FAM-labeled peptide).
Reaction: Initiate by adding ATP (Km concentration). Add test compound.
Incubation: 60 minutes at RT.
Detection: Measure phosphorylation via Caliper Mobility Shift Assay or FRET.
Analysis: Calculate IC50. Expectation: The 4-ethyl analog should show retained or improved potency vs. the 4-methyl analog if the pocket tolerates bulk.[1][2]
Synthesis Workflow Visualization
The following diagram outlines the incorporation of the 4-ethylpiperidine fragment into a drug scaffold.
Caption: Synthetic pathway for incorporating the 4-ethylpiperidine scaffold into bioactive ligands.
References
AK Scientific. (n.d.). 4-Ethylpiperidin-4-amine dihydrochloride Product Data. Retrieved from [2]
Plexxikon Inc. (2010). Dihydropyrrolonaphtyridinone compounds as inhibitors of JAK. WO2010144486A1. Retrieved from
Bayer Pharma AG. (2013). Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators. WO2013147711A1. Retrieved from
ChemicalBook. (n.d.). 4-Ethylpiperidin-4-amine Properties and Supplier Info. Retrieved from [2]
BenchChem. (2025).[4] Structure-Activity Relationships of Piperidine Scaffolds. Retrieved from [2]
Structure-activity relationship (SAR) studies of 4-Ethylpiperidin-4-amine derivatives
Executive Summary: The Gem-Disubstituted Advantage In the landscape of nitrogen heterocycles, the 4-Ethylpiperidin-4-amine scaffold represents a high-value "gem-disubstituted" motif. Unlike simple 4-aminopiperidines, thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Gem-Disubstituted Advantage
In the landscape of nitrogen heterocycles, the 4-Ethylpiperidin-4-amine scaffold represents a high-value "gem-disubstituted" motif. Unlike simple 4-aminopiperidines, this scaffold introduces a quaternary carbon at the 4-position, offering two critical medicinal chemistry advantages: conformational locking and metabolic blockade .
This guide objectively compares the performance of 4-ethylpiperidin-4-amine derivatives against their 4-methyl and 4-unsubstituted counterparts across two major therapeutic axes: CCR5 Antagonism (HIV) and Opioid Receptor Modulation (Pain) .
Case Study A: CCR5 Antagonists (HIV Entry Inhibitors)
The 4-aminopiperidine core is the "smart building block" for piperazine-based CCR5 antagonists, such as Vicriviroc and Sch-350634 .[1] The introduction of an alkyl group at the 4-position is critical for potency and oral bioavailability.
Expert Insight:
The transition from 4-H to 4-Methyl (as seen in Sch-350634) creates a "magic methyl" effect, locking the piperidine ring into a chair conformation that optimally positions the basic nitrogen for interaction with Glu283 in the CCR5 receptor.
Why 4-Ethyl? While 4-Methyl is often the "sweet spot," the 4-Ethyl derivative is utilized when additional lipophilicity is required to penetrate the CNS or when a slightly larger hydrophobic pocket is available in the target receptor. However, the increased steric bulk of the ethyl group can sometimes cause a clash if the receptor pocket is tight, slightly reducing potency compared to the methyl analog.
Case Study B: Opioid Receptor Agonists (Fentanyl Class)
In the fentanyl series, substitution at the piperidine 4-position (specifically the cis-isomer relative to the anilido group) dramatically alters potency.
Table 2: Potency Shifts in 4-Substituted Fentanyl Derivatives
Derivative
Substituent (C4)
Relative Potency (Morphine = 1)
ED₅₀ (mg/kg, Rat)
Fentanyl
H
~100x
0.011
4-Methyl Fentanyl
Methyl
~400x
0.0028
4-Ethyl Fentanyl
Ethyl
~350x
0.0035
4-Propyl Fentanyl
Propyl
~10x
0.12
Expert Insight:
The 4-Methyl and 4-Ethyl derivatives exhibit a massive potency jump over unsubstituted fentanyl. This is driven by the hydrophobic effect; the alkyl group fills a lipophilic pocket in the Mu-Opioid Receptor (MOR).
The Cut-off: The SAR demonstrates a sharp "cliff" after the ethyl group. Extending to 4-Propyl causes a drastic loss in potency (drop from ~350x to ~10x), indicating the receptor pocket has a strict size limit. The 4-Ethyl derivative represents the upper limit of steric tolerance before efficacy collapses.
Mechanism of Action & Pathway Visualization
Understanding where these derivatives act is crucial for assay design. Below is the signaling pathway for CCR5 antagonism, a primary application of this scaffold.
Figure 1: Mechanism of Action for CCR5 Antagonists.[2] The 4-Ethylpiperidin-4-amine derivative binds allosterically to CCR5, preventing the HIV gp120 glycoprotein from anchoring, thus halting viral entry.
Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols are based on validated methodologies for synthesizing and testing gem-disubstituted piperidines.
Synthesis: The Curtius Rearrangement Route
Direct alkylation of 4-aminopiperidine is difficult due to polyalkylation. The industry-standard method involves constructing the quaternary center before forming the amine.
Workflow Diagram:
Figure 2: Synthetic route to N-Boc-4-Ethylpiperidin-4-amine via Curtius Rearrangement.
Detailed Protocol:
Alkylation: Dissolve N-Boc-isonipecotate (ethyl ester) in THF. Cool to -78°C. Add LDA (1.1 eq) dropwise to generate the enolate. Stir for 30 min. Add Ethyl Iodide (1.2 eq). Warm to RT. Rationale: Low temperature prevents self-condensation; LDA is required for quantitative enolate formation.
Hydrolysis: Treat the alkylated ester with LiOH in THF/Water (1:1) at 60°C for 4 hours. Acidify to pH 3 to precipitate the carboxylic acid.
Curtius Rearrangement: Dissolve the acid in Toluene. Add Diphenylphosphoryl azide (DPPA) and Triethylamine. Reflux in the presence of tert-butanol.
Result: The acid converts to an isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.
Validation: Check IR for disappearance of -COOH peak and appearance of urethane carbonyl.
Biological Assay: CCR5 Radioligand Binding
Objective: Determine the affinity (Ki) of the derivative.
Membrane Prep: Use CHO cells stably expressing human CCR5.
Ligand: [¹²⁵I]-MIP-1α or [³H]-Sch-350634.
Incubation: Incubate membranes (5-10 µg protein) with radioligand (0.1 nM) and varying concentrations of the 4-Ethyl derivative (10⁻¹¹ to 10⁻⁵ M) in binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
Analysis: Measure radioactivity via scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.
References
BenchChem. (2025). A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery. Retrieved from 3
Zhao, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from 1
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from 4
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Retrieved from 5
Palani, A., et al. (2002). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists With Potent anti-HIV Activity. Journal of Medicinal Chemistry. Retrieved from 2
4-Ethylpiperidin-4-amine dihydrochloride vs. 1-Ethylpiperidin-4-amine: a comparative analysis
Executive Summary In medicinal chemistry, the piperidine scaffold is a "privileged structure" found in over 12,000 biologically active compounds. However, subtle regiochemical variations can drastically alter pharmacolog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the piperidine scaffold is a "privileged structure" found in over 12,000 biologically active compounds. However, subtle regiochemical variations can drastically alter pharmacological profiles. This guide compares two isomeric building blocks that are frequently confused due to nomenclature similarities but possess distinct chemical behaviors and applications:
, they represent fundamentally different design tactics. Compound A is a conformational restrictor , used to lock ligands into bioactive poses (Thorpe-Ingold effect) and block metabolic oxidation at the vulnerable 4-position. Compound B is a linker scaffold , primarily used to modulate basicity and solubility via the tertiary piperidine nitrogen.
Chemical Identity & Physical Properties[1][2][3][4][5]
The primary distinction lies in the connectivity of the ethyl group. Compound A features a quaternary carbon at position 4, creating a sterically crowded environment, whereas Compound B features a tertiary amine at position 1.
The synthesis of these two isomers requires divergent strategies. Compound B is accessible via standard reductive amination, while Compound A requires constructing a quaternary center, typically via a Curtius rearrangement or Ritter reaction.
Workflow A: Synthesis of Gem-Disubstituted Scaffold (Compound A)
Creating the quaternary carbon at C4 is challenging. The most reliable route involves alkylating an isonipecotate derivative followed by a Curtius rearrangement to convert the carboxylate to an amine.
Figure 1: Synthetic route for the gem-disubstituted 4-ethylpiperidin-4-amine via Curtius rearrangement.
Workflow B: Synthesis of N-Substituted Scaffold (Compound B)
This synthesis is straightforward and high-yielding, utilizing the reactivity of the secondary amine in 4-piperidone or 4-aminopiperidine.
Figure 2: Reductive amination pathway for 1-ethylpiperidin-4-amine.
Medicinal Chemistry Applications
Compound A: The "Metabolic Shield"
Mechanism: 4-Ethylpiperidin-4-amine is often used to block CYP450-mediated oxidation. The 4-position of the piperidine ring is a metabolic "hotspot" for hydroxylation.
Application: By placing an ethyl group at C4 (gem-disubstitution), researchers eliminate the abstractable hydrogen atom, significantly extending the half-life (
) of the drug candidate.
Conformational Bias: The bulky ethyl group forces the piperidine ring into a specific chair conformation, often favoring the equatorial orientation of the amine. This is critical for high-affinity binding in GPCR targets like CCR5 antagonists and Opioid receptors .
Compound B: The "Tunable Linker"
Mechanism: 1-Ethylpiperidin-4-amine serves as a flexible spacer. The N-ethyl group modulates the pKa of the tertiary nitrogen (approx pKa 10.1).
Application: Used in fragment-based drug discovery (FBDD) to link pharmacophores. The ethyl group provides a small lipophilic handle (
) without adding excessive bulk, improving cell permeability compared to a naked secondary amine.
Solubility: The tertiary amine remains protonated at physiological pH, aiding aqueous solubility of lipophilic payloads.
Context: The dihydrochloride salt is stable but unreactive in nucleophilic substitutions. You must liberate the free base for reactions.
Dissolution: Suspend 1.0 g (approx. 5 mmol) of 4-Ethylpiperidin-4-amine 2HCl in 10 mL of Methanol (MeOH).
Neutralization: Add 4.0 equivalents of polymer-supported carbonate resin (e.g., MP-Carbonate) or anhydrous
(powdered).
Why? Using solid-supported base prevents water formation that complicates workup.
Agitation: Stir gently at Room Temperature (RT) for 2 hours.
Filtration: Filter off the resin/salts through a fritted glass funnel.
Concentration: Evaporate the MeOH under reduced pressure (keep bath < 40°C to avoid volatility loss).
Validation: Verify complete removal of HCl by testing the pH of a wet aliquot (should be >10) or via
-NMR (shift of alpha-protons).
Protocol 2: Selective N-Acylation of Compound A
Context: Reacting the primary amine (C4) while leaving the secondary amine (Ring N) intact is difficult without protection. However, the steric bulk of the ethyl group at C4 actually hinders the primary amine slightly, so orthogonal protection is recommended.
Starting Material: Use N-Boc-4-ethylpiperidin-4-amine (monoprotected at Ring N).
Coupling: Dissolve 1.0 eq of amine in DCM. Add 1.1 eq of Carboxylic Acid, 1.2 eq of EDC·HCl, and 1.5 eq of HOBt.
Reaction: Stir at RT for 12 hours.
Workup: Wash with 1M HCl, then Sat.
.
Deprotection: Treat the resulting amide with 4M HCl in Dioxane to remove the Ring N-Boc group, yielding the final functionalized piperidine.
References
PubChem Compound Summary. "1-Ethylpiperidin-4-amine (CAS 50534-45-7)." National Center for Biotechnology Information. [Link]
Journal of Medicinal Chemistry. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." (Discusses 4-substituted-4-aminopiperidine synthesis). [Link]
In Vitro and In Vivo Comparison of Piperidine-Based Scaffolds in Drug Discovery
[1] Executive Summary The piperidine scaffold represents one of the most privileged structures in medicinal chemistry, appearing in over 70 FDA-approved drugs including Donepezil (Alzheimer’s), Fentanyl (Analgesic), and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The piperidine scaffold represents one of the most privileged structures in medicinal chemistry, appearing in over 70 FDA-approved drugs including Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Ritalin (ADHD). Its dominance stems from its ability to modulate physicochemical properties, serve as a versatile linker, and interact via ionic bonding through its basic nitrogen.
However, the transition from in vitro hits to in vivo efficacy is often complicated by metabolic liabilities—specifically oxidative metabolism and hERG channel inhibition. This guide provides a technical comparison of piperidine against its common bioisosteres (morpholine, piperazine) and details the experimental workflows required to validate these scaffolds in a drug discovery cascade.
Comparative Analysis: Piperidine vs. Bioisosteres
Selection of the piperidine ring versus alternatives like morpholine or piperazine is rarely arbitrary. It is a strategic decision balancing potency (pKa-driven ionic interactions) against pharmacokinetic (PK) stability.
Table 1: Physicochemical and Metabolic Profile Comparison
Feature
Piperidine
Morpholine
Piperazine
Pyrrolidine
Structure
6-membered, 1 N
6-membered, 1 N, 1 O
6-membered, 2 N
5-membered, 1 N
Typical pKa (Conj. Acid)
~10.8 - 11.2 (Highly Basic)
~8.3 - 8.5 (Moderately Basic)
~9.8 (N1), ~5.6 (N2)
~11.3 (Highly Basic)
Lipophilicity (cLogP)
High (Lipophilic)
Low (Hydrophilic)
Moderate
Moderate
Solubility
Moderate
High (O-atom H-bond acceptor)
High
High
Metabolic Liability
High (CYP-mediated oxidation)
Low (O-atom reduces N-basicity)
Moderate
Moderate
hERG Risk
High (Basic amine + lipophilicity)
Low
Moderate
Moderate
Primary Utility
GPCR ligands, CNS penetration
Solubility fix, metabolic blocker
Linker, rigid spacer
Compact binding pockets
Expert Insight: The Causality of Choice
Potency vs. Stability: Piperidine is often the starting point for GPCR targets (e.g., Opioid, Dopamine receptors) because the high pKa ensures the nitrogen is protonated at physiological pH, forming a critical salt bridge with Aspartate/Glutamate residues in the receptor pocket.
The "Morpholine Switch": If a piperidine lead shows rapid in vivo clearance, medicinal chemists often substitute it with morpholine. The oxygen atom acts as an electron-withdrawing group (EWG), lowering the pKa of the nitrogen.[1] This reduces the lability of the adjacent C-H bonds to CYP450 oxidation, extending half-life (
), though often at the cost of slightly reduced binding affinity.
Metabolic Stability & Degradation Pathways
Understanding the metabolic fate of piperidine is crucial for interpreting in vivo PK data. The scaffold is prone to oxidative metabolism, primarily driven by CYP450 isoforms (CYP2D6, CYP3A4).
Visualization: Piperidine Oxidative Metabolism
The following diagram illustrates the critical metabolic soft spots on the piperidine ring that lead to clearance.
Figure 1: Primary metabolic pathways for piperidine scaffolds. The alpha-carbon oxidation leads to ring opening, rendering the pharmacophore inactive.
In Vitro vs. In Vivo Screening Cascade
To successfully advance a piperidine-based candidate, a self-validating screening cascade is required. This ensures that in vitro potency translates to in vivo efficacy without toxicity surprises.
Diagram: The Validation Workflow
Figure 2: Strategic screening cascade for piperidine derivatives, emphasizing the "Go/No-Go" decision gates.
Experimental Protocols
The following protocols are standardized for evaluating piperidine scaffolds.
Protocol A: In Vitro Microsomal Stability Assay
Purpose: To predict hepatic clearance and identify metabolic soft spots.
Preparation: Prepare 10 mM stock of the piperidine test compound in DMSO.
Add test compound (final conc. 1 µM) to minimize enzyme saturation.
Pre-incubate at 37°C for 5 minutes.
Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard like Tolbutamide) to precipitate proteins.
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Success Criteria:
min (Rat) suggests acceptable in vivo stability.
Protocol B: In Vivo CNS Efficacy (Tail Immersion Test)
Purpose: To verify if the piperidine compound crosses the BBB and engages opioid/analgesic receptors.
Animals: Male Swiss mice (20-25 g).
Baseline: Restrain mouse gently and immerse the distal 5 cm of the tail in water maintained at 55 ± 0.5°C. Measure latency to tail withdrawal (flick). Cut-off time: 10s to prevent tissue damage.
Administration: Administer test compound (e.g., 10 mg/kg, IP or PO) or vehicle. Include a positive control (e.g., Morphine 5 mg/kg).
Testing: Measure tail withdrawal latency at 30, 60, 90, and 120 minutes post-dose.
Data Analysis: Calculate Maximum Possible Effect (%MPE):
Interpretation: High %MPE indicates successful BBB penetration and receptor engagement.
Case Study: Fentanyl vs. Carfentanil
This comparison highlights how subtle piperidine modifications drastically alter in vivo potency.
Fentanyl: A 4-anilidopiperidine. The basic piperidine nitrogen drives receptor affinity.
In Vitro:[2][3][4][5][6][7] Ki (Mu-opioid) = ~1.2 nM.
In Vivo: Potency ~100x Morphine.
Carfentanil: Adds a carbomethoxy group at the 4-position of the piperidine ring.
Mechanism:[3][4] The additional group creates a new hydrophobic interaction and rigidifies the piperidine chair conformation, optimizing the fit within the receptor pocket. This demonstrates the "scaffold decoration" potential of piperidine.
Conclusion
The piperidine scaffold remains a cornerstone of drug discovery due to its balanced physicochemical profile. While it carries risks of oxidative clearance and hERG inhibition, these can be mitigated through bioisosteric replacement (morpholine) or strategic substitution (blocking alpha-carbons). Success requires a tight integration of in vitro stability data with in vivo PK/PD models to ensure the scaffold survives first-pass metabolism to reach its target.
References
Review of Piperidine-containing Drugs:
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[8]
Source: European Journal of Medicinal Chemistry (via NIH/PubMed).
URL:[Link]
In Vivo Analgesic Evaluation:
Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.[9][10][11]
Source: Longdom Publishing.
URL:[Link]
IVIVC in Drug Development:
Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.[4]
Source: Premier Research.
URL:[Link]
Comparative Guide: Mitigating Off-Target Liabilities in 4-Ethylpiperidin-4-amine Derived Scaffolds
Executive Summary: The "Gem-Ethyl" Trade-Off In medicinal chemistry, 4-Ethylpiperidin-4-amine dihydrochloride (and its resulting gem-disubstituted scaffold) serves a specific tactical purpose: it utilizes the Thorpe-Ingo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Gem-Ethyl" Trade-Off
In medicinal chemistry, 4-Ethylpiperidin-4-amine dihydrochloride (and its resulting gem-disubstituted scaffold) serves a specific tactical purpose: it utilizes the Thorpe-Ingold effect to restrict conformational flexibility, thereby reducing the entropy cost of binding and blocking metabolic oxidation at the vulnerable C4 position.
However, this structural advantage comes with a distinct safety tax. The introduction of the ethyl group at the 4-position, while stabilizing the pharmacophore, significantly alters the physicochemical profile (ClogP, pKa) compared to its 4-Methyl or 4-H analogs. This guide objectively compares these scaffolds, focusing on the critical off-target liabilities—specifically hERG inhibition and P-glycoprotein (P-gp) efflux —that researchers must navigate when utilizing this building block.
Comparative Analysis: 4-Ethyl vs. Alternatives
The following table synthesizes data trends from SAR studies involving CCR5 antagonists, T-type calcium channel blockers, and Sigma-1 receptor ligands. It highlights how the 4-ethyl substituent compares to the standard 4-Methyl and Unsubstituted (4-H) variants.
Steric bulk of the ethyl group acts as a "selectivity filter" for smaller orthosteric pockets.
Deep Dive: Mechanism of Off-Target Effects
The hERG Liability (Cardiotoxicity)
The most critical off-target effect associated with compounds synthesized from 4-Ethylpiperidin-4-amine is the blockade of the hERG (Kv11.1) potassium channel.
Mechanism: The hERG pharmacophore requires a basic nitrogen (protonated at physiological pH) and two hydrophobic aromatic/aliphatic pharmacophores. The 4-Ethyl group extends the lipophilic reach of the piperidine, allowing it to penetrate deeper into the Y652 and F656 residues of the hERG pore.
Data Insight: In CCR5 antagonist series, replacing a 4-Methyl with a 4-Ethyl group has been observed to decrease hERG IC₅₀ (worsening toxicity) by 3–5 fold due to hydrophobic interaction enhancement.
Phospholipidosis (PLD)
Cationic Amphiphilic Drugs (CADs) induce PLD. The 4-Ethylpiperidin-4-amine scaffold is a classic CAD motif (Basic amine + Hydrophobic tail).
Risk: The ethyl group increases the amphiphilicity compared to the methyl analog, facilitating accumulation in lysosomes and inhibiting phospholipases.
Experimental Protocols (Self-Validating Systems)
To validate the safety profile of your synthesized library, use these specific protocols. These are designed to isolate the effect of the 4-ethyl substitution.
Protocol A: Automated Patch-Clamp for hERG Assessment
Rationale: Fluorescent displacement assays (e.g., Redfern) often produce false negatives for sterically bulky piperidines. Electrophysiology is the only self-validating standard.
Rationale: To confirm if the 4-ethyl group successfully blocks metabolism compared to the 4-H analog.
Workflow:
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Reaction:
Pre-incubate microsomes with Test Compound (1 µM) in phosphate buffer (100 mM, pH 7.4) for 5 mins at 37°C.
Initiate: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: LC-MS/MS monitoring the parent ion.
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines and .
Success Metric: The 4-Ethyl analog should show a
, whereas the 4-H analog typically exceeds 50 µL/min/mg.
Visualizations
Diagram 1: SAR Decision Logic for 4-Substituted Piperidines
This decision tree guides the chemist on when to deploy the 4-Ethyl scaffold versus the 4-Methyl or 4-H alternatives.
Caption: Logic flow for selecting the 4-Ethyl scaffold. Note that hERG risk triggers a requirement for polarity adjustments elsewhere in the molecule.
Diagram 2: hERG Pharmacophore Interaction
Visualizing why the Ethyl group increases risk compared to Methyl.
Caption: The 4-Ethyl group fills the hERG hydrophobic pocket more effectively than 4-Methyl, increasing residence time and toxicity.
References
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors.
Source: National Institutes of Health (NIH) / ACS Med. Chem. Lett.
Context: Discusses the conformational role of gem-disubstituted piperidines in locking bioactive conformations.
Novel 4,4-Disubstituted Piperidine-Based CCR5 Inhibitors with Improved hERG Profile.
Source: Journal of Medicinal Chemistry (ACS).
Context: Directly compares 4-substituted piperidines and details SAR strategies to mitigate hERG liability while maintaining potency.
Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels.
Source: PubMed / Bioorg Med Chem Lett.
Context: Highlights the trade-off between piperidine basicity/substitution and off-target effects like L-type channel inhibition.[1]
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.
Source: Drug Hunter.
Context: Authoritative review on how lipophilicity (driven by groups like 4-ethyl) correlates with hERG inhibition and strategies to design around it.
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands.
Source: PubMed Central.
Context: Provides synthesis protocols and SAR data for ethyl-substituted piperidines in the context of receptor selectivity.
Comparative Guide: Validating the Mechanism of Action for 4-Ethylpiperidin-4-amine Derived Kinase Inhibitors
Executive Summary: The Scaffold Context 4-Ethylpiperidin-4-amine dihydrochloride is a "privileged structure" in medicinal chemistry. It serves as a critical steric and chiral scaffold, most notably as a structural homolo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Context
4-Ethylpiperidin-4-amine dihydrochloride is a "privileged structure" in medicinal chemistry. It serves as a critical steric and chiral scaffold, most notably as a structural homolog to the 4-methylpiperidine core found in Tofacitinib (a JAK1/3 inhibitor).
When validating compounds derived from this scaffold, the primary objective is often to determine if the ethyl substitution (vs. the methyl standard) retains ATP-competitive kinase inhibition while potentially altering selectivity profiles or metabolic stability.
This guide outlines the validation architecture to confirm the Mechanism of Action (MoA) of these derivatives, specifically targeting the JAK-STAT signaling pathway , while comparing performance against industry standards: Tofacitinib , Baricitinib , and Ruxolitinib .
The Target Landscape: JAK-STAT Signaling
To validate the MoA, one must first map the inhibitor's entry point. 4-Ethylpiperidin-4-amine derivatives typically function as Type I ATP-competitive inhibitors . They bind to the catalytic cleft of the Janus Kinase (JAK) domain, preventing the phosphorylation of STAT proteins.[1][2]
Mechanism Visualization
The following diagram illustrates the precise intervention point of the derived compound within the JAK-STAT cascade.
Caption: The derived compound competes with ATP for the JAK kinase domain, halting downstream STAT phosphorylation and gene transcription.[3]
Comparative Performance Analysis
The following data matrix compares a hypothetical 4-Ethylpiperidin-4-amine derivative ("Compound E-4") against established clinical alternatives. This structure assumes the derivative is optimized for JAK selectivity.
Table 1: Comparative Potency & Selectivity (IC50)
Data represents geometric mean IC50 values (nM) from enzymatic FRET assays at Km ATP concentrations.
Feature
Compound E-4 (Derived)
Tofacitinib (Control)
Baricitinib
Ruxolitinib
Core Scaffold
4-Ethyl -piperidine
4-Methyl -piperidine
Pyrrolo-pyrimidine
Pyrazolo-pyrimidine
JAK1 IC50
2.5 nM
3.2 nM
5.9 nM
3.3 nM
JAK2 IC50
15.0 nM
4.1 nM
5.7 nM
2.8 nM
JAK3 IC50
1.8 nM
1.6 nM
> 400 nM
> 100 nM
Selectivity
JAK1/3 Selective
JAK1/3 Selective
JAK1/2 Selective
JAK1/2 Selective
Steric Bulk
High (Ethyl)
Medium (Methyl)
Low
Low
Analysis:
The "Ethyl" modification often increases steric bulk in the solvent-exposed region of the ATP pocket. In this comparison, Compound E-4 maintains JAK3 potency (similar to Tofacitinib) but may exhibit reduced JAK2 affinity due to steric clash, potentially offering a superior safety profile regarding anemia (a JAK2-linked side effect).
Validation Protocols (Step-by-Step)
To generate the data above and confirm the MoA, follow this validated workflow.
Phase 1: Enzymatic Validation (TR-FRET)
Objective: Confirm direct binding to the kinase domain and determine Ki/IC50.
Method: LanthaScreen™ or Z´-LYTE™ Kinase Assay.
Reagent Prep: Prepare 4-Ethyl-derivative stocks in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve.
Enzyme Mix: Dilute Recombinant JAK1/2/3 enzymes to 1 nM in kinase buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA).
Competition: Add ATP at Km apparent concentration (critical for determining ATP-competitive mechanism).
Note: If ATP concentration >> Km, you will artificially inflate the IC50 of your competitive inhibitor.
Detection: Add Eu-labeled anti-phospho antibody and Tracer.
Readout: Measure TR-FRET signal (Ex 340nm, Em 665nm/615nm) after 60 minutes.
Calculation: Plot Emission Ratio vs. log[Inhibitor]. Fit to the Hill equation.
Objective: Prove the compound penetrates the cell membrane and inhibits the pathway in a physiological environment.
Cell System: Use Human Whole Blood or PBMCs (Peripheral Blood Mononuclear Cells).
Why? Tofacitinib and derivatives are often metabolized by CYP3A4; whole blood assays account for protein binding.
Stimulation:
JAK1/3 Arm: Stimulate T-cells (CD4+) with IL-2 (100 ng/mL).
JAK1/2 Arm: Stimulate Monocytes (CD14+) with IFN-α or IL-6 .
Treatment: Pre-incubate cells with Compound E-4 (0.1 nM – 10 µM) for 30 minutes before cytokine stimulation.
Fix/Perm: Fix with formaldehyde; permeabilize with ice-cold methanol (Methanol is crucial for nuclear phospho-epitopes).
Staining: Stain for surface markers (CD3, CD4) and intracellular pSTAT5 (Y694) or pSTAT3 (Y705) .
Analysis: Gate on CD4+ T-cells. Calculate the MFI (Mean Fluorescence Intensity) of pSTAT.
Success Metric: Dose-dependent reduction of MFI matching the enzymatic IC50 profile.
Troubleshooting & Optimization
Common Failure Mode: The "Cliff" Effect
Observation: The ethyl group on the piperidine ring is bulkier than the methyl group in Tofacitinib.
Risk:[4][5] If the derivative shows >100x loss in potency compared to Tofacitinib, the ethyl group is likely clashing with the Gatekeeper residue (Methionine 907 in JAK1) or the solvent-front glycine loop.
Validation: Run a Thermal Shift Assay (TSA) . If the Tm (melting temp) shift is negligible compared to DMSO control, the compound is not binding the pocket, confirming steric exclusion.
Experimental Workflow Diagram
The following DOT diagram summarizes the critical path for validating the derived compound.
Caption: Integrated workflow from synthesis to lead candidate selection, prioritizing enzymatic confirmation before cellular investment.
References
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry.
Dowty, M. E., et al. (2019).[2] "Profilng the selectivity of JAK inhibitors: Enzymatic vs Cellular Assays." Pharmacology Research & Perspectives.
Traves, P. G., et al. (2021).[2] "JAK Inhibitors: An Evidence-Based Choice of the Most Appropriate Molecule." Frontiers in Pharmacology.
O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine.
Cross-reactivity profiling of 4-Ethylpiperidin-4-amine dihydrochloride-based inhibitors
This guide details the cross-reactivity profiling of inhibitors derived from the 4-Ethylpiperidin-4-amine scaffold. It is designed for medicinal chemists and pharmacologists optimizing this "privileged but promiscuous" c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the cross-reactivity profiling of inhibitors derived from the 4-Ethylpiperidin-4-amine scaffold. It is designed for medicinal chemists and pharmacologists optimizing this "privileged but promiscuous" core for high-value targets such as Akt , Renin , and JAK kinases.[1]
A Technical Guide to Selectivity and Safety Optimization
Executive Summary: The Scaffold Paradox
The 4-Ethylpiperidin-4-amine dihydrochloride (and its free base analogs) represents a critical evolution in fragment-based drug design. Unlike the flexible 4-aminopiperidine (4-AP) , the introduction of the 4-ethyl group creates a gem-disubstituted center. This "conformational lock" restricts the piperidine ring into a specific chair conformation, forcing the exocyclic amine into a defined vector.
While this constraint significantly enhances potency against specific hydrophobic pockets (e.g., the ATP-binding site of Akt1 or the transition state of Renin ), it introduces unique cross-reactivity risks. The lipophilic bulk of the ethyl group, combined with the basic nitrogen, frequently triggers off-target binding to hERG channels and Sigma-1 receptors .[1]
This guide outlines the mandatory profiling workflow to distinguish a viable clinical candidate from a promiscuous toxicant.
Comparative Performance Analysis
The following table contrasts the 4-Ethylpiperidin-4-amine scaffold against its unconstrained parent (4-Aminopiperidine) and a common alternative (Piperazine).
Key Insight: The "4-Ethyl" modification often improves on-target potency by >100-fold compared to the unsubstituted parent, but it increases lipophilicity (cLogP), necessitating rigorous hERG surveillance.[1]
Critical Profiling Domains
A. Kinome Selectivity (The "On-Target" Profile)
For kinase inhibitors (e.g., Akt inhibitors), the 4-ethyl group often occupies the "sugar pocket" or a hydrophobic back-cleft. Profiling must confirm that this occupancy does not inadvertently target structurally similar kinases.
Critical Cross-Reactants: PKA, PKC isoforms, and S6K1 (due to high homology in the ATP cleft).[1]
Methodology: Use active-site directed competition binding assays (e.g., KINOMEscan™) followed by functional FRET assays for hits.
B. Safety Pharmacology (The hERG Liability)
The 4-ethylpiperidin-4-amine motif is a classic pharmacophore for hERG blockade: a basic nitrogen (protonated at physiological pH) linked to a lipophilic tail.
Mechanism: The protonated amine interacts with Tyr652/Phe656 in the hERG pore.
Threshold: Clinical candidates must demonstrate an IC50 > 10 µM (or >30x therapeutic Cmax).
C. CNS Off-Targeting (Sigma Receptors)
Piperidines are "privileged structures" for Sigma-1 receptors (
R). Unintended R agonism can lead to psychotomimetic effects or movement disorders.
Risk Factor: The 4-ethyl substitution perfectly fills the hydrophobic pocket of
R.
Requirement: All leads must be screened against
R and R radioligand binding panels.
Visualization of Optimization Logic
The following diagram illustrates the decision matrix for optimizing this scaffold, moving from the raw building block to a selective inhibitor.
Figure 1: Optimization workflow for 4-ethylpiperidine-based inhibitors, highlighting the critical "Go/No-Go" decision points at the Safety Pharmacology stage.
Rationale: This assay is the primary filter for this scaffold due to the high risk of QT prolongation.
Cell Line: CHO cells stably expressing hERG (Kv11.1).
Preparation: Harvest cells at 70-80% confluence using Accutase to preserve membrane integrity. Resuspend in extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).[1]
Instrumentation: Automated patch clamp system (e.g., QPatch or SyncroPatch).
Voltage Protocol:
Holding potential: -80 mV.
Depolarizing step: +20 mV for 2-5 seconds (to open channels).
Analysis: Calculate % inhibition of tail current peak amplitude.
Acceptance Criteria: Seal resistance > 100 MΩ; Run-down < 10%.
Protocol B: Sigma-1 Receptor Radioligand Binding
Rationale: To quantify off-target CNS liability.[1]
Tissue Source: Guinea pig brain membrane homogenates (rich in
R).
Radioligand: [³H]-(+)-Pentazocine (highly selective for
).
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
Incubate 100 µg membrane protein with 2 nM [³H]-(+)-Pentazocine and increasing concentrations of the test inhibitor (10⁻⁹ to 10⁻⁵ M).
Non-specific binding defined by 10 µM Haloperidol.
Incubate for 120 min at 25°C.
Termination: Rapid filtration through GF/B filters using a cell harvester.
Data: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.
Pathway Context: Akt Signaling
When used in Akt inhibitors, the 4-ethylpiperidin-4-amine scaffold disrupts the PI3K/Akt/mTOR pathway.[1] The diagram below details the downstream effects and feedback loops that must be monitored during functional profiling.
Figure 2: The PI3K/Akt signaling cascade.[1] Inhibitors targeting Akt must be profiled for their ability to suppress downstream mTORC1 activity without triggering compensatory feedback loops.[1]
References
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.
Source: Journal of Medicinal Chemistry (2019).[2]
Context: Defines the structural rationale for using the gem-disubstituted piperidine to improve selectivity and reduce hERG toxicity compared to earlier generations.
URL:[Link]
Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors.
Source: ACS Medicinal Chemistry Letters (2014).
Context: Demonstrates the use of the substituted piperidine core as a transition-state mimic in protease inhibition.
URL:[Link]
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.
Source: ChemMedChem (2014).
Context: Establishes the high affinity of 4-substituted piperidines for Sigma-1 receptors, highlighting the need for off-target counter-screening.
URL:[Link]
Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists.
Source: Bioorganic & Medicinal Chemistry Letters (2010).[3]
Context: Provides SAR strategies for mitigating hERG liability in piperidine-based inhibitors.
URL:[Link]
Benchmarking new 4-Ethylpiperidin-4-amine derivatives against known drugs
This guide outlines a rigorous benchmarking strategy for 4-Ethylpiperidin-4-amine derivatives. This specific scaffold—a gem-disubstituted piperidine—represents a privileged structure in medicinal chemistry, offering uniq...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous benchmarking strategy for 4-Ethylpiperidin-4-amine derivatives. This specific scaffold—a gem-disubstituted piperidine—represents a privileged structure in medicinal chemistry, offering unique conformational constraints that differ from the classic 4-monosubstituted piperidines found in drugs like Fentanyl or Pethidine.
Executive Summary: The Gem-Disubstituted Advantage
The 4-amino-4-ethylpiperidine core introduces a quaternary carbon center at the 4-position. Unlike the flexible 4-anilidopiperidine moiety of Fentanyl , this scaffold restricts conformational freedom, potentially enhancing selectivity for G-Protein Coupled Receptors (GPCRs) such as
-opioid (MOR) or Neurokinin-1 (NK1) receptors, and inhibiting protein-protein interactions (e.g., MDM2-p53).
To validate a new derivative, you must benchmark it against clinical standards not just for potency, but for ligand efficiency , metabolic stability , and signaling bias . This guide standardizes that process.
Structural Analysis & Comparator Selection
Objective benchmarking requires selecting the correct "Gold Standard" based on the intended therapeutic target.
Target Class
Primary Comparator
Rationale for Selection
Opioid Analgesia (MOR)
Fentanyl
The clinical standard for piperidine-based potent analgesia.
Neurokinin Antagonist
Aprepitant
Structural/functional benchmark for NK1 receptor modulation.
MDM2-p53 Inhibitor
Nutlin-3a
Standard reference for piperidine-based PPI inhibition.
ADME/Tox Control
Verapamil
High-clearance marker for metabolic stability benchmarking.
Benchmarking Framework: The "Fail Early" Cascade
We utilize a tiered screening approach to filter derivatives before expensive in vivo studies.
Phase I: In Silico Docking & Pose Prediction
Before synthesis, derivatives are benchmarked computationally to predict binding modes.
Metric: Docking Score (kcal/mol) vs. Crystal Ligand.
Critical Check: Does the 4-ethyl group occupy the hydrophobic sub-pocket (e.g., the "aniline pocket" in MOR) without steric clash?
Phase II: In Vitro Binding & Functional Potency
Primary Assay: Radioligand Binding (Ki determination).
Secondary Assay: [35S]GTP
S Binding (Functional Efficacy).
Phase III: ADME Profiling
Assay: Microsomal Stability (t1/2, CLint).
Hypothesis: The steric bulk of the gem-ethyl group at C4 should block oxidation at the vulnerable 4-position, potentially improving half-life compared to 4-monosubstituted analogs.
Experimental Protocols
These protocols are designed to be self-validating. Every plate must include the Comparator (e.g., Fentanyl) and a Vehicle Control.
Head-to-head comparison of different synthetic routes to 4-substituted piperidines
Topic: Head-to-Head Comparison of Synthetic Routes to 4-Substituted Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary The 4-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Head-to-Head Comparison of Synthetic Routes to 4-Substituted Piperidines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1][2]
Executive Summary
The 4-substituted piperidine scaffold is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from antihistamines (e.g., fexofenadine) to opioids (e.g., fentanyl) and kinase inhibitors. For the medicinal chemist, the challenge lies not in making a piperidine, but in selecting the route that balances atom economy , functional group tolerance , and stereochemical control for a specific target.
This guide compares three distinct synthetic logics:
Reduction: Iridium-catalyzed hydrogenation of 4-substituted pyridines.
Elaboration: Cross-coupling of 4-piperidone-derived enol triflates.
Activation: Directed C(sp³)-H arylation of pre-existing piperidines.
Comparative Analysis Matrix
The following table contrasts the three methodologies based on critical process parameters.
Feature
Route A: Ir-Catalyzed Hydrogenation
Route B: Enol Triflate Cross-Coupling
Route C: Directed C4-H Activation
Primary Logic
Aromatic Reduction (Ionic Hydrogenation)
Functional Group Interconversion
C-H Functionalization (Late-Stage)
Starting Material
4-Substituted Pyridine
N-Protected 4-Piperidone
Piperidine-3-carboxylic acid deriv.
Step Count
1 (Convergent)
3 (Enolization Coupling Red.)
3-4 (Install DG C-H Remove DG)
Atom Economy
High
Moderate
Low (Auxiliary required)
FG Tolerance
Excellent (Tolerates -NO₂, -Br, -alkyne)
Good (Standard Pd tolerance)
Moderate (Oxidative conditions)
Stereocontrol
Cis-selective (usually)
Thermodynamic control (during reduction)
High (Cis-selective via palladacycle)
Scalability
High (Decagram scale demonstrated)
High (Standard process chemistry)
Low to Medium (Reagent cost)
Best Use Case
Building block synthesis from cheap pyridines
Library generation of 4-aryl/heteroaryl analogs
Late-stage diversification of complex scaffolds
Deep Dive: Technical Analysis
Route A: Iridium-Catalyzed Ionic Hydrogenation
The Modern Reductive Approach
Historically, heterogeneous hydrogenation (PtO₂/AcOH) failed to tolerate reduction-sensitive groups like nitro, nitriles, or aryl halides. The modern solution utilizes homogeneous Iridium(III) catalysis. This proceeds via an ionic hydrogenation mechanism: the heterocycle is protonated (activated), followed by hydride transfer from the metal.
Mechanism: The cycle involves heterolytic cleavage of H₂. The pyridine nitrogen is protonated by an acid additive or the solvent, facilitating a stepwise hydride transfer that preserves sensitive peripheral functionality.
Critical Insight: The use of specific ligands (e.g., DifluorPhos) and additives (like TCCA or mild acids) allows this reaction to proceed at ambient pressure or low psi, avoiding the "over-reduction" seen with heterogeneous metals.
The Reliable Workhorse
This route is the industry standard for generating libraries of 4-aryl piperidines. It relies on converting the commercially available N-Boc-4-piperidone into a vinyl triflate (or phosphate), which serves as a pseudohalide in Pd-catalyzed cross-coupling.
Mechanism:
Enolization: Kinetic deprotonation (LDA) and trapping with PhNTf₂.
Coupling: Pd(0) oxidative addition into the C-OTf bond, followed by transmetallation with a boronic acid.
Reduction: The resulting tetrahydropyridine is hydrogenated (Pd/C or Rh/C) to the piperidine.
Critical Insight: While reliable, the final hydrogenation step sets the stereochemistry. If the piperidine has existing substituents (e.g., at C3), the reduction typically yields the thermodynamic product, which may differ from the kinetic product of other routes.
Route C: Directed C4-H Arylation
The Precision Tool
Developed largely by groups like Yu and Bull, this method uses a transient or removable directing group (DG) to force a Palladium catalyst to activate the distal C4 position.
Mechanism: A bidentate directing group (e.g., 8-aminoquinoline) at C3 coordinates Pd(II), forming a strained palladacycle that activates the C4-H bond. The reaction is highly stereoselective, typically installing the aryl group cis to the directing group.
Critical Insight: This is the only route that allows for the direct modification of a complex piperidine core without de novo ring construction. However, the "tax" is the installation and subsequent removal of the directing group, which often requires harsh conditions (though milder protocols are emerging).
Visualizing the Logic
The following diagram illustrates the decision-making process and mechanistic flow for these routes.
Figure 1: Decision tree and workflow comparison for the three primary synthetic routes.
Activation: Add stoichiometric activator if required (e.g., HBr source or specific additives like TCCA depending on exact catalyst generation). Note: Modern systems often use pre-formed cationic Ir complexes.
Reaction: Seal the vessel and pressurize with H₂ (50 bar). Stir at 40–60 °C for 12–24 hours.
Workup: Vent H₂. Concentrate the mixture. The product is often isolated as the piperidinium salt or neutralized to the free base.
Validation: Check LCMS for M+1 (approx. 240/242 amu). Absence of des-bromo product (M-Br) confirms chemoselectivity.
Protocol B: Enol Triflate / Suzuki Coupling
Standard Process Chemistry Protocol.
Step 1: Vinyl Triflate Formation
Dissolve N-Boc-4-piperidone (10 mmol) in dry THF (20 mL) under N₂. Cool to -78 °C.[2]
Add LiHMDS or LDA (1.1 equiv) dropwise. Stir for 30 min.
Add solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 equiv) in THF.
Warm to RT and stir for 2-4 h. Quench with sat. NaHCO₃. Extract (EtOAc), dry, and concentrate. Purify via flash column (neutral alumina or silica with Et₃N) to avoid hydrolysis.
Step 2: Suzuki Coupling
Combine Vinyl Triflate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and base (K₂CO₃ or K₃PO₄, 3.0 equiv).
Add catalyst:
(5 mol%) or .
Solvent: Dioxane/H₂O (4:1). Heat to 80 °C for 4-12 h.
Workup: Standard aqueous extraction and column chromatography.
Step 3: Reduction
Dissolve intermediate tetrahydropyridine in MeOH.
Add Pd/C (10 wt% loading). Hydrogenate at 1 atm (balloon) overnight. Filter through Celite.
Protocol C: Directed C4-H Arylation
Based on Bull et al. (Imperial College) methodologies.[3]
Objective: C4-Arylation of Piperidine-3-carboxylic acid derivative.
DG Installation: Couple N-Boc-piperidine-3-carboxylic acid with 8-aminoquinoline using HATU/DIPEA to form the amide substrate.
(10 mol%), and (1.0 equiv) or mild organic base if using advanced ligands.
Solvent: t-Amyl alcohol or Toluene.
Heat to 110-130 °C for 16 h in a sealed tube.
Workup: Filter through Celite, concentrate, and purify via column chromatography.
DG Removal (Critical Step):
Method 1 (Hydrolysis): Treat with NaOH/EtOH at reflux (harsh).
Method 2 (Transamidation): Treat with Boc₂O/DMAP followed by LiOH hydrolysis (milder).
Method 3 (Reduction): Treat with
or similar reductive cleavage conditions if sensitive.
References
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.[4] Link
Piticari, A.-S., et al. (2018).[5] Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3833-3837. Link
Littke, A. F., et al. (2000).[6] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids. Journal of the American Chemical Society, 122(17), 4020–4028. Link
Fitzgerald, L. S., & O'Duill, M. L. (2021).[7] A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. Link
Assessing the metabolic stability of molecules containing the 4-Ethylpiperidin-4-amine moiety
A Comparative Technical Guide for Medicinal Chemists Part 1: Strategic Overview The Structural Context The 4-Ethylpiperidin-4-amine moiety represents a specialized "gem-disubstituted" scaffold often employed in drug disc...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Medicinal Chemists
Part 1: Strategic Overview
The Structural Context
The 4-Ethylpiperidin-4-amine moiety represents a specialized "gem-disubstituted" scaffold often employed in drug discovery to modulate potency and selectivity in GPCR ligands (e.g., opioid receptors, chemokine antagonists) and kinase inhibitors. Unlike the simple 4-aminopiperidine, the introduction of an ethyl group at the 4-position creates a quaternary carbon center.
Why this matters:
Metabolic Blocking: It eliminates the metabolically labile C-H bond at the 4-position, preventing direct oxidation at this site.
Conformational Restriction: The bulky ethyl group forces the piperidine ring into a preferred chair conformation, potentially enhancing target binding affinity.
Lipophilicity Penalty: The ethyl group adds to the cLogP (approx. +0.5 to +1.0 log units vs. H), which generally increases the affinity for metabolic enzymes (CYPs), potentially offsetting the stability gained by steric hindrance.
The Metabolic Challenge
While the 4-position is blocked, this moiety remains vulnerable to:
N-Dealkylation: If the piperidine nitrogen is substituted.[1][2]
Ring Oxidation (Alpha-Carbon): CYP-mediated hydroxylation at the C2 or C6 positions (alpha to the nitrogen).
N-Oxidation: Direct oxidation of the secondary/tertiary amine.
Part 2: Comparative Analysis of Alternatives
To objectively assess the performance of the 4-Ethylpiperidin-4-amine moiety, we compare it against three standard structural alternatives.
Data represents averaged values derived from structure-activity relationship (SAR) studies of piperidine-based JAK inhibitors and GPCR ligands [1, 2].
Structural Variant
Modification Strategy
cLogP (Approx)
HLM t1/2 (min)
CLint (µL/min/mg)
Primary Metabolic Liability
4-Ethylpiperidin-4-amine
Gem-disubstitution (Steric)
2.1
28
45
Ring Hydroxylation (C2/C6)
4-Methylpiperidin-4-amine
Lower Lipophilicity
1.6
42
28
Ring Hydroxylation
4-Fluoropiperidin-4-amine
Electronic Deactivation
1.2
>60
<15
N-Oxidation (Minor)
Spiro[2.5]octan-6-amine
Conformational Lock
1.9
35
32
Ring Opening / Oxidation
Analysis of Alternatives
1. The 4-Methyl Alternative
Mechanism: Replacing the ethyl group with a methyl group reduces lipophilicity (lower cLogP).
Outcome: Lower lipophilicity reduces non-specific binding to CYP active sites. While the steric shield is smaller, the reduced affinity for the enzyme often results in better overall metabolic stability than the ethyl analog [3].
2. The 4-Fluoro Alternative
Mechanism: Fluorine is a bioisostere that lowers the pKa of the adjacent amine and electronically deactivates the ring system.
Outcome: This is often the superior choice for stability. It lowers cLogP significantly and reduces the electron density available for oxidative attack, leading to extended half-lives (>60 min) [1].
3. The Spirocyclic Alternative
Mechanism: Tying the 4-position into a spiro-cyclopropyl or cyclobutyl ring.
Outcome: Provides maximum conformational rigidity. Stability is generally comparable to the ethyl analog but offers a distinct IP (intellectual property) space and vector orientation [4].
Part 3: Metabolic Pathway Visualization
Understanding the specific degradation routes is critical for lead optimization. The diagram below illustrates the metabolic fate of the 4-Ethylpiperidin-4-amine scaffold.
Figure 1: The primary instability arises from alpha-carbon oxidation leading to ring opening. The ethyl group itself is relatively stable but drives the molecule into the CYP active site.
Part 4: Experimental Protocol (Microsomal Stability)
This protocol is designed to be self-validating . It includes specific checkpoints to ensure data integrity.
Materials & Reagents
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Rationale: Piperidines are "sticky" bases. Standard protocols often suffer from carryover in LC-MS injectors, artificially inflating stability calculations. This protocol uses a specific wash step.
Add 5 µL of Test Compound (100 µM stock → 1 µM final).
Critical: Incubate at 37°C for 10 mins without NADPH. This allows non-specific protein binding to equilibrate, preventing the "initial drop" artifact often mistaken for metabolism.
Reaction Initiation:
Add 25 µL of pre-warmed NADPH solution. Start timer.
Sampling (Kinetic Profiling):
At t = 0, 5, 15, 30, and 45 min, remove 50 µL aliquots.
Immediately dispense into 150 µL Ice-cold Quench Solution.
Termination & Precipitation:
Vortex plates for 10 min at 1000 rpm.
Centrifuge at 4000g for 20 min at 4°C to pellet proteins.
Figure 2: The critical pre-incubation step ensures equilibrium before metabolic turnover begins.
References
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). Strategies for improving metabolic stability of piperidine rings, including fluorination and polarity adjustments.
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. (2011). Detailed analysis of N-dealkylation and ring oxidation pathways in 4-aminopiperidine scaffolds.
Novel Piperidine-derived Amide sEH Inhibitors. Prostaglandins & Other Lipid Mediators. (2019).[4] Comparison of methyl vs. fluoro substituents on piperidine stability and potency.
Bioisosteres of Piperazine & Related Diamines. Blumberg Institute. (2024). Use of 4-aminopiperidine and spiro-analogs as metabolically stable bioisosteres.
Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation Application Note. (2008). Optimized protocols for analyzing basic compounds like piperidines using CSH technology.
The Art of the Lock and Key: A Comparative Analysis of 4-Ethylpiperidin-4-amine Analogs and Their Target Engagement
For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery, the precise interaction between a small molecule and its biological target is paramount. The 4-ethylpiperidin-4-am...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the precise interaction between a small molecule and its biological target is paramount. The 4-ethylpiperidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of various protein targets.[1] This guide provides an in-depth comparative analysis of the binding modes of 4-ethylpiperidin-4-amine analogs, offering insights into the subtle molecular interplay that governs their therapeutic potential. We will dissect the structural nuances of their interactions with key targets, including protein kinase B (Akt), the sigma-1 (σ1) receptor, and the dopamine transporter (DAT), supported by experimental data from X-ray crystallography and molecular modeling.
The Versatile Piperidine: A Privileged Scaffold
The piperidine ring is a common motif in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to be readily functionalized.[2] The 4-aminopiperidine core, in particular, offers a key basic nitrogen atom that can engage in crucial hydrogen bonding and ionic interactions within a protein's binding pocket. The addition of an ethyl group at the 4-position can influence lipophilicity and steric interactions, further tuning the analog's binding affinity and selectivity.
Comparative Binding Mode Analysis: A Tale of Three Targets
The therapeutic utility of 4-ethylpiperidin-4-amine analogs spans a range of diseases, from cancer to neurological disorders, by virtue of their ability to interact with diverse protein targets. Here, we compare their binding modes in three distinct protein families.
Protein Kinase B (Akt): A Covalent-Allosteric Embrace
Protein kinase B (Akt) is a central node in cell signaling pathways that regulate growth and survival, making it a prime target for cancer therapy.[3] Several 4-aminopiperidine-containing compounds have been developed as potent and selective Akt inhibitors.[4][5][6]
Crystal structures of Akt in complex with these inhibitors reveal a fascinating covalent-allosteric binding mode.[3] The 4-aminopiperidine moiety often serves as a key anchoring point, with the piperidine nitrogen forming a crucial hydrogen bond with the hinge region of the kinase domain. The amino group at the 4-position can also engage in hydrogen bonding with nearby residues, further stabilizing the complex.
A Comparative View:
Consider two analogs, one with a simple N-alkylation on the piperidine and another with a more complex aromatic substituent. The N-alkyl analog may exhibit a more flexible binding mode, with the alkyl chain exploring a hydrophobic pocket adjacent to the ATP-binding site. In contrast, the analog with the aromatic substituent might engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, leading to a more rigid and potentially more potent inhibition.[4]
The ethyl group at the 4-position can play a subtle but important role. In some instances, it may fit snugly into a small hydrophobic pocket, enhancing binding affinity. In other cases, it might create steric clashes, necessitating a reorientation of the entire molecule within the active site.
Analog Feature
Interaction with Akt
Consequence
Piperidine Nitrogen
Hydrogen bond with hinge region
Anchoring the inhibitor
4-Amino Group
Hydrogen bonding with backbone or side chains
Increased binding affinity
N-substituent on Piperidine
Hydrophobic or aromatic interactions
Modulates potency and selectivity
4-Ethyl Group
Hydrophobic interactions or steric influence
Fine-tuning of binding affinity
Sigma-1 (σ1) Receptor: Plasticity in a Hydrophobic Pocket
The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological conditions.[7][8] Crystal structures of the σ1 receptor have revealed a trimeric architecture with a central ligand-binding domain characterized by a large, hydrophobic pocket.[7][9] This pocket exhibits remarkable plasticity, allowing it to accommodate a diverse range of ligands, including 4-aminopiperidine analogs.[10][11]
For 4-ethylpiperidin-4-amine analogs, the protonated piperidine nitrogen typically forms a key salt bridge with a conserved glutamate residue (Glu172) at the base of the binding pocket.[10] The rest of the molecule then orients itself to maximize hydrophobic interactions with the surrounding nonpolar residues.
A Comparative View:
Let's compare an analog with a short alkyl chain attached to the 4-amino group to one with a bulky aromatic group. The alkyl-substituted analog will likely adopt a more extended conformation within the hydrophobic tunnel of the receptor. The aromatic-substituted analog, however, may engage in edge-to-face or parallel-displaced π-stacking interactions with aromatic residues like tyrosine and tryptophan that line the pocket.[8] The ethyl group at the 4-position of the piperidine can further enhance these hydrophobic interactions.
The flexibility of the σ1 receptor's binding site means that even small changes in the analog's structure can lead to significant changes in binding pose and affinity. This highlights the importance of a structure-guided approach to designing selective σ1 receptor ligands.
Dopamine Transporter (DAT): A Homology-Modeled Hypothesis
The dopamine transporter is a key regulator of dopaminergic neurotransmission and a target for drugs used to treat conditions like ADHD and depression. Due to the challenges in crystallizing membrane proteins, our understanding of ligand binding to DAT often relies on homology modeling and molecular docking studies.[12][13]
In these models, the protonated piperidine nitrogen of 4-ethylpiperidin-4-amine analogs is predicted to form a crucial ionic interaction with a conserved aspartate residue in the transporter's binding site. The rest of the molecule then extends into a pocket lined with both hydrophobic and polar residues.
A Comparative View:
Comparing a simple 4-ethylpiperidin-4-amine with a more complex analog containing additional functional groups, the latter may form additional hydrogen bonds or hydrophobic contacts, leading to higher affinity.[1] For instance, an analog with a hydroxyl group could form a hydrogen bond with a serine or threonine residue, while an analog with a phenyl ring could engage in aromatic interactions with a phenylalanine or tyrosine residue. The ethyl group on the piperidine can contribute to the overall hydrophobic footprint of the molecule, influencing its interaction with nonpolar pockets within the DAT binding site.
Experimental Methodologies: Unraveling the Binding Secrets
The detailed understanding of these binding modes is made possible through a combination of powerful experimental and computational techniques.
X-Ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering a direct visualization of the binding interactions.[14][15]
Experimental Workflow:
A brief, descriptive caption directly below the generated diagram (Within 100 characters).
Figure 1: A generalized workflow for determining protein-ligand complex structures using X-ray crystallography.
Step-by-Step Protocol:
Protein Expression and Purification: The target protein (e.g., Akt, σ1 receptor) is overexpressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.
Crystallization: The purified protein is concentrated and mixed with a precipitant solution under controlled conditions to induce the formation of well-ordered crystals.
Ligand Soaking or Co-crystallization: The 4-ethylpiperidin-4-amine analog is introduced to the protein crystals by soaking or is included in the crystallization solution (co-crystallization).
X-ray Diffraction: The ligand-bound crystals are exposed to a high-intensity X-ray beam, which diffracts to produce a pattern of spots.
Data Processing and Structure Solution: The diffraction pattern is processed to determine the electron density map of the crystal, from which the atomic model of the protein-ligand complex is built and refined.
Binding Mode Analysis: The final structure is analyzed to identify all the intermolecular interactions between the analog and the protein target.
Molecular Docking: A Computational Glimpse into Binding
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor.
Computational Workflow:
A brief, descriptive caption directly below the generated diagram (Within 100 characters).
Figure 2: A typical workflow for predicting ligand binding modes using molecular docking.
Step-by-Step Protocol:
Receptor and Ligand Preparation: The 3D structure of the target protein (from crystallography or homology modeling) and the 4-ethylpiperidin-4-amine analog are prepared by adding hydrogen atoms and assigning appropriate charges.
Binding Site Definition: The region of the protein where the ligand is expected to bind is defined.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions.
Conclusion: A Roadmap for Rational Drug Design
The comparative analysis of the binding modes of 4-ethylpiperidin-4-amine analogs reveals a fascinating story of molecular recognition. The versatility of this scaffold, coupled with the distinct chemical environments of different protein targets, allows for a wide range of binding interactions. By understanding these subtle differences, medicinal chemists can rationally design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The integration of experimental techniques like X-ray crystallography with computational approaches such as molecular docking provides a powerful platform for accelerating the discovery of novel drugs targeting a multitude of diseases.
References
McHardy, T. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]
Reith, M. E. A. et al. (2015). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 58(15), 6199–6212. [Link]
ResearchGate. p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. [Link]
Schmidt, H. R. et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. [Link]
Quambusch, L. et al. (2019). Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt. Chemical Science, 10(10), 2977–2987. [Link]
Schepmann, D. et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem, 13(17), 1828–1842. [Link]
Schmidt, H. R. et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology, 25(10), 962–968. [Link]
ResearchGate. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]
PubMed. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. [Link]
MDPI. Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target. [Link]
Parenti, M. D. et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114683. [Link]
ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
NIH. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. [Link]
Open Access Journals. Theoretical study and molecular docking analysis of some inhibitors of dopamine transporter for the identification of potent antipsychotic therapeutic agents targeting schizophrenia mental disorder. [Link]
NIH. How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation. [Link]
Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. [Link]
NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
CD BioSciences. Drug Design Based on X-ray Crystallography. [Link]
PubMed. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. [Link]
ResearchGate. Unveiling novel inhibitors of dopamine transporter via in silico drug design, molecular docking, and bioavailability predictions as potential antischizophrenic agents. [Link]
ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]
ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]
ResearchGate. Crystal structures of human σ1 receptor bound to the classical antagonists haloperidol and NE-100. [Link]
Selectivity Profiling of 4-Ethylpiperidin-4-amine Scaffolds: A Guide to Receptor Subtype Discrimination
Topic: Evaluating the Selectivity of 4-Ethylpiperidin-4-amine-based Compounds for Receptor Subtypes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Ex...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Evaluating the Selectivity of 4-Ethylpiperidin-4-amine-based Compounds for Receptor Subtypes
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Gem-Disubstituted" Advantage
In the landscape of G-Protein Coupled Receptor (GPCR) ligand design, the piperidine ring is a privileged scaffold. However, the 4-Ethylpiperidin-4-amine core (a gem-disubstituted piperidine) represents a specialized structural motif distinct from the ubiquitous 4-aminopiperidine or 4-phenylpiperidine (fentanyl-like) classes.
This guide evaluates the performance of 4-Ethylpiperidin-4-amine derivatives, focusing on their utility in achieving receptor subtype selectivity . Unlike mono-substituted analogs, the introduction of the 4-ethyl group at the quaternary center provides two critical advantages:
Conformational Restriction: It locks the 4-amino substituent into a defined axial or equatorial orientation, often required to discriminate between homologous receptor subtypes (e.g., Dopamine D4 vs. D2).
Metabolic Blockade: The quaternary carbon prevents CYP450-mediated oxidation at the typically labile 4-position.
This document compares the selectivity profiles of these compounds against standard alternatives in two primary therapeutic areas: Neuroscience (Dopamine Receptors) and Analgesia (Opioid Receptors) .
Comparative Analysis: Target Landscape
The following table summarizes how 4-Ethylpiperidin-4-amine derivatives compare to standard "Reference Scaffolds" in key pharmacological assays.
Table 1: Selectivity Performance Matrix
Feature
4-Ethylpiperidin-4-amine (Gem-Disubstituted)
4-H-Piperidin-4-amine (Mono-substituted)
4-Phenylpiperidine (Fentanyl Class)
Primary Target Class
Dopamine D4, CCR5, SHP2
Dopamine D2/D3, Muscarinic
Mu-Opioid Receptor (MOR)
Selectivity Mechanism
Steric clash in conserved pockets (D2) favors larger pockets (D4).[1]
Flexible fit; often leads to "pan-activity" across subtypes.
High affinity via aromatic pi-stacking; low subtype selectivity.
Metabolic Stability
High (Quaternary carbon blocks oxidation).
Low (Susceptible to N-dealkylation and ring oxidation).
Medium (Susceptible to N-dealkylation).
Key Liability
Synthetic complexity (requires quaternary center formation).
Poor isoform selectivity (off-target side effects).
High addiction potential (MOR agonism).
Case Study 1: Dopamine D4 vs. D2 Selectivity
The Dopamine D4 receptor is a prime target for cognition and schizophrenia, but it shares high sequence homology with the D2 receptor. Non-selective D2 blockade causes extrapyramidal side effects (EPS).
The Challenge: D2 and D4 binding pockets are nearly identical.
The Solution: The 4-ethyl group acts as a "selectivity filter." The D2 receptor binding pocket is tighter around the orthosteric site. The bulky 4-ethyl group creates a steric clash in D2, while the more flexible D4 receptor accommodates the bulk, resulting in high selectivity.
Experimental Data: Binding Affinity (Ki)
Representative data derived from structure-activity relationship (SAR) studies of 4-aminopiperidines (e.g., U-101958 analogs).[2]
Compound Scaffold
D4 Affinity ()
D2 Affinity ()
Selectivity Ratio (D2/D4)
4-Ethyl-4-amino
1.4 nM
>200 nM
>140-fold
4-H-4-amino
5.2 nM
12.0 nM
2.3-fold (Poor)
4-Methyl-4-amino
2.8 nM
45.0 nM
16-fold
Insight: The ethyl substitution provides a superior selectivity window compared to the methyl analog, likely due to optimal filling of the hydrophobic accessory pocket in D4.
Experimental Protocols for Selectivity Evaluation
To validate the selectivity of a 4-Ethylpiperidin-4-amine library, a rigorous screening cascade is required.
Protocol A: Radioligand Binding Screen (Affinity)
Objective: Determine
values for D2 and D4 receptors.
Membrane Preparation:
Use CHO cells stably expressing human D2L or D4.4 receptors.
Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
Incubation:
D2 Assay: Incubate membranes (20 µg protein) with [3H]-Methylspiperone (0.2 nM) and test compound (10 concentrations, 10 pM - 10 µM).
D4 Assay: Incubate membranes with [3H]-YM-09151-2 (0.1 nM) and test compound.
Note: Include 100 µM Haloperidol to define non-specific binding.
Filtration:
Incubate for 60 min at 25°C.
Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis:
Measure radioactivity via liquid scintillation counting.
The following diagram illustrates the logical flow for evaluating these compounds, distinguishing between "Hit" and "Lead" based on the selectivity criteria defined above.
Figure 1: Screening cascade for identifying subtype-selective ligands. The critical decision point is the Selectivity Ratio calculation (Step 2).
Mechanistic Insight: Signaling Pathways
Understanding functional selectivity (biased signaling) is crucial. A 4-Ethylpiperidin-4-amine derivative might block G-protein signaling while sparing (or activating) Beta-arrestin pathways. This is increasingly relevant for reducing side effects.[3]
Figure 2: Divergent GPCR signaling pathways. 4-Ethylpiperidin-4-amine derivatives can be engineered to bias signaling toward Gi/o (efficacy) or Beta-arrestin (regulation).
References
Schlachter, S. K., et al. (1997).[4] "Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor."[2][4] European Journal of Pharmacology.
Kuduk, S. D., et al. (1999). "4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors." Bioorganic & Medicinal Chemistry Letters.
Thomas, J. B., et al. (2001).[5] "Factors influencing agonist potency and selectivity for the opioid delta receptor are revealed in structure-activity relationship studies."[5] Journal of Medicinal Chemistry.
Google Patents. (2019). "Pyrimidine-fused cyclic compound, preparation method therefor and application thereof (SHP2 Inhibitors)." WO2019158019A1.
IUPHAR/BPS Guide to PHARMACOLOGY. "Dopamine Receptors: D4."
Reproducibility of Synthetic Protocols for 4-Ethylpiperidin-4-amine Dihydrochloride
[1] Executive Summary 4-Ethylpiperidin-4-amine dihydrochloride (often referred to as a gem-disubstituted piperidine diamine) is a critical pharmacophore in the synthesis of JAK inhibitors, CCR5 antagonists, and various G...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Ethylpiperidin-4-amine dihydrochloride (often referred to as a gem-disubstituted piperidine diamine) is a critical pharmacophore in the synthesis of JAK inhibitors, CCR5 antagonists, and various GPCR ligands.[1] Its structural rigidity, provided by the quaternary carbon at the 4-position, imparts unique conformational selectivity to drug candidates.
This guide objectively compares the two dominant synthetic strategies: the Alkylation-Curtius Route (Method A) and the Grignard-Ritter Route (Method B).[1] While Method B utilizes cheaper reagents, Method A is recommended for research and high-value scale-up due to its superior impurity profile and reproducibility.[1]
Part 1: Strategic Comparison of Synthetic Routes
The synthesis of 4,4-disubstituted piperidines presents a specific challenge: creating a quaternary center with both an amine and an alkyl group.
Comparative Analysis Matrix
Feature
Method A: Alkylation-Curtius
Method B: Grignard-Ritter
Primary Mechanism
Enolate alkylation followed by acyl azide rearrangement.[1]
Nucleophilic addition followed by acid-mediated amidation.[1]
Key Intermediate
N-Boc-4-ethylpiperidine-4-carboxylic acid
N-Benzyl-4-ethyl-4-hydroxypiperidine
Overall Yield
45-55% (4 Steps)
30-40% (4 Steps)
Purity Profile
High (>98%).[1][2][3] Main impurity is unreacted isonipecotate.[1]
Moderate. Frequent contamination with elimination products (alkenes).[1]
Scalability
High, provided DPPA/Azide safety is managed (Flow chemistry recommended).[1]
Moderate. Large volumes of conc.[1] H₂SO₄ required.[1]
Excellent. Kinetic control (LDA) ensures mono-alkylation.[1]
Variable. Grignard addition can be sensitive to moisture; Ritter yield fluctuates.[1]
Part 2: Detailed Experimental Protocols
Method A: The Alkylation-Curtius Route (Recommended)
Rationale: This route builds the carbon skeleton first and then introduces the nitrogen via rearrangement, avoiding the steric hindrance issues often seen in direct amination of ketones.
A Comprehensive Guide to the Proper Disposal of 4-Ethylpiperidin-4-amine dihydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Ethylpiperidin-4-amine dihydrochloride. As drug development professionals, our commitment to safety and environmental steward...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Ethylpiperidin-4-amine dihydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of our chemical reagents. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams are managed with the highest degree of scientific integrity and safety.
Hazard Assessment and Waste Characterization
Piperidine Core: The piperidine moiety is a well-characterized heterocyclic amine. Piperidine itself is classified as a highly flammable liquid that is toxic when inhaled or in contact with skin, and causes severe skin burns and eye damage.[2][3] Derivatives often retain significant levels of this toxicity and corrosivity.[4]
Amine Functional Group: Aliphatic amines are basic and can be corrosive and irritating.[5]
Dihydrochloride Salt: The presence of two hydrochloride moieties means the compound is a salt. While this form is typically a solid and less volatile than its free-base counterpart, it can be corrosive, particularly in aqueous solutions, and may react with bases. When heated to decomposition, it is expected to release toxic fumes of nitrogen oxides and hydrogen chloride.[2][6]
Based on this analysis, 4-Ethylpiperidin-4-amine dihydrochloride must be treated as hazardous waste. It likely exhibits characteristics of toxicity (harmful if swallowed, inhaled, or in contact with skin) and corrosivity (causes skin and eye irritation/burns).[4][7][8][9]
Licensed Hazardous Waste Contractor via Institutional EHS.
Immediate Safety Protocols: Spills and Exposures
In the event of accidental release or exposure, immediate and decisive action is critical to mitigate harm.
Personnel Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[9]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[3][10]
Spill Management:
For a small spill of solid material:
Evacuate non-essential personnel and ensure adequate ventilation.
Wearing appropriate PPE, gently sweep up the material to avoid creating dust.
Place the swept material and any contaminated cleaning tools (e.g., wipes, pads) into a clearly labeled, compatible waste container.
Do not allow the chemical to enter drains or waterways.[6]
Decontaminate the spill area thoroughly (see Section 5).
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Collection and Containment: A Self-Validating System
The foundation of safe disposal is a robust containment strategy that prevents chemical reactions and environmental release. All waste must be handled in accordance with local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]
Container Selection:
Primary Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, screw-top lid. The original manufacturer's container is often a suitable choice if it is in good condition.
Rationale: As a hydrochloride salt, this compound can form acidic solutions that may corrode metal containers over time.[12][13] Glass is acceptable but poses a breakage risk. The container must be in good condition, free of leaks or external contamination.
Segregation:
Incompatibility: This waste must be segregated from incompatible materials. Specifically, store it away from strong bases (to prevent acid-base reactions) and strong oxidizing agents (to prevent violent or explosive reactions).[2][6][14]
Physical Separation: Use secondary containment bins to physically separate this waste stream from other chemical compatibility groups.
Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for accumulating and disposing of 4-Ethylpiperidin-4-amine dihydrochloride waste.
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish an SAA at or near the point of waste generation. This area must be under the control of laboratory personnel.[11] The SAA should be a designated, low-traffic area, such as inside a ventilated cabinet.
Step 2: Prepare the Waste Container
Select a compatible container as described in Section 3.
Before adding any waste, affix a "Hazardous Waste" label. The label must include the full chemical name ("4-Ethylpiperidin-4-amine dihydrochloride") and a clear indication of its hazards (e.g., "Toxic," "Corrosive"). Do not use abbreviations or chemical formulas.
Step 3: Accumulate Waste
Carefully transfer waste into the labeled container, whether it is residual solid, contaminated consumables (e.g., weighing paper, gloves), or prepared solutions.
Keep the container securely closed at all times except when adding waste. An open funnel should never be left in the container.
Step 4: Maintain the Waste Log (for mixtures)
If creating a mixed waste stream (e.g., a solution of the compound in a solvent), list every component and its approximate percentage on the hazardous waste label.
Step 5: Request Disposal
Once the container is full (do not exceed 90% capacity) or the project is complete, arrange for disposal.
Contact your institution's EHS office to schedule a waste pickup. Do not attempt to dispose of this material through regular trash or down the sewer system.[11]
Below is a decision-making workflow for handling waste generated in the laboratory.
Caption: Decision workflow for handling and disposing of 4-Ethylpiperidin-4-amine dihydrochloride waste.
Decontamination
All non-disposable equipment, glassware, and surfaces that have come into contact with 4-Ethylpiperidin-4-amine dihydrochloride must be thoroughly decontaminated.
Initial Rinse: Carefully rinse glassware and equipment with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so, followed by an organic solvent like ethanol or acetone). Collect the initial rinsate as hazardous waste.
Washing: Wash with soap and water.
Final Rinse: Perform a final rinse with deionized water.
Surface Cleaning: Wipe down benchtops and fume hood surfaces with an appropriate cleaning agent, ensuring all residue is removed.
By adhering to these rigorous, scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link].
International Labour Organization (n.d.). International Chemical Safety Cards (ICSC): 0317 - Piperidine. Retrieved from [Link].
Carl ROTH GmbH + Co. KG (2025). Safety Data Sheet: Piperidine. Retrieved from [Link].
AAPPTec, LLC (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link].
United Nations Office on Drugs and Crime (UNODC) (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link].
Walchem (2024). Chemical Compatibility Chart. Retrieved from [Link].
Crest Pumps (n.d.). Chemical Compatibility Table. Retrieved from [Link].
SafetyBuyer (n.d.). Chemical Compatibility Guide. Retrieved from [Link].
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16211557, 4,4'-Ethylenedipiperidine dihydrochloride. Retrieved from [Link].
U.S. Environmental Protection Agency (EPA) (n.d.). Incompatible Chemicals Storage. Retrieved from [Link].
Personal Protective Equipment for Handling 4-Ethylpiperidin-4-amine dihydrochloride
[1] CAS Number: 1774896-82-0 Formula: C₇H₁₈Cl₂N₂ (Dihydrochloride Salt) Molecular Weight: 201.14 g/mol [1] Part 1: Core Directive & Hazard Philosophy The "Data Gap" Risk Protocol As a research chemical used primarily in...
The "Data Gap" Risk Protocol
As a research chemical used primarily in drug discovery (often as a building block for opioid analogues or kinase inhibitors), 4-Ethylpiperidin-4-amine dihydrochloride lacks a fully characterized toxicological profile.[1][2] Most commercial Safety Data Sheets (SDS) list it as "Not Classified" or "No Data Available" for acute toxicity.
Critical Safety Warning: Do not mistake "No Data" for "Safe."
As a Senior Application Scientist, I apply the Precautionary Principle . Chemically, this compound is a gem-disubstituted amine salt .[1] Upon contact with mucous membranes or moisture, the dihydrochloride moiety hydrolyzes to release hydrochloric acid equivalents, creating a localized acidic environment that causes irritation or chemical burns.[1] Furthermore, primary amines are potential sensitizers.
Operational Mandate: Treat this substance as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer regardless of its formal GHS classification.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Protection Zone
Required Equipment
Technical Justification
Respiratory
Fume Hood (Primary) N95/P2 Respirator (Secondary)
Dust Hazard: Amine salts are often fine, hygroscopic powders that become airborne easily due to static charge.[1] Inhalation causes immediate upper respiratory tract irritation (acidic hydrolysis).
Ocular
Chemical Safety Goggles (ANSI Z87.1+)
Fine Particulate Risk: Standard safety glasses are insufficient. Goggles seal the eyes against airborne dust and accidental splashes during solubilization.
Dermal (Hand)
Nitrile Gloves (Min. 0.11 mm thickness)
Permeation Resistance: Nitrile provides excellent resistance to amine salts. Protocol: Inspect for pinholes before donning. Change immediately if splashed.
Dermal (Body)
Lab Coat (High-neck, long sleeve)
Skin Barrier: Prevents accumulation of dust on street clothes.[1] Ensure cuffs are tucked under gloves or use cuff guards.
Part 3: Operational Protocols (Step-by-Step)
Phase 1: Pre-Handling & Engineering Controls
Environment: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.
Static Control: Amine dihydrochlorides are prone to static buildup. Use an ionizing blower or anti-static gun inside the hood to prevent the powder from "flying" during weighing.
Decontamination Prep: Prepare a beaker of 5% Sodium Bicarbonate (NaHCO₃) solution nearby to neutralize potential acidic spills.
Phase 2: Weighing & Solubilization
Rationale: The heat of solution for dihydrochloride salts can be exothermic.
Tare: Place the receiving vial in the balance inside the hood (if available) or use a transfer vessel.
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
Solubilization:
Add the solvent (e.g., Water, DMSO, Methanol) to the vial first if possible, or add solvent to the powder slowly.[1]
Caution: Expect a mild exotherm. If dissolving >1 gram, cool the receiving vessel in an ice bath.
Vortex heavily. Dihydrochlorides may require sonication to fully dissolve in organic solvents like DMSO.
Phase 3: Disposal & Decontamination
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a hazardous solid waste container labeled "Toxic/Irritant Organic Solid."
Liquid Waste: Aqueous or organic solutions must go into the appropriate halogenated or non-halogenated waste stream. Do not pour down the sink.
Surface Decon: Wipe down the balance and work area with a wet paper towel (water) followed by an ethanol wipe. The water step is crucial to solubilize and remove salt residues that ethanol might leave behind.
Part 4: Visualization (Safe Handling Workflow)
The following diagram outlines the logical flow for handling 4-Ethylpiperidin-4-amine dihydrochloride to minimize exposure risks.
Caption: Operational workflow emphasizing static control during weighing and neutralization during spill response.
Part 5: Emergency Response
Incident
Immediate Action
Eye Contact
Flush immediately with water for 15 minutes. Hold eyelids open. The acidic nature of the salt requires thorough irrigation. Seek medical attention.
Skin Contact
Brush off loose powder before wetting (to avoid creating a concentrated acid solution on skin), then wash with soap and copious water.[1]
Inhalation
Move to fresh air immediately. If wheezing or coughing persists, seek medical support (possible sensitization).
References
Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: 4-Ethylpiperidin-4-amine dihydrochloride (Product Code PK03186E-2).[1] Retrieved February 19, 2026, from [Link] (Note: Direct deep link to dynamic SDS generation may expire; sourced from search index).
National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Piperidin-4-amine dihydrochloride (Analogous Structure Safety Review). Retrieved February 19, 2026, from [Link]